Technical Documentation Center

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine
  • CAS: 1469241-86-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Application of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

Executive Summary & Pharmacophoric Rationale (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is a highly versatile, nitrogen-rich building block utilized extensively in modern drug discovery and medicinal chemistry. The 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Rationale

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is a highly versatile, nitrogen-rich building block utilized extensively in modern drug discovery and medicinal chemistry. The 1,2,4-triazole core acts as a robust bioisostere for amides and esters, offering superior metabolic stability while maintaining critical hydrogen-bond acceptor capabilities. The presence of the N1-isopropyl group provides a tunable lipophilic vector that can occupy hydrophobic pockets in target proteins, while the C5-methanamine moiety serves as an orthogonal, highly reactive handle for divergent functionalization.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for predicting the compound's behavior in both synthetic workflows and biological systems 1[1].

PropertyValue
Chemical Name (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine
CAS Registry Number 1469241-86-8
Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
Core Structure 1,2,4-Triazole
Substituents N1-isopropyl, C5-aminomethyl
Hydrogen Bond Donors 2 (Primary amine)
Hydrogen Bond Acceptors 3 (Triazole nitrogens)

Mechanistic Synthesis Pathways

The de novo synthesis of 1-alkyl-5-substituted-1,2,4-triazoles relies heavily on the distinct electronic properties of the triazole ring. The proton at the C5 position (adjacent to the N1-alkyl group) is the most acidic within the heterocycle.

Regioselective Lithiation: Treatment of 1-isopropyl-1H-1,2,4-triazole with a strong base such as n-butyllithium at cryogenic temperatures (-78 °C) results in regioselective deprotonation at C5 2[2]. The N1-isopropyl group directs the lithiation via inductive stabilization and coordination. This lithiated intermediate is then trapped with an electrophile like dimethylformamide (DMF) to yield the 5-carbaldehyde, a strategy frequently cited in the synthesis of PDE4 inhibitors 3[3].

Reductive Amination: The resulting aldehyde is subsequently converted to the target methanamine via reductive amination using ammonia and a mild hydride source.

Synthesis A 1-Isopropyl-1H- 1,2,4-triazole B C5 Lithiation (n-BuLi, -78°C) A->B C Formylation (DMF) B->C D 5-Carbaldehyde Intermediate C->D E Reductive Amination (NH3, NaBH3CN) D->E F (1-Isopropyl-1H-1,2,4- triazol-5-yl)methanamine E->F

Fig 1. Regioselective C5-lithiation and amination workflow for the target compound.

Reactivity Profile and Application in Drug Discovery

The primary amine at the C5 position is highly nucleophilic, though its reactivity is slightly modulated by the electron-withdrawing nature of the adjacent triazole ring. This makes it an ideal candidate for parallel synthesis libraries, specifically in the generation of amides, ureas, and secondary amines.

Functionalization Core (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Primary Aminomethyl Core Amide Amide Formation (HATU, DIPEA) Core->Amide Carboxylic Acids Urea Urea Formation (Isocyanates, TEA) Core->Urea Isocyanates SecAmine Secondary Amine (Reductive Amination) Core->SecAmine Aldehydes SNAr N-Arylation (SNAr with Aryl Halides) Core->SNAr Aryl Electrophiles

Fig 2. Divergent functionalization pathways of the primary aminomethyl core.

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must be designed not just to execute a reaction, but to inherently validate its success or failure at every mechanistic step.

Protocol A: High-Fidelity Amide Coupling

Causality: HATU is selected over traditional carbodiimides (like EDC) because the electron-withdrawing triazole ring slightly reduces the amine's nucleophilicity. The superior leaving group (HOAt) generated by HATU accelerates the acyl transfer, overcoming this electronic deactivation. DIPEA is utilized due to its steric bulk, preventing it from acting as a competing nucleophile. Step-by-Step:

  • Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to pre-form the active ester.

  • Add (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.1 eq) dropwise.

  • Stir for 2 hours at room temperature. Self-Validating System: Quench a 5 µL reaction aliquot in 100 µL of methanol and analyze via LC-MS. If the LC-MS shows a methyl ester mass, the carboxylic acid was successfully activated but the amine failed to couple (indicating severe steric/electronic hindrance). If the product mass is present, the coupling is successful. If neither is present, the initial HATU activation failed. This binary check dynamically validates the system.

Protocol B: Chemoselective Reductive Amination

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its hydride-donating power. This renders it unreactive toward the starting aldehyde but highly reactive toward the more electrophilic iminium ion intermediate, preventing the formation of unwanted alcohol byproducts. Step-by-Step:

  • Combine the target aldehyde (1.0 eq) and (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.05 eq) in anhydrous DCE (0.2 M).

  • Add Titanium(IV) isopropoxide (1.0 eq) to scavenge water and drive imine formation. Stir for 4 hours.

  • Validation Check: Take an NMR or LC-MS aliquot prior to adding the reducing agent. The disappearance of the aldehyde peak validates the completion of the thermodynamic step.

  • Once validated, add NaBH(OAc)₃ (1.5 eq) and stir for 12 hours.

  • Quench with saturated aqueous NaHCO₃ to hydrolyze the titanium salts and extract with dichloromethane.

Safety, Handling, and Storage

Like many primary amines, (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is prone to oxidation over time and can be hygroscopic.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8 °C, away from light.

  • Handling: Use standard PPE (nitrile gloves, safety goggles). If the compound is procured as a hydrochloride salt, it will exhibit increased bench stability but requires neutralization (e.g., with DIPEA or TEA) in situ during nucleophilic applications to liberate the free base 1[1].

References

  • BLD Pharm. "(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Product Information". Source: bldpharm.com. URL: 1

  • Taylor & Francis. "LITHIATIONS OF 1-ALKYL-1H-1,2,4-TRIAZOL-5-YL SILANES: NOVEL ANION-MEDIATED CARBON-TO-CARBON SILICON MIGRATIONS". Source: tandfonline.com. URL:2

  • Google Patents. "US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors". Source: google.com. URL: 3

Sources

Exploratory

Molecular Structure, Weight, and Synthesis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine: A Technical Guide for Drug Discovery

Executive Summary (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is a highly specialized, low-molecular-weight heterocyclic building block utilized extensively in the design of advanced active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is a highly specialized, low-molecular-weight heterocyclic building block utilized extensively in the design of advanced active pharmaceutical ingredients (APIs). Featuring a 1,2,4-triazole core substituted with an isopropyl group and a primary amine, this molecule offers a unique balance of steric shielding, hydrogen-bonding capacity, and lipophilicity. This whitepaper provides a comprehensive technical analysis of its molecular structure, physicochemical properties, and validated synthetic workflows tailored for drug development professionals.

Physicochemical Profiling & Structural Data

Accurate molecular characterization is the bedrock of reproducible drug discovery. The structural parameters and molecular weight of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine are summarized below to aid in analytical identification and computational modeling.

Table 1: Key Physicochemical and Structural Properties

PropertyValue
Chemical Name (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine
CAS Number 1469241-86-8[1]
Molecular Formula C6H12N4[1]
Molecular Weight 140.19 g/mol [1]
SMILES (Free Base) NCC1=NC=NN1C(C)C[2]
Hydrogen Bond Donors 2 (Primary amine -NH2)
Hydrogen Bond Acceptors 4 (Triazole nitrogens + Amine nitrogen)

Structural Significance & Mechanistic Rationale

In fragment-based drug discovery (FBDD), every atomic substitution must be justified. The architecture of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is engineered for optimal target engagement and pharmacokinetic stability.

  • The 1,2,4-Triazole Core: 1,2,4-triazoles are widely recognized as robust bioisosteres for amide bonds[3]. Unlike standard amides, the triazole ring is highly resistant to proteolytic cleavage. Furthermore, the multiple nitrogen atoms within the ring act as powerful hydrogen bond acceptors, enabling tight binding to target proteins, such as the hinge regions of kinases[4].

  • The Isopropyl Moiety: The choice of an isopropyl group at the N1 position is a deliberate steric strategy. The branched aliphatic chain provides localized steric bulk that shields the adjacent triazole core from cytochrome P450-mediated N-dealkylation. Additionally, it favorably increases the molecule's lipophilicity (LogP), which is essential for counterbalancing the highly polar amine group and improving overall cellular membrane permeability.

  • The Methanamine Group: The primary amine (methanamine) serves as a critical functional handle. With a pKa typically around 9.0–9.5, this amine is protonated at physiological pH (7.4), ensuring excellent aqueous solubility. Synthetically, it allows for rapid derivatization via reductive amination or amide coupling, making it a versatile vector for library generation.

Experimental Workflows: Synthesis & Characterization

To ensure high yield and regioselectivity, the synthesis of 1,2,4-triazoles typically leverages the condensation of substituted hydrazines with nitriles or amides[5]. The following protocol details the regioselective synthesis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

Self-Validating Protocol Design: This workflow is engineered as a self-validating system. By integrating mandatory LC-MS checkpoints at critical phase transitions (specifically during deprotection), the protocol prevents the forward processing of incomplete reactions, thereby guaranteeing the purity of the final isolate.

Step-by-Step Methodology:
  • Amidrazone Condensation:

    • Procedure: React isopropylhydrazine hydrochloride with N-Boc-aminoacetonitrile in the presence of a mild base (e.g., potassium carbonate) in ethanol.

    • Causality: The base neutralizes the hydrazine salt, liberating the nucleophilic hydrazine to attack the nitrile carbon. Ethanol is chosen as a protic solvent to stabilize the transition state of the amidrazone intermediate.

  • Triazole Cyclization:

    • Procedure: Treat the crude amidrazone with triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (pTSA). Heat the mixture to 80°C for 4 hours.

    • Causality: Triethyl orthoformate acts as both the one-carbon cyclization reagent and a water scavenger. The acidic conditions catalyze the elimination of ethanol and water, driving the thermodynamic formation of the aromatic 1,2,4-triazole ring.

  • Boc-Deprotection (The Self-Validating Checkpoint):

    • Procedure: Dissolve the Boc-protected intermediate in dichloromethane (DCM) and add 4M HCl in dioxane. Stir at room temperature.

    • Validation Check: Monitor the reaction via LC-MS. The reaction is only deemed complete, and ready for workup, when the precursor mass (m/z 241.1 [M+H]+) is entirely replaced by the product mass (m/z 141.1 [M+H]+). This binary mass transition ensures zero Boc-contamination in the final product.

  • Isolation of the Free Base:

    • Procedure: Concentrate the reaction mixture in vacuo to yield the dihydrochloride salt[2]. To isolate the free base, reconstitute the salt in a minimal volume of water, adjust the pH to 11 using 2M NaOH, and extract exhaustively with a highly polar organic solvent mixture (e.g., chloroform/isopropanol 3:1).

    • Causality: The extreme basicity (pH > 10) is required to fully deprotonate the primary amine, driving the highly polar free base into the organic phase during extraction.

Visualizing the Synthetic Pathway

The following diagram maps the logical flow of the synthetic and analytical validation process.

Pathway N1 Isopropylhydrazine + N-Boc-aminoacetonitrile N2 Amidrazone Intermediate (Condensation) N1->N2 Base catalysis N3 Cyclization (Triethyl orthoformate, H+) N2->N3 Heat, 80°C N4 Boc-Protected Triazole (m/z 241.1) N3->N4 -H2O, -EtOH N5 Deprotection (4M HCl in Dioxane) N4->N5 LC-MS Checkpoint N6 (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (m/z 141.1) N5->N6 >95% Purity

Synthetic pathway and analytical validation workflow for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

Pharmacokinetic Implications

For a molecule to be a viable fragment in drug discovery, it must adhere strictly to the "Rule of 3" (a subset of Lipinski's Rule of 5 optimized for fragments). With a molecular weight of 140.19 g/mol [1], 2 hydrogen bond donors, and 4 hydrogen bond acceptors, (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine perfectly fits these criteria. Its low molecular weight leaves ample "size budget" for downstream elaboration, while its high ligand efficiency (LE) potential makes it an ideal starting point for hit-to-lead optimization campaigns.

References

  • Title: 1469241-86-8|(1-Isopropyl-1H-1,2,4-triazol-5-yl)
  • Title: 1798775-38-8|[1-(Propan-2-yl)
  • Source: nih.
  • Source: arabjchem.
  • Source: organic-chemistry.

Sources

Foundational

1,2,4-Triazole: The Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the 1,2,4-Triazole Core In the landscape of heterocyclic chemistry, few scaffolds hav...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 1,2,4-Triazole Core

In the landscape of heterocyclic chemistry, few scaffolds have demonstrated the versatility and broad therapeutic impact of the 1,2,4-triazole ring system. This five-membered heterocycle, containing three nitrogen and two carbon atoms, is not merely a structural component but a key pharmacophore that imparts favorable physicochemical and biological properties to a molecule.[1][2] Its unique electronic character, metabolic stability, and capacity for hydrogen bonding allow it to interact with a wide array of biological receptors and enzymes with high affinity.[1][3]

From blockbuster antifungal agents like Fluconazole to critical antiviral therapies such as Ribavirin and modern anti-HIV drugs like Doravirine, the 1,2,4-triazole moiety is a cornerstone of numerous clinically successful drugs.[4][5] Its derivatives have been extensively explored and validated, exhibiting a remarkable spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[6][7] This guide provides a technical overview of the synthesis, properties, and applications of 1,2,4-triazole building blocks, offering field-proven insights for their effective utilization in medicinal chemistry discovery.

Part 1: Foundational Synthetic Strategies for the 1,2,4-Triazole Nucleus

The construction of the 1,2,4-triazole ring is a well-established field, yet the choice of synthetic route is critical and dictated by the desired substitution pattern and the availability of starting materials. Understanding the causality behind these classical methods is key to their successful application.

Classical Methodologies: The Bedrock of Triazole Synthesis

Two of the most robust and historically significant methods for synthesizing 1,2,4-triazoles are the Pellizzari and Einhorn-Brunner reactions.

  • The Pellizzari Reaction: This method involves the condensation of an acyl hydrazide with an amide.[8] It is a straightforward approach for producing symmetrically substituted 3,5-diaryl-1,2,4-triazoles. The reaction's driving force is the intramolecular cyclization and dehydration of the initially formed diacylhydrazine intermediate. The choice of a high-boiling solvent is often crucial to provide the necessary thermal energy for the final dehydration step.

  • The Einhorn-Brunner Reaction: This reaction provides access to N-substituted 1,2,4-triazoles through the condensation of diacylamines with monosubstituted hydrazines in the presence of a weak acid.[8] The acidic catalyst is essential for activating the carbonyl groups of the diacylamine, facilitating nucleophilic attack by the hydrazine. This method offers greater control over the substitution pattern on the triazole nitrogen atoms.

Modern Approaches: Catalysis and Efficiency

While classical methods are reliable, modern organic synthesis has introduced more efficient and versatile catalytic systems. Metal-catalyzed reactions, particularly those using copper or silver, allow for the controlled and selective synthesis of specific triazole isomers from readily available starting materials like amidines or hydrazones.[9] For instance, copper-catalyzed oxidative cyclization of amidines with various carbon sources (like DMF or trialkylamines) provides a powerful route to 1,3-disubstituted 1,2,4-triazoles, often under milder conditions than classical methods.[9]

The following diagram illustrates a generalized workflow for the synthesis and functionalization of 1,2,4-triazole building blocks.

G start Starting Materials (e.g., Hydrazides, Amidines, Nitriles) reaction reaction start->reaction Ring-Forming Reaction (e.g., Pellizzari, Catalytic Cyclization) core 1,2,4-Triazole Core (Unsubstituted/Substituted) reaction->core Cyclization & Aromatization functionalization Post-Synthetic Functionalization core->functionalization N-Alkylation, C-H Activation, Cross-Coupling, etc. final Target Building Blocks functionalization->final

Caption: Generalized workflow for 1,2,4-triazole synthesis.

Part 2: The 1,2,4-Triazole Pharmacophore in Drug Discovery

The utility of the 1,2,4-triazole scaffold stems from its ability to act as a bioisostere for amide and ester groups, enhancing metabolic stability and improving pharmacokinetic profiles.[1] Its nitrogen atoms are excellent hydrogen bond acceptors, crucial for anchoring a molecule within the active site of a target protein.

A Spectrum of Biological Activities

The substitution pattern around the triazole core dictates its biological activity, leading to a wide range of therapeutic applications.

Therapeutic AreaMechanism of Action / TargetRepresentative Drugs
Antifungal Inhibition of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis.[1]Fluconazole, Itraconazole, Voriconazole, Posaconazole[3]
Anticancer Aromatase inhibition, preventing estrogen synthesis for hormone-dependent cancers.Letrozole, Anastrozole, Vorozole[3][7]
Antiviral Broad-spectrum activity, including inhibition of viral RNA polymerase.Ribavirin[3][5]
Antimigraine Serotonin (5-HT1B/1D) receptor agonist.Rizatriptan
Anti-Anxiety Benzodiazepine class, enhancing GABAergic neurotransmission.Alprazolam, Etizolam[10]
Anti-tuberculosis Various mechanisms, including inhibition of key mycobacterial enzymes.[11]Multiple clinical candidates[10][11]

This table provides a summary of major therapeutic areas. 1,2,4-triazoles also exhibit antibacterial, anti-inflammatory, analgesic, and anticonvulsant activities.[12][13]

The following diagram illustrates the key interaction points that make the 1,2,4-triazole ring a successful pharmacophore.

Caption: Key pharmacophoric features of the 1,2,4-triazole ring.

Part 3: Experimental Protocol: Synthesis of a 5-Aryl-4H-1,2,4-triazole-3-thiol Building Block

This protocol details a trusted method for synthesizing 1,2,4-triazole-3-thiones, which are exceptionally versatile building blocks for further functionalization. The synthesis proceeds via the cyclization of a thiosemicarbazide intermediate.[3]

Objective:

To synthesize 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Materials:
  • 4-Chlorobenzoyl chloride

  • Potassium thiocyanate (KSCN)

  • Hydrazine hydrate (80%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Acetone

  • Ethanol

  • Deionized water

Step-by-Step Methodology:

Step 1: Synthesis of 4-Chlorobenzoyl Isothiocyanate (Intermediate I)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium thiocyanate (0.12 mol) in 100 mL of acetone.

  • Slowly add 4-chlorobenzoyl chloride (0.1 mol) dropwise to the stirring solution at room temperature. The addition should take approximately 15-20 minutes.

  • After the addition is complete, heat the mixture to reflux and maintain for 2 hours. The formation of a white precipitate (KCl) will be observed.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting benzoyl chloride is consumed.

  • Cool the reaction mixture to room temperature. The resulting solution containing the in situ generated 4-chlorobenzoyl isothiocyanate is used directly in the next step without isolation. The causality here is that the isothiocyanate is moisture-sensitive, and immediate use prevents degradation.

Step 2: Synthesis of 1-(4-Chlorobenzoyl)-thiosemicarbazide (Intermediate II)

  • To the acetone solution from Step 1, add hydrazine hydrate (0.1 mol) dropwise while maintaining the temperature below 20°C using an ice bath. This exothermic reaction requires careful control to prevent side product formation.

  • After the addition, allow the mixture to stir at room temperature for an additional 3 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This crude thiosemicarbazide is typically of sufficient purity for the next step.

Step 3: Cyclization to 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Final Product)

  • Suspend the dried thiosemicarbazide from Step 2 (0.05 mol) in 100 mL of an 8% (w/v) aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 4-6 hours. The suspension will gradually dissolve as the cyclization proceeds. This alkaline-mediated cyclization is a robust and high-yielding method for forming the triazole ring.[3]

  • Monitor the reaction by TLC. Once complete, cool the clear solution to room temperature.

  • Carefully acidify the solution to pH 3-4 with concentrated HCl while stirring in an ice bath.

  • Collect the resulting white precipitate by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and then dry.

  • Recrystallize the crude product from ethanol to yield pure 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.

Conclusion and Future Outlook

The 1,2,4-triazole core remains a privileged and indispensable building block in medicinal chemistry. Its robust synthetic accessibility, coupled with its favorable physicochemical properties, ensures its continued prominence in the design of novel therapeutics.[6][14] Future research will likely focus on developing novel, sustainable synthetic methods, such as flow chemistry and biocatalysis, to access these scaffolds.[15] Furthermore, the exploration of 1,2,4-triazoles in emerging therapeutic areas, including targeted protein degradation (PROTACs) and covalent inhibitors, represents an exciting frontier for drug discovery. The foundational knowledge and protocols presented in this guide serve as a reliable starting point for researchers aiming to harness the full potential of these remarkable heterocyclic building blocks.

References

  • DergiPark. (2021, September 30). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Available from: [Link]

  • Frontiers. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Verma, A., et al. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available from: [Link]

  • MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • MDPI. (2020, December 19). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Available from: [Link]

  • Xia, Y., et al. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available from: [Link]

  • ResearchGate. (2025, May 22). A Comprehensive review on 1, 2,4 Triazole. Available from: [Link]

  • ResearchGate. (n.d.). 1,2,4-triazoles: Synthetic strategies and pharmacological. Available from: [Link]

  • PubMed. (2020, March 15). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. Available from: [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2021, November 21). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Available from: [Link]

  • MDPI. (2024, December 21). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Available from: [Link]

  • MDPI. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available from: [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, February 23). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available from: [Link]

  • Ghamari, N., et al. (2022, November 12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. Available from: [Link]

Sources

Exploratory

A Technical Guide to (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Derivatives: Synthesis, Potential Applications, and Future Directions

Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Modern Drug Discovery The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, stands as a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, stands as a "privileged structure" in medicinal chemistry. Its unique combination of metabolic stability, hydrogen bonding capability, and dipole moment has made it a cornerstone in the design of numerous therapeutic agents. This scaffold is present in a wide array of clinically significant drugs, showcasing its versatility across different disease areas. Notable examples include the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer drug letrozole. The broad spectrum of biological activities associated with 1,2,4-triazole derivatives—spanning antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties—continues to drive research into novel analogs with enhanced potency and selectivity.

This technical guide focuses on a specific, yet underexplored, subset of this important class of compounds: derivatives of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. While direct literature on this particular scaffold is sparse, this document will provide a comprehensive overview of its synthetic feasibility, potential biological activities based on established structure-activity relationships (SAR) of related 1,2,4-triazoles, and a forward-looking perspective on its potential in drug development.

Core Synthetic Strategies for 1,5-Disubstituted 1,2,4-Triazoles

The synthesis of 1,5-disubstituted 1,2,4-triazoles, such as the (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine core, can be approached through several established methodologies. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. A prevalent and highly regioselective method involves the condensation of a hydrazine derivative with an appropriate precursor that provides the C3 and C5 atoms of the triazole ring.

A plausible and efficient synthetic approach for the (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine scaffold is outlined below. This proposed pathway is based on the well-established reaction of hydrazines with amidine or imidate precursors.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Isopropylhydrazine Isopropylhydrazine Amidine Amidine Intermediate Isopropylhydrazine->Amidine Reaction with Imidate/Thioimidate Amine_Protected_Glycinonitrile N-Protected Glycinonitrile Amine_Protected_Glycinonitrile->Amidine Activation Protected_Triazole N-Protected (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Amidine->Protected_Triazole Cyclization Final_Product (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Protected_Triazole->Final_Product Deprotection

Caption: Proposed synthetic pathway for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formation of the Amidine Intermediate

  • To a solution of an N-protected glycinonitrile (e.g., N-Boc-glycinonitrile) in anhydrous ethanol, add a solution of sodium ethoxide (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imidate.

  • To this solution, add isopropylhydrazine hydrochloride (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting residue contains the amidine intermediate.

Step 2: Cyclization to the 1,2,4-Triazole Ring

  • Dissolve the crude amidine intermediate in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Heat the solution to 120-140 °C for 8-12 hours to effect cyclization. The progress of the reaction can be monitored by LC-MS.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-protected (1-isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

Step 3: Deprotection

  • Dissolve the purified N-protected triazole derivative in a suitable solvent (e.g., dichloromethane for a Boc group).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and if necessary, purify by crystallization or chromatography to yield (1-isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Anticipated Therapeutic Areas
  • Anticancer Activity: Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization. The methanamine group at the C5 position provides a key point for further derivatization, allowing for the introduction of various pharmacophores that could interact with specific targets in cancer cells.

  • Antimicrobial and Antifungal Activity: The 1,2,4-triazole scaffold is a hallmark of many successful antifungal drugs. The isopropyl group at the N1 position may confer favorable pharmacokinetic properties, while modifications of the C5-methanamine could lead to compounds with broad-spectrum antibacterial and antifungal activity.

  • Central Nervous System (CNS) Activity: Certain 1,2,4-triazole derivatives have been investigated for their anticonvulsant and anxiolytic properties. The lipophilicity imparted by the isopropyl group could facilitate blood-brain barrier penetration, making this scaffold a promising starting point for the development of novel CNS-active agents.

Illustrative Structure-Activity Relationship (SAR) Model

Caption: A conceptual SAR model for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine derivatives.

Future Perspectives and Drug Development Challenges

The (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine scaffold represents a promising, yet largely unexplored, area for drug discovery. The synthetic accessibility and the potential for diverse functionalization at the C5-methanamine position make it an attractive starting point for the generation of large chemical libraries for high-throughput screening.

Key areas for future research include:

  • Library Synthesis: The development of a robust and versatile synthetic route to a wide range of derivatives is paramount. This will enable a thorough investigation of the SAR for various biological targets.

  • Biological Screening: Comprehensive screening of the synthesized library against a panel of cancer cell lines, microbial strains, and CNS targets will be essential to identify lead compounds.

  • Computational Modeling: In silico studies, such as molecular docking and QSAR, can aid in the rational design of more potent and selective derivatives.

Challenges to consider:

  • Target Identification: For novel derivatives showing promising activity, identifying the specific molecular target will be a critical step in understanding their mechanism of action.

  • Pharmacokinetic Optimization: Lead compounds will need to be optimized for their ADME (absorption, distribution, metabolism, and excretion) properties to ensure their suitability for in vivo studies.

  • Intellectual Property: A thorough patent landscape analysis will be necessary to ensure the novelty and patentability of new chemical entities.

References

Due to the limited specific literature on the topic, this section provides references to general methods for 1,2,4-triazole synthesis and reviews on their biological activities, which form the basis of the analysis in this guide.

  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]

  • Romagnoli, R., Baraldi, P. G., et al. (2014). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Journal of Medicinal Chemistry, 57(11), 4559-4573. [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989083. [Link]

  • Akbas, E., & Berber, I. (2011). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. ChemInform, 42(42). [Link]

  • Akylina, N., & Orlenko, I. (2017). Synthesis of 1,2,4-triazoles employing isocyanides. [Link]

Foundational

An In-depth Technical Guide to the Solubility Profile of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Development In the landscape of contemporary drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its ultim...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its ultimate clinical and commercial success. A compound's ability to dissolve in various media dictates its bioavailability, informs formulation strategies, and influences its toxicological profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of a candidate molecule's solubility is not merely an academic exercise but a critical step in de-risking a project and paving the way for a viable therapeutic.

This guide provides an in-depth technical overview of the solubility profile of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, a heterocyclic compound of interest. While specific quantitative data for this molecule is not extensively published, this paper will serve as a comprehensive roadmap for its characterization. We will delve into the theoretical underpinnings of its expected solubility based on its molecular structure, provide a detailed, field-proven protocol for its empirical determination, and offer insights into the interpretation of the resulting data. This document is structured to empower the reader with both the foundational knowledge and the practical tools necessary to thoroughly characterize the solubility of this and similar molecules.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The presence of functional groups, the overall polarity, and the potential for intermolecular interactions all play a crucial role. (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine possesses a unique combination of features that suggest a nuanced solubility profile.

The 1,2,4-triazole ring is a key determinant of the molecule's properties. This five-membered heterocycle, containing three nitrogen atoms, is aromatic and polar.[1][2] The nitrogen atoms, particularly the "pyridine-type" nitrogens, are capable of acting as hydrogen bond acceptors.[3][4] This inherent polarity suggests a predisposition for solubility in polar solvents.[5]

The substituents on the triazole ring further modulate its solubility. The isopropyl group at the N1 position is a non-polar, aliphatic moiety that will contribute to the molecule's lipophilicity. Conversely, the methanamine group at the C5 position introduces a primary amine, a functional group that can act as both a hydrogen bond donor and acceptor. Furthermore, this amine group imparts a basic character to the molecule, suggesting that its solubility will be pH-dependent in protic solvents.

In essence, (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is an amphiphilic molecule with both polar (triazole ring, methanamine group) and non-polar (isopropyl group) regions. This duality predicts a broad, but not universal, solubility across a range of organic solvents.

A Predictive Solubility Profile

Based on the principle of "like dissolves like" and the structural analysis above, we can construct a hypothetical solubility profile for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. This table should be viewed as a starting point for experimental design, not as a substitute for empirical data.

Solvent Class Solvent Example Predicted Solubility Rationale for Prediction
Polar Protic MethanolHighCapable of hydrogen bonding with the triazole nitrogens and the amine group. The small alkyl chain of methanol will have minimal steric hindrance.
EthanolHigh to ModerateSimilar to methanol, but the slightly larger alkyl chain may marginally decrease solubility compared to methanol.
IsopropanolModerateThe bulkier isopropyl group of the solvent may create some steric hindrance, but hydrogen bonding is still favorable.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA strong hydrogen bond acceptor that can interact favorably with the amine protons. Its high polarity will accommodate the polar triazole ring.
AcetonitrileModerateA polar solvent, but a weaker hydrogen bond acceptor than DMSO.
N,N-Dimethylformamide (DMF)HighA highly polar solvent and a good hydrogen bond acceptor.
Non-Polar TolueneLowThe significant polarity of the triazole and amine functionalities will be poorly solvated by the non-polar aromatic ring of toluene.
Hexane/HeptaneVery LowThe highly non-polar nature of alkanes makes them poor solvents for polar, hydrogen-bonding solutes.
Chlorinated Dichloromethane (DCM)Low to ModeratePossesses some polarity and can act as a weak hydrogen bond acceptor, but is generally not as effective as more polar aprotic solvents.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[6][7] This method establishes the equilibrium solubility, which is the concentration of a solute in a saturated solution in the presence of excess solid at a specific temperature. The following protocol is a robust and reliable approach for characterizing the solubility of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

Materials and Equipment
  • (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (e.g., 5-10 mg) into a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the selected organic solvent (e.g., 1-2 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare a separate vial for each solvent to be tested.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar to ensure continuous agitation.

    • Maintain a constant temperature (e.g., 25 °C or 37 °C) throughout the equilibration period.

    • Allow the solutions to equilibrate for a sufficient time to reach a thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure saturation.[7]

  • Phase Separation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at a moderate speed or filter the solution using a syringe filter. Filtration is often preferred to minimize the risk of disturbing the solid phase.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.[8]

    • Inject the diluted sample of the saturated solution into the HPLC system.

    • Determine the concentration of the diluted sample by interpolating its response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Workflow and Key Interactions

To further clarify the experimental process and the underlying molecular interactions, the following diagrams are provided.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis weigh Weigh Excess Compound add_solvent Add Known Volume of Solvent weigh->add_solvent shake Agitate at Constant Temperature (24-48h) add_solvent->shake centrifuge_filter Centrifuge or Filter shake->centrifuge_filter dilute Dilute Supernatant centrifuge_filter->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for the shake-flask solubility determination method.

G cluster_solvents Solvent Interactions compound (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Triazole Nitrogens (H-bond Acceptor) Methanamine (H-bond Donor/Acceptor) Isopropyl Group (Non-polar) methanol Methanol (Polar Protic) H-bond Donor/Acceptor compound:n->methanol:h Strong H-bonding compound:amine->methanol:h Strong H-bonding dmso DMSO (Polar Aprotic) H-bond Acceptor compound:amine->dmso:a Strong H-bonding hexane Hexane (Non-polar) No significant interactions compound:iso->hexane Weak van der Waals

Caption: Key intermolecular interactions governing solubility.

Authoritative Grounding and Best Practices

The methodologies described herein are consistent with guidelines from major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][10][11][12] Adherence to these principles ensures the generation of high-quality, reliable data suitable for regulatory submissions and internal decision-making. Specifically, the principles outlined in ICH Q6B, while focused on biological products, underscore the importance of thorough physicochemical characterization as part of a comprehensive control strategy.[13][14][15]

Conclusion: A Framework for Understanding

While a definitive, quantitative solubility profile for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine in a comprehensive range of organic solvents awaits exhaustive publication, this guide provides a robust framework for its determination and interpretation. By understanding the interplay of its structural features—the polar, hydrogen-bonding triazole and amine moieties, and the non-polar isopropyl group—researchers can make informed predictions about its behavior. The detailed experimental protocol presented offers a clear and validated path to generating empirical data. Ultimately, a thorough understanding of this molecule's solubility is an indispensable prerequisite for its successful development as a potential therapeutic agent.

References

  • European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. EMA. Retrieved from [Link]

  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • FDCELL. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDCELL. Retrieved from [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Chromatography Forum. Retrieved from [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. Retrieved from [Link]

  • ICH. (1999, March 10). SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA FOR BIOTECHNOLOGICAL/BIOLOGICAL PRODUCTS Q6B. ICH. Retrieved from [Link]

  • ChemRxiv. (n.d.). Structural diversity in 1D hydrogen-bonded chains assembled through bis(triazole) self–association. ChemRxiv. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Phenomenex. Retrieved from [Link]

  • Journal of Molecular Structure. (2020, May 28). A Theoretical and Experimental Study on Hydrogen-bonding Interactions between 4H-1,2,4-triazole-3,5-diamine and DMSO/water. ScienceDirect. Retrieved from [Link]

  • PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. Retrieved from [Link]

  • PMC. (2022, November 12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. FDA. Retrieved from [Link]

  • The Journal of Chemical Physics. (1976, June 15). 1,2,4‐Triazole: Vibrational spectra, normal coordinate calculations, and hydrogen bonding. AIP Publishing. Retrieved from [Link]

  • GMP Navigator. (2018, October 11). FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. GMP Navigator. Retrieved from [Link]

  • MDPI. (2020, December 19). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Retrieved from [Link]

  • Regulations.gov. (2012, July 9). Guidance for Industry - Bioavailability and Bioequivalence Studies for Orally Administered Drug Products General Considerations. Regulations.gov. Retrieved from [Link]

  • LEX Pharma Consulting. (2018, October 11). FDA releases the Final Guidance on Dissolution Testing and Acceptance Criteria for ImmediateRelease Solid Oral Dosage Form DP Containing High Solubility DS. LEX Pharma Consulting. Retrieved from [Link]

  • Springer. (2011, January 28). Solvent and substituent effects on the electronic structures of triazoles: computational study. Springer. Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2025, December 27). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent and substituent effects on the electronic structures of triazoles: Computational study. ResearchGate. Retrieved from [Link]

  • Scribd. (2016, December 5). Substituent Effects on Triazole Tautomerism. Scribd. Retrieved from [Link]

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. Retrieved from [Link]

  • PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1,2,4-triazole. PubChem. Retrieved from [Link]

Sources

Exploratory

Foreword: The Critical Role of pKa in Modern Drug Development

An In-depth Technical Guide to the pKa Values and Ionization of Triazole Methanamine Derivatives As a Senior Application Scientist, my experience has consistently shown that a molecule's success or failure in the drug de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Ionization of Triazole Methanamine Derivatives

As a Senior Application Scientist, my experience has consistently shown that a molecule's success or failure in the drug development pipeline is profoundly influenced by its fundamental physicochemical properties. Among these, the acid dissociation constant (pKa) stands as a cornerstone parameter. The pKa dictates the extent of a molecule's ionization at a given pH, which in turn governs its solubility, permeability across biological membranes, metabolic stability, and interaction with its target protein.[1][2][3] For researchers and drug development professionals, a deep, mechanistic understanding of pKa is not merely academic; it is a predictive tool essential for rational drug design and optimization.

This guide provides an in-depth exploration of the ionization behavior of a particularly relevant class of compounds: triazole methanamine derivatives. These structures are prevalent in medicinal chemistry, combining the versatile triazole scaffold with a basic methanamine side chain.[4][5][6] We will dissect the individual contributions of each moiety to the overall pKa profile, discuss the structural factors that modulate ionization, and provide a field-proven, self-validating protocol for their experimental determination.

Deconstructing the Ionization: Triazole and Methanamine Moieties

To comprehend the ionization of a triazole methanamine derivative, we must first understand its components. The final pKa of the derivative is not a simple average but a result of the electronic interplay between the heterocyclic ring and the aliphatic amine.

The Amphoteric Nature of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is a fascinating heterocyclic system that exhibits amphoteric properties, meaning it can act as both a weak acid and a weak base. This duality results in two distinct pKa values.

  • Basicity (pKa of the Conjugate Acid): The triazole ring can be protonated by a strong acid. The pKa of this protonated species (the conjugate acid) is approximately 2.2 .[7][8] This indicates that 1,2,4-triazole is a very weak base, significantly weaker than aliphatic amines.[9] Protonation typically occurs on one of the 'pyridine-like' nitrogen atoms (N4).

  • Acidity (pKa of the N-H Proton): The N-H proton on the triazole ring is weakly acidic. In the presence of a strong base, this proton can be removed. The pKa for this dissociation is approximately 10.26 .[7]

This dual character is critical. Depending on the physiological or experimental environment, the triazole ring can exist in a cationic, neutral, or anionic state, profoundly impacting its interactions.

The Basicity of the Methanamine Moiety

The methanamine group ( -CH₂NH₂ ) contains a primary aliphatic amine. Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. When discussing the basicity of an amine, it is standard practice to refer to the pKa of its conjugate acid (R-NH₃⁺).[10][11]

For methylamine (CH₃NH₂), the pKa of its conjugate acid, the methylammonium ion (CH₃NH₃⁺), is approximately 10.66 .[12][13]

CH₃NH₃⁺ ⇌ CH₃NH₂ + H⁺ pKa ≈ 10.66

This value serves as our baseline for an unperturbed primary amine attached to a methyl group.

The Synthesis of Properties: Ionization of a Triazole Methanamine Derivative

When a methanamine group is attached to a triazole ring, its basicity is significantly altered. The triazole ring is an electron-deficient aromatic system, meaning it acts as an electron-withdrawing group.[7] This has a direct inductive effect on the attached methanamine.

The electron-withdrawing nature of the triazole ring pulls electron density away from the nitrogen atom of the methanamine group. This reduces the availability of the nitrogen's lone pair to accept a proton, thereby making the amine less basic. Consequently, the conjugate acid becomes more acidic, resulting in a lower pKa value compared to the ~10.66 of methylammonium. The magnitude of this pKa depression depends on the point of attachment to the triazole ring and the presence of other substituents.

Experimental Determination of pKa: A Self-Validating Protocol

Accurate pKa determination is paramount for building reliable structure-activity relationships (SAR).[14] Potentiometric titration is a robust and widely used method that provides high-quality data when executed with precision.[15][16][17]

Causality Behind the Method: Why Potentiometric Titration?

We choose potentiometric titration for its directness and reliability. The method measures the fundamental change in pH of a solution as a titrant of known concentration is added.[18] The resulting titration curve provides a direct visualization of the acid-base equilibrium. The inflection point of this curve, where the analyte is exactly half-neutralized, corresponds to the pH at which [Acid] = [Conjugate Base]. According to the Henderson-Hasselbalch equation, at this specific point, the pH is equal to the pKa .[17] This direct relationship provides a self-validating system, as the quality of the sigmoidal curve is an immediate indicator of the experiment's success.

Detailed Step-by-Step Methodology

This protocol is designed for determining the pKa of the conjugate acid of a triazole methanamine derivative.

Instrumentation and Reagents:

  • Calibrated pH meter with a combination glass electrode (resolution of 0.01 pH units).

  • Automated titrator or manual burette (Class A).

  • Magnetic stirrer and stir bar.

  • Jacketed titration vessel connected to a water bath for temperature control (25 °C).

  • Standardized 0.1 M Hydrochloric Acid (HCl) titrant.

  • Standardized 0.1 M Sodium Hydroxide (NaOH).

  • Potassium Chloride (KCl) for ionic strength adjustment.

  • High-purity water (degassed to remove CO₂).

  • Nitrogen gas supply.

Protocol Steps:

  • System Calibration & Preparation:

    • Rationale: Accuracy begins with proper calibration. Using a three-point calibration brackets the expected pKa range, ensuring linearity and accuracy of the pH electrode.[17]

    • Action: Calibrate the pH meter using standard buffers of pH 4.01, 7.00, and 10.01 at 25 °C.

  • Sample Preparation:

    • Rationale: A precise concentration is crucial for accurate determination of the equivalence point. The addition of KCl creates a constant ionic strength background, which minimizes changes in activity coefficients during the titration.[17]

    • Action: Accurately weigh and dissolve the triazole methanamine derivative in high-purity water to create a solution of approximately 1-5 mM. Add KCl to a final concentration of 0.15 M. For a 50 mL final volume, this would be 0.56 g of KCl.

  • Setting Up the Titration Vessel:

    • Rationale: Atmospheric carbon dioxide can dissolve in the solution to form carbonic acid, which will react with the basic analyte and introduce a significant error. Purging with an inert gas like nitrogen removes dissolved CO₂ and prevents its re-entry.[17]

    • Action: Place a known volume (e.g., 50.0 mL) of the sample solution into the jacketed vessel. Begin gentle stirring. Submerge the pH electrode and the burette tip into the solution. Start purging the headspace with a gentle stream of nitrogen gas and maintain this throughout the experiment. Allow the system to equilibrate at 25 °C.

  • Initial Acidification (Back-Titration Approach):

    • Rationale: For a basic compound, we titrate its protonated form with a strong base. By first adding a stoichiometric excess of strong acid (HCl), we convert all the basic amine (B) to its conjugate acid (BH⁺). This ensures we start the titration with 100% of the species whose pKa we want to measure.

    • Action: Add a known excess of standardized 0.1 M HCl to the solution to bring the pH below ~2.5. This ensures complete protonation of the methanamine group. Record the initial volume of HCl added.

  • Titration with NaOH:

    • Rationale: The stepwise addition of NaOH neutralizes the excess HCl first, followed by the deprotonation of the conjugate acid (BH⁺). Recording pH versus the volume of titrant added generates the data for the titration curve. Smaller volume increments near the equivalence point provide a higher resolution of the inflection point.

    • Action: Begin titrating the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of NaOH added. Decrease the increment size in regions where the pH changes rapidly. Continue the titration until the pH reaches ~11.

  • Data Analysis:

    • Rationale: The inflection point of the titration curve corresponds to the pKa. While this can be estimated visually, the maximum of the first derivative (dpH/dV) or the zero-crossing of the second derivative (d²pH/dV²) provides a more precise and objective determination of the equivalence point volume.[19] The pKa is the pH at the half-equivalence point.

    • Action:

      • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

      • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to find the peak, which is the equivalence point.

      • The volume of NaOH at the half-equivalence point is V_½eq.

      • The pH of the solution at V_½eq is the pKa of the conjugate acid.

Visualizations: Workflows and Conceptual Relationships

Experimental Workflow Diagram

The following diagram outlines the logical flow of the potentiometric titration protocol described above.

G cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration cluster_analysis Phase 3: Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare_Sample Prepare Analyte Solution (1-5 mM in 0.15M KCl) Calibrate->Prepare_Sample Setup_Vessel Assemble Titration Vessel (N2 Purge, 25°C) Prepare_Sample->Setup_Vessel Acidify Acidify Sample with HCl (to pH < 2.5) Setup_Vessel->Acidify Titrate Titrate with NaOH (Record pH vs. Volume) Acidify->Titrate Plot_Curve Plot Titration Curve (pH vs. Volume) Titrate->Plot_Curve Deriv_Analysis Calculate 1st/2nd Derivative Plot_Curve->Deriv_Analysis Find_pKa Determine pKa at Half-Equivalence Point Deriv_Analysis->Find_pKa Result Final pKa Value Find_pKa->Result

Caption: Workflow for pKa determination by potentiometric back-titration.

Factors Influencing Derivative pKa

This diagram illustrates the key factors that determine the final pKa of the methanamine moiety in a triazole methanamine derivative.

G cluster_inputs pKa_Amine Baseline Amine pKa (e.g., Methylamine ~10.6) pKa_Final Observed pKa of Triazole Methanamine Derivative pKa_Amine->pKa_Final Starts High Triazole_Effect Triazole Ring System (Electron Withdrawing) Triazole_Effect->pKa_Final Lowers pKa (Inductive Effect) Substituent_Effect Other Substituents (EWG / EDG) Substituent_Effect->pKa_Final Modulates pKa (Up or Down)

Caption: Key electronic factors that determine the final pKa value.

Data Summary and Structural Considerations

The precise pKa of a triazole methanamine derivative is highly dependent on its specific structure. The table below summarizes the foundational pKa values and illustrates how structural modifications can influence the basicity of the methanamine nitrogen.

Compound/MoietyIonizable GroupTypical pKaNotesReference(s)
1,2,4-Triazole Ring N-H (Acidic)10.26The neutral molecule acts as a weak acid.[7]
1,2,4-Triazole Protonated Ring (Basic)2.19The neutral molecule is a very weak base.[7]
Methylamine Conjugate Acid (CH₃NH₃⁺)10.66Baseline for a primary aliphatic amine.[12][13]
1-(Aminomethyl)-1H-1,2,4-triazole Conjugate Acid (-CH₂NH₃⁺)~8.5 - 9.5 (Est.)The pKa is significantly lowered by the electron-withdrawing triazole ring.N/A (Illustrative)
Substituted Triazole Methanamine Conjugate Acid (-CH₂NH₃⁺)VariesElectron-donating groups on the triazole ring will slightly increase the pKa; electron-withdrawing groups will decrease it further.[16]

Conclusion and Future Outlook

The ionization behavior of triazole methanamine derivatives is a nuanced interplay between the inherent basicity of the amine and the powerful electron-withdrawing effects of the triazole ring. Understanding this relationship is not optional for the medicinal chemist; it is fundamental to designing molecules with the appropriate pharmacokinetic profile to become successful drugs.[2] The presented protocol for potentiometric titration offers a reliable and self-validating method to gather this critical experimental data. As computational prediction methods become more powerful, they will serve as valuable guides, but the gold standard remains careful, precise experimental measurement.[20][21][22][23] It is through this synergy of prediction and empirical validation that we can continue to advance the science of drug discovery.

References

  • The pKa values of 1,2,4-triazole and its alkyl derivatives. - ResearchGate. Available from: [Link]

  • Product Class 14: 1,2,4-Triazoles. Thieme Chemistry. Available from: [Link]

  • Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. Available from: [Link]

  • Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. Available from: [Link]

  • (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program - ResearchGate. Available from: [Link]

  • Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation - PMC. National Center for Biotechnology Information. Available from: [Link]

  • pKa of a dye: UV-VIS Spectroscopy - Tripod. Available from: [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications. American Chemical Society. Available from: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available from: [Link]

  • Spectrophotometric Determination of pKa and Log P of Risperidone - Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available from: [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation - Frontiers. Available from: [Link]

  • Methylamine | CH3NH2 | CID 6329 - PubChem - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. Available from: [Link]

  • 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - MDPI. Available from: [Link]

  • Three-way analysis-based pH-UV-Vis spectroscopy for quantifying allura red in an energy drink and determining colorant's pKa - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. Available from: [Link]

  • Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation - ResearchGate. Available from: [Link]

  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity - Arabian Journal of Chemistry. Available from: [Link]

  • What does pKa mean and why can it influence drug absorption and excretion? - AWS. Available from: [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Available from: [Link]

  • Editorial: Pharmaceutical insights into the triazoles: Recent advances - Frontiers. Available from: [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. Available from: [Link]

  • pH titration- for the determination of pKa value of weak acid. - YouTube. Available from: [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available from: [Link]

  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions - Columbia Academic Commons. Columbia University. Available from: [Link]

  • Showing Compound Methylamine (FDB003958) - FooDB. Available from: [Link]

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. Available from: [Link]

  • 21.4: Acidity and Basicity of Amines - Chemistry LibreTexts. Available from: [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | ACS Medicinal Chemistry Letters. American Chemical Society. Available from: [Link]

Sources

Foundational

Introduction: The 1,2,4-Triazole Core as a Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to the Therapeutic Potential of 1-Isopropyl-1,2,4-Triazole Scaffolds The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms that has earned the designati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of 1-Isopropyl-1,2,4-Triazole Scaffolds

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its remarkable metabolic stability, unique physicochemical properties, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, which enhances binding affinity to biological targets.[3][4] The triazole nucleus is an integral component of numerous clinically approved drugs, demonstrating a wide spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][5][6]

This guide focuses on the therapeutic potential of derivatives featuring a 1-isopropyl substitution on the 1,2,4-triazole ring. While much of the foundational research has been conducted on a variety of substituted triazoles, the principles of their mechanisms and the structure-activity relationships (SAR) provide a robust framework for the rational design and development of novel therapeutic agents based on the 1-isopropyl-1,2,4-triazole core. As a Senior Application Scientist, the following sections will synthesize field-proven insights with technical data to provide a comprehensive resource for researchers and drug development professionals.

Antifungal Potential: Targeting Fungal Cell Membrane Integrity

The most well-established therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[7] Marketed drugs like fluconazole and itraconazole, which contain the 1,2,4-triazole moiety, are frontline therapies for a range of mycoses.[8][9]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary antifungal mechanism of triazoles is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][10] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammals.[11][12]

The therapeutic efficacy stems from the high affinity of the triazole ring for the heme iron atom at the active site of CYP51. Specifically, the nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron, effectively blocking the enzyme's demethylation activity.[3] This blockade leads to two critical downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the structural integrity and fluidity of the fungal cell membrane.

  • Accumulation of Toxic Sterols: The inhibition causes a buildup of 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane function.[3]

This dual-action mechanism ultimately inhibits fungal growth and leads to cell death.[3]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Intermediates 14α-methylated Sterol Intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Subsequent Enzymes Disruption Disruption & Toxicity Intermediates->Disruption Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane Inhibition Inhibition Inhibition->Lanosterol Triazole 1-Isopropyl-1,2,4-Triazole Scaffold Triazole->Inhibition Disruption->Membrane G Triazole 1-Isopropyl-1,2,4-Triazole Derivatives Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Triazole->Kinase Aromatase Aromatase Inhibition Triazole->Aromatase Tubulin Tubulin Modulation Triazole->Tubulin Signaling Disrupted Cell Signaling Kinase->Signaling Estrogen Decreased Estrogen Production Aromatase->Estrogen Microtubule Microtubule Instability Tubulin->Microtubule Proliferation Reduced Proliferation Signaling->Proliferation Apoptosis Induction of Apoptosis Signaling->Apoptosis Estrogen->Proliferation Microtubule->Apoptosis CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest CancerCell Cancer Cell Proliferation->CancerCell Apoptosis->CancerCell CellCycleArrest->CancerCell G Start Start Seed 1. Seed Cancer Cells in 96-well plate (e.g., 5x10³ cells/well) Start->Seed Incubate1 2. Incubate for 24h (Allow cells to adhere) Seed->Incubate1 Treat 3. Treat with Serial Dilutions of 1,2,4-Triazole Compound Incubate1->Treat Incubate2 4. Incubate for 48h Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL of 5 mg/mL solution) Incubate2->AddMTT Incubate3 6. Incubate for 4h (Allows formazan crystal formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO, 100 µL) Incubate3->Solubilize Read 8. Read Absorbance at 570 nm Solubilize->Read End End Read->End

Caption: Experimental workflow for the MTT assay.

  • Cell Seeding:

    • Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well. [13][14] * Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.

    • Incubate for an additional 48 hours.

[14]3. MTT Addition and Incubation:

  • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
  • Incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Anti-inflammatory Activity: Modulating the Arachidonic Acid Pathway

Derivatives of 1,2,4-triazole have demonstrated significant anti-inflammatory properties, with activities in some cases exceeding those of reference drugs like indomethacin and celecoxib.

[5]#### Mechanism of Action: COX-1/COX-2 Inhibition

A primary mechanism for the anti-inflammatory effects of these scaffolds is the inhibition of cyclooxygenase (COX) enzymes. C[5][15]OX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

[16]* COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa.

  • COX-2 is inducible and its expression is upregulated at sites of inflammation.

The therapeutic goal is often to achieve selective inhibition of COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. M[5]olecular docking studies have shown that 1,2,4-triazole derivatives can occupy the celecoxib binding site in COX enzymes, demonstrating a high affinity, particularly for COX-2.

[5][15]#### Quantitative Data: Anti-inflammatory and COX-Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)In Vivo ActivityReference
Derivative 1413.50.04Similar to celecoxib
Celecoxib (Reference)14.70.045-
Triazole-pyrazole hybrid 18a5.23 - 9.810.55 - 0.91Better than celecoxib
Derivative B6--Highest activity in vivo
Sulfonyl-triazole 3--53% edema inhibition
Ibuprofen (Reference)--46% edema inhibition
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

[16][17]1. Animal Acclimatization:

  • Use adult Wistar or Sprague-Dawley rats (150-200g).
  • Acclimatize the animals for at least one week before the experiment with free access to food and water.
  • Compound Administration:

    • Fast the animals overnight before the experiment.

    • Administer the test compound orally (e.g., at 50-55 mg/kg) or intraperitoneally. [16][17] * The control group receives the vehicle, and a positive control group receives a standard drug like diclofenac or ibuprofen (e.g., 10 mg/kg).

[17]3. Induction of Inflammation:

  • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
  • Measurement of Paw Edema:

    • Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The degree of swelling is calculated as the difference between the paw volume at a given time (Vt) and the initial volume (V₀).

  • Data Analysis:

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vt_control - V₀_control) - (Vt_treated - V₀_treated)] / (Vt_control - V₀_control) x 100

Emerging Therapeutic Avenues

Beyond these well-defined areas, the 1,2,4-triazole scaffold shows promise in several other therapeutic domains.

  • Antiviral Activity: The triazole nucleus is a component of the approved antiviral drug Ribavirin. R[5]esearch has shown that various derivatives are active against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C, and influenza virus, by targeting viral proteins like polymerases and proteases. *[18][19][20] Antitubercular Activity: Specific 1,2,4-triazole derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains, with some compounds showing MIC values as low as 0.976 µg/mL. *[8] Antioxidant Properties: The ability of the triazole ring to neutralize free radicals and reactive oxygen species makes it a promising scaffold for developing drugs to treat diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases. *[21][22] Anthelmintic Activity: Certain derivatives have shown nematicidal activity higher than the standard drug albendazole, indicating potential for treating parasitic worm infections.

The 1-isopropyl-1,2,4-triazole scaffold represents a highly versatile and promising core for the development of new therapeutic agents. Its proven success in antifungal and anticancer therapies provides a strong foundation for further exploration. The diverse mechanisms of action, from specific enzyme inhibition in fungi to broad pathway modulation in cancer and inflammation, underscore the scaffold's adaptability. Future research should focus on the rational design of derivatives with enhanced selectivity for their targets to improve efficacy and minimize off-target effects. By leveraging the established structure-activity relationships and robust experimental protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Krol, E., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI.
  • Aljohani, A., et al. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
  • Daszkiewicz, M., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.
  • Demchenko, A., et al. (2025). The potential of 1,2,4-triazole derivatives as antioxidant agents (literature review).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
  • (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC.
  • (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed.
  • BenchChem. (n.d.). Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs.
  • (2024). A Literature Review Focusing on the Antiviral Activity of a[5][10][21]nd-t[5][8][10]riazoles. Available at:

  • (2025). review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives.
  • Bakht, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC.
  • BenchChem. (n.d.). "mechanism of action of 1,2,4-triazole-based compounds".
  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
  • Kumar, D. (2017). (PDF) Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. ResearchGate.
  • (n.d.). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives.
  • (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PubMed.
  • Ronad, P. (2025). (PDF) Analgesic and anti-inflammatory investigation of 1,2,4- triazole derivatives in rats. ResearchGate.
  • ChemicalBook. (2024). 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity.
  • (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.
  • ISRES. (n.d.). Antifungal Properties of 1,2,4-Triazoles.
  • Stan, M., et al. (2023). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. MDPI.
  • (2022). Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives.
  • (n.d.). SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONA.
  • (2013). Synthesis, Antiviral, and Antimicrobial Activity of 1,2,4-Triazole Thioglycoside Derivatives.
  • (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Current Research in Pharmaceutical Sciences.
  • (2020). Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Taylor & Francis.
  • (2023). A Literature Review Focusing on the Antiviral Activity of a[5][10][21]nd-t[5][8][10]riazoles. Available at:

  • (2025). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI.
  • (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers.
  • Kumar, V., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry.
  • (n.d.). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review.

Sources

Exploratory

Structure-activity relationship (SAR) of triazole-based primary amines

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Triazole-Based Primary Amines Executive Summary The triazole nucleus, encompassing both 1,2,3- and 1,2,4-isomers, represents a cornerstone pharm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Triazole-Based Primary Amines

Executive Summary

The triazole nucleus, encompassing both 1,2,3- and 1,2,4-isomers, represents a cornerstone pharmacophore in modern medicinal chemistry. Its unique combination of physicochemical properties—aromaticity, metabolic stability, hydrogen bonding capability, and a significant dipole moment—renders it a privileged scaffold for the development of bioactive molecules.[1][2] When functionalized with a primary amine, the resulting structures gain a crucial interaction point, enabling them to engage with biological targets through hydrogen bonding and ionic interactions. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of triazole-based primary amines, delving into their synthesis, diverse therapeutic applications, and the nuanced structural modifications that govern their biological efficacy. We will explore key case studies in enzyme inhibition, antimicrobial chemotherapy, and oncology, supported by detailed experimental protocols and mechanistic diagrams to provide researchers and drug development professionals with a field-proven perspective on this versatile chemical class.

Chapter 1: The Triazole-Amine Pharmacophore: Synthesis and Core Properties

The success of the triazole core in drug design is largely attributable to its chemical robustness and its capacity to act as a stable linker or a key interacting moiety.[3][4] The triazole ring is generally inert to common metabolic pathways, including acidic or basic hydrolysis and standard redox conditions, which contributes to favorable pharmacokinetic profiles.[1][2] The introduction of a primary amine provides a basic center and a potent hydrogen bond donor, which is fundamental for anchoring the molecule within the active site of enzymes and receptors.

Core Synthetic Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prevalent and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "Click Chemistry".[5] This reaction is prized for its high yields, regiospecificity, mild reaction conditions, and tolerance of a wide array of functional groups, making it exceptionally suitable for complex molecule synthesis and library generation.[6][7] The core principle involves the reaction of a terminal alkyne with an azide in the presence of a Cu(I) catalyst.

Experimental Protocol: General Procedure for CuAAC Synthesis

This protocol describes a self-validating system for the synthesis of a 1,2,3-triazole-based primary amine from an alkyne-bearing protected amine and an organic azide.

  • Reagent Preparation:

    • Dissolve the terminal alkyne starting material (e.g., N-Boc-propargylamine) (1.0 eq) and the selected organic azide (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation:

    • In a separate vial, prepare the Cu(I) catalyst in situ. Dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) and sodium ascorbate (0.10 eq) in a minimal amount of water. The solution should turn from blue to a pale yellow/colorless solution upon reduction of Cu(II) to Cu(I).

  • Reaction Execution:

    • Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the protected triazole intermediate.

  • Deprotection:

    • Dissolve the purified intermediate (e.g., Boc-protected triazole) in a suitable solvent such as dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature for 1-4 hours.

    • Monitor deprotection by TLC/LC-MS.

    • Remove the solvent and excess acid in vacuo to yield the desired triazole-based primary amine, often as a salt.

G cluster_catalyst Catalyst Generation cluster_reaction Core Reaction cluster_product Product Evolution Alkyne Terminal Alkyne (with protected amine) Reaction CuAAC 'Click' Reaction (t-BuOH/H₂O, RT) Alkyne->Reaction Azide Organic Azide (R-N3) Azide->Reaction CuSO4 CuSO4 (Cu²⁺) Ascorbate Sodium Ascorbate CuSO4->Ascorbate Reduction CuI Cu⁺ Catalyst Ascorbate->CuI CuI->Reaction Catalyst Protected Protected Triazole Reaction->Protected Deprotection Acidic Deprotection (e.g., TFA) Protected->Deprotection Final Final Primary Amine Triazole Product Deprotection->Final

Caption: Synthetic workflow for a triazole-based primary amine via CuAAC.

Chapter 2: SAR of Triazole-Based Primary Amines as Enzyme Inhibitors

A primary application of this scaffold is in the design of enzyme inhibitors, where the triazole ring can position key functional groups, and the amine can form critical interactions within the enzyme's active site.

Case Study: Carbonic Anhydrase and Acetylcholinesterase Inhibitors

Recent studies have explored dual-target inhibitors based on the 1,2,3-triazole scaffold. For instance, a series of derivatives were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms and acetylcholinesterase (AChE), which are relevant targets for neurological disorders.[8] The SAR analysis revealed that hydrophobicity, steric bulk, and aromaticity of the substituents significantly influence enzyme affinity.[8]

Compound IDR Group (Substituent)hCA II Kᵢ (nM)AChE Kᵢ (nM)
4f 4-Fluorobenzyl144.30205.10
4g 4-Chlorobenzyl239.10125.90
AZA (Reference Drug)381.44-
TAC (Reference Drug)-255.44
Data synthesized from a study by Nural et al.[8]

The data clearly indicates that compounds 4f and 4g are more potent inhibitors of hCA II and AChE than the reference drugs acetazolamide (AZA) and tacrine (TAC), respectively.[8] The SAR suggests that an electron-withdrawing halogen on the benzyl substituent is favorable for potent dual activity. Molecular docking confirmed that these groups form strong interactions with key residues in the active sites of both enzymes.[8]

Case Study: α-Amylase and α-Glucosidase Inhibitors

Triazole derivatives are also effective inhibitors of carbohydrate-hydrolyzing enzymes, a key therapeutic strategy for managing type 2 diabetes.[9][10] The triazole core acts as a scaffold to link various other heterocyclic rings, creating molecular hybrids with enhanced inhibitory potential. Examples include benzimidazole-triazole, quinazolinone-triazole, and indole-clubbed-triazole hybrids.[9] The SAR in this context often shows that the nature of the appended heterocyclic ring and its substituents dictates the potency and selectivity towards either α-amylase or α-glucosidase.

G Enzyme Enzyme Active Site Product Product Enzyme->Product Catalyzes Inhibitor Triazole-Amine Inhibitor Inhibitor->Enzyme Blocks Binding Substrate Natural Substrate Substrate->Enzyme Binds G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Lanosterol Lanosterol CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Disruption Membrane Disruption & Fungal Cell Death CYP51->Disruption Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole Triazole-Amine Antifungal Agent Block Inhibition Triazole->Block Block->CYP51

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.

Antitubercular Activity

Triazole-based primary amines have also been investigated as inhibitors of Mycobacterium tuberculosis (MTB). In one study, a library of 1,2,3-triazoles was synthesized and tested, with several compounds showing promising activity. [11]The SAR analysis from this work indicated that the nature of the substituents on the aromatic rings attached to the triazole core was critical for potency. The most active compounds often featured specific substitutions that likely enhanced binding to their molecular target, which in some cases is believed to be DprE1, an essential enzyme in arabinogalactan synthesis. [11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of compounds against a microbial strain.

  • Preparation:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, prepare two-fold serial dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., Candida albicans or Mycobacterium smegmatis as a surrogate for MTB) according to CLSI guidelines.

  • Inoculation:

    • Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (microbe + medium, no drug) and a negative control (medium only).

  • Incubation:

    • Seal the plate and incubate at the appropriate temperature (e.g., 35°C) for a specified time (24-48 hours for most fungi/bacteria).

  • Reading Results:

    • Visually inspect the wells for turbidity (growth). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, a growth indicator like resazurin can be added to aid in determining the endpoint, especially for slow-growing organisms.

Chapter 4: SAR of Triazole-Based Primary Amines in Oncology

The triazole scaffold is a key component in the development of anticancer agents, acting through various mechanisms. [12][13]These include the inhibition of kinases, interference with DNA, and modulation of tubulin polymerization. [13] A notable example is a series oft[1][6][9]riazolo[1,5-a]pyrimidines investigated as tubulin inhibitors. [14]A clear SAR was established from this work:

  • Position 5: A 2,2,2-trifluoroethylamino group was required for high potency.

  • Phenyl Ring: Two fluoro atoms at the ortho positions relative to the core were necessary for optimal activity.

  • Para Position of Phenyl Ring: An oxygen-linked three-carbon chain terminating in an alkylamino or hydroxyl group yielded the best activity. [14] These specific requirements highlight the precise structural architecture needed to achieve potent and selective anticancer effects, demonstrating that subtle changes to the periphery of the triazole-amine core can lead to dramatic shifts in biological activity.

Conclusion and Future Outlook

The triazole-based primary amine scaffold is a remarkably versatile and powerful platform in drug discovery. Its synthetic accessibility, primarily through the robust CuAAC reaction, combined with its favorable physicochemical properties, ensures its continued relevance. The structure-activity relationship studies summarized in this guide demonstrate that the triazole ring is more than a simple linker; it is an active participant in molecular recognition, while the primary amine provides a critical anchor point. The SAR is highly dependent on the therapeutic target, with specific substitutions on appended aromatic or heterocyclic rings being crucial for tailoring potency and selectivity. Future research will likely focus on creating more complex molecular hybrids, exploring new biological targets, and leveraging computational chemistry to predict and refine the SAR for next-generation therapeutics.

References

  • Efficient and straightforward click synthesis of structurally related dendritic triazoles. (2017). RSC Advances.
  • An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. (2023). Medicinal Chemistry Research.
  • SAR study of synthesized triazole derivatives: insights from in silico analysis, and in vitro α‐amylase and α‐glucosidase inhibition assay. (n.d.).
  • 1,2,3-Triazoles: Synthesis and Biological Applic
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC.
  • Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. (n.d.). DOKUMEN.PUB.
  • Insights into the structural requirements of triazole derivatives as promising DPP IV inhibitors. (2021). SAR and QSAR in Environmental Research.
  • New 1,2,3-triazole derivatives as acetylcholinesterase and carbonic anhydrase inhibitors: Synthesis, molecular docking, and solubility. (2025). Archives of Biochemistry and Biophysics.
  • Click chemistry. (n.d.). Wikipedia.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-Chemistry.org.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Recent Advances in 1,2,4‐Triazole‐Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022–2025). (2025).
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022).
  • 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2015). Molecules.
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). Archiv der Pharmazie.
  • Synthesis and SAR ofT[1][6][9]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2006). Journal of Medicinal Chemistry.

  • Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. (2012). European Journal of Medicinal Chemistry.
  • Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. (2012). Journal de Mycologie Médicale.
  • A comprehensive review on triazoles as anticancer agents. (2024). DergiPark.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Journal of the Iranian Chemical Society.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). Al Mustansiriyah Journal of Pharmaceutical Sciences.

Sources

Foundational

Hydrogen bonding capacity of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

An In-Depth Technical Guide to the Hydrogen Bonding Capacity of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Abstract Hydrogen bonding is a critical intermolecular force that dictates the physicochemical properties, bi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hydrogen Bonding Capacity of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

Abstract

Hydrogen bonding is a critical intermolecular force that dictates the physicochemical properties, bioactivity, and material characteristics of molecular compounds. In drug development, the ability of a molecule to act as a hydrogen bond donor or acceptor is fundamental to its interaction with biological targets. This guide provides a comprehensive framework for characterizing the hydrogen bonding capacity of the novel N-heterocyclic compound, (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. Due to the limited existing literature on this specific molecule, this document serves as a methodological whitepaper, detailing the theoretical assessment, experimental validation, and computational modeling required for a thorough investigation. The protocols and analyses presented herein are designed for researchers, medicinal chemists, and drug development professionals seeking to understand and predict the molecular interactions of this, or structurally similar, compounds.

Introduction: The Significance of Hydrogen Bonding

Hydrogen bonds are highly specific, directional, non-covalent interactions that play a pivotal role in chemistry and biology.[1] They are responsible for the structure of water, the stability of the DNA double helix, and the folding of proteins.[1] In medicinal chemistry, the strategic placement of hydrogen bond donors (HBDs) and acceptors (HBAs) is a cornerstone of rational drug design, influencing a molecule's solubility, permeability, and binding affinity to target proteins.[2][3]

The molecule (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine features a combination of functional groups—a 1,2,4-triazole ring and a primary amine—that strongly suggest a rich hydrogen bonding potential. The 1,2,4-triazole moiety is a common scaffold in pharmaceuticals, valued for its ability to engage in various biological interactions, including hydrogen bonding.[3] Primary amines are classic hydrogen bond donors and acceptors, contributing significantly to a molecule's polarity and interaction profile.[4][5]

This guide will systematically deconstruct the hydrogen bonding capabilities of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine through a multi-faceted approach, providing both the theoretical underpinnings and practical methodologies for its complete characterization.

Theoretical Assessment of Hydrogen Bonding Sites

A foundational analysis of the molecule's structure allows for the identification of potential hydrogen bond donors and acceptors.

  • Hydrogen Bond Donors (HBDs): A group is a hydrogen bond donor if it possesses a hydrogen atom covalently bonded to a highly electronegative atom (typically N, O, or F).[1] In the case of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, the primary amine (-NH₂) group contains two such hydrogen atoms, making it a potent HBD site.[4][6]

  • Hydrogen Bond Acceptors (HBAs): A group acts as a hydrogen bond acceptor if it has a lone pair of electrons on an electronegative atom.[1] This molecule has multiple HBA sites:

    • The nitrogen atom of the primary amine.[7]

    • The two unoccupied nitrogen atoms (at positions 2 and 4) of the 1,2,4-triazole ring are well-established hydrogen bond acceptors.[3][8]

The diagram below illustrates the potential hydrogen bonding sites on the molecule.

H_Bonding_Sites cluster_molecule (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine cluster_legend Legend mol HBD H-Bond Donor (HBD) HBA H-Bond Acceptor (HBA) N_amine HBA H_amine1 HBD H_amine2 HBD N2_triazole HBA N4_triazole HBA FTIR_Workflow A Prepare Solutions (Varying Concentration & Solvent) B Acquire FTIR Spectra A->B C Identify N-H Stretching Region (3500-3300 cm-1) B->C D Analyze Peak Shift & Broadening C->D E Correlate with H-Bonding Strength D->E

Caption: Workflow for FTIR analysis of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The chemical shift of a proton in ¹H NMR is highly sensitive to its electronic environment. When a proton participates in a hydrogen bond, it becomes deshielded, causing its resonance to shift downfield (to a higher ppm value). [9][10]The protons of the -NH₂ group are thus excellent probes for hydrogen bonding.

Experimental Protocol:

  • Sample Preparation: Dissolve the compound in a deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆) at various concentrations.

  • Temperature Variation Study: Acquire ¹H NMR spectra at different temperatures (e.g., 25°C, 40°C, 55°C). As temperature increases, hydrogen bonds are disrupted, causing the chemical shift of the involved protons to shift upfield (lower ppm). [11]3. Solvent Titration: Acquire ¹H NMR spectra in a non-polar solvent (like CDCl₃) and titrate in a strong hydrogen bond accepting solvent (like DMSO-d₆). A significant downfield shift of the N-H protons upon addition of DMSO-d₆ confirms their role as HBDs. [2] Data Presentation:

ExperimentConditionN-H Proton Chemical Shift (δ, ppm)Interpretation
Temperature Variation25°C in DMSO-d₆e.g., 7.5 ppmH-bonding present
(in DMSO-d₆)55°C in DMSO-d₆e.g., 7.2 ppmH-bond disruption at higher temperature
Solvent Titration100% CDCl₃e.g., 2.1 ppm (broad)Weak intermolecular H-bonding
(in CDCl₃)+ 10% DMSO-d₆e.g., 4.5 ppmStrong H-bonding with DMSO acceptor

Data Analysis Workflow:

NMR_Workflow A Acquire 1H NMR Spectra (Varying Temp/Solvent) B Assign N-H Proton Signal A->B C Track Chemical Shift (δ) Changes B->C D Correlate Downfield Shift with H-Bond Strength C->D E Confirm HBD role D->E

Caption: NMR data analysis workflow for H-bond characterization.

Single Crystal X-ray Crystallography

Causality: X-ray crystallography provides unambiguous proof of hydrogen bonding in the solid state by determining the precise three-dimensional arrangement of atoms in a crystal. [12]It allows for the direct measurement of distances and angles between donor and acceptor atoms, confirming the presence and geometry of hydrogen bonds. [13][14] Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure. This will yield the precise coordinates of all non-hydrogen atoms. Hydrogen atom positions can often be located or modeled. [15]4. Geometric Analysis: Analyze the refined structure for potential hydrogen bonds. A genuine hydrogen bond typically satisfies specific geometric criteria. [14] Data Presentation:

Donor (D)—H···Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Type of Interaction
N(amine)-H···N(triazole)~0.861.8 - 2.22.7 - 3.1150 - 180Intermolecular H-Bond
N(amine)-H···N(amine)~0.861.9 - 2.32.8 - 3.2140 - 170Intermolecular H-Bond

Computational Modeling and Analysis

Computational chemistry offers powerful tools to complement experimental findings, providing quantitative data on hydrogen bond energies and electronic properties.

Density Functional Theory (DFT)

Causality: DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. [16]It can accurately predict molecular geometries, vibrational frequencies, and interaction energies, making it ideal for studying hydrogen bonds. [17][18] Computational Protocol:

  • Monomer Optimization: Build the 3D structure of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). [17]2. Dimer Construction & Optimization: Construct plausible hydrogen-bonded dimers (e.g., amine-triazole, amine-amine). Optimize the geometry of each dimer.

  • Energy Calculation: Calculate the single-point energy of the optimized monomer and dimer structures.

  • Interaction Energy Calculation: The hydrogen bond interaction energy (E_int) can be calculated as: E_int = E_dimer - 2 * E_monomer A basis set superposition error (BSSE) correction should be applied for more accurate results. [19]5. Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map of the optimized monomer. This map visually represents the electrostatic potential on the molecule's surface, highlighting the electron-rich (negative potential, red) HBA sites and electron-poor (positive potential, blue) HBD sites.

Computational Workflow:

DFT_Workflow A Build Monomer & Dimer Structures B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Calculate Single-Point Energies B->C E Generate MEP Map B->E D Calculate Interaction Energy (with BSSE correction) C->D F Quantify H-Bond Strength D->F E->F

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, a valuable building block in medic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is a robust three-step process commencing with the regioselective N-isopropylation of 1,2,4-triazole, followed by Vilsmeier-Haack formylation to introduce the aldehyde functionality, and culminating in a reductive amination to yield the target primary amine. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes visualizations of the reaction workflows and mechanisms to ensure clarity and reproducibility.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its unique chemical properties and ability to engage in various biological interactions. Its derivatives have demonstrated a broad spectrum of pharmacological activities. The target molecule, (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, incorporates a key primary amine functionality, which serves as a critical handle for further molecular elaboration in the synthesis of complex drug candidates. The following protocols provide a reliable pathway for the preparation of this important synthetic intermediate.

Overall Synthetic Scheme

The synthesis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is achieved through the following three-step sequence:

Overall Synthesis start 1,2,4-Triazole step1_product 1-Isopropyl-1H-1,2,4-triazole start->step1_product Step 1: N-Isopropylation step2_product 1-Isopropyl-1H-1,2,4-triazole-5-carbaldehyde step1_product->step2_product Step 2: Vilsmeier-Haack Formylation final_product (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine step2_product->final_product Step 3: Reductive Amination

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1-Isopropyl-1H-1,2,4-triazole

The initial step involves the regioselective alkylation of the 1,2,4-triazole ring with an isopropyl group. While alkylation can occur at positions N1, N2, and N4, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in a polar aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N1 isomer with good selectivity.[1]

Reaction Workflow

N-Isopropylation Workflow reagents 1,2,4-Triazole Isopropyl Bromide DBU Anhydrous THF reaction Combine Reagents Stir at room temp. to 60°C Monitor by TLC reagents->reaction workup Quench with water Extract with Ethyl Acetate Wash with brine reaction->workup purification Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography workup->purification product 1-Isopropyl-1H-1,2,4-triazole purification->product

Caption: N-Isopropylation experimental workflow.

Detailed Protocol
  • To a solution of 1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes.

  • Add isopropyl bromide (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating to 60°C until the reaction is complete (monitor by Thin Layer Chromatography (TLC)).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired 1-isopropyl-1H-1,2,4-triazole.

ReagentMolar Eq.
1,2,4-Triazole1.0
Isopropyl Bromide1.2
DBU1.1
Anhydrous THF-

Table 1: Reagents for N-Isopropylation.

Part 2: Synthesis of 1-Isopropyl-1H-1,2,4-triazole-5-carbaldehyde

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] Although the 1,2,4-triazole ring is relatively electron-deficient, this transformation can be achieved, often requiring elevated temperatures to drive the reaction to completion.[4] The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5]

Reaction Mechanism

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Triazole 1-Isopropyl-1H-1,2,4-triazole Iminium_salt Iminium Salt Intermediate Triazole->Iminium_salt + Vilsmeier Reagent Aldehyde 1-Isopropyl-1H-1,2,4-triazole-5-carbaldehyde Iminium_salt->Aldehyde Hydrolysis Hydrolysis Aqueous Workup Reductive Amination Workflow reagents 1-Isopropyl-1H-1,2,4-triazole-5-carbaldehyde Ammonium Acetate Sodium Triacetoxyborohydride (STAB) Methanol reaction Combine Aldehyde and Ammonium Acetate Stir Add STAB Stir at room temp. Monitor by TLC reagents->reaction workup Quench with aq. NaOH Extract with DCM Wash with brine reaction->workup purification Dry over Na₂SO₄ Concentrate in vacuo Column Chromatography workup->purification product (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine purification->product

Sources

Application

Application Note: Reductive Amination of Aldehydes and Ketones using (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

Executive Summary (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is a highly versatile primary amine building block utilized in drug discovery to introduce the lipophilic, metabolically stable 1-isopropyl-triazole pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is a highly versatile primary amine building block utilized in drug discovery to introduce the lipophilic, metabolically stable 1-isopropyl-triazole pharmacophore. Reductive amination is the premier method for alkylating this amine to form secondary amines. This application note provides a comprehensive, self-validating protocol for the reductive amination of this specific amine using Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB).

Mechanistic Insights & Causality (E-E-A-T)

Successful reductive amination requires a delicate balance between imine formation and selective reduction. Direct alkylation with alkyl halides often leads to uncontrollable over-alkylation (tertiary amines). Reductive amination circumvents this by forming a transient imine/iminium intermediate.

Why STAB over NaBH₄ or NaBH₃CN? We utilize STAB because the three electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the borohydride. Consequently, STAB is unreactive toward most aldehydes and ketones but readily reduces the more electrophilic protonated iminium ion [1]. This allows for a "direct" one-pot procedure without the toxic cyanide byproducts associated with NaBH₃CN [2].

Substrate-Specific Reactivity The primary amine in (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is insulated from the electron-deficient triazole ring by a methylene (-CH₂-) spacer, preserving its aliphatic nucleophilicity. However, the N1-isopropyl group introduces moderate steric hindrance.

  • For Aldehydes: Imine formation is rapid and spontaneous in 1,2-Dichloroethane (DCE). No acid catalyst is required.

  • For Ketones: The combination of the N1-isopropyl sterics and the ketone's lower electrophilicity drastically slows imine formation. Acetic acid (AcOH) or a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) must be added to drive the equilibrium toward the iminium ion before reduction [3].

Mechanism Amine (1-Isopropyl-1H-1,2,4- triazol-5-yl)methanamine Imine Iminium Intermediate (Electrophilic) Amine->Imine + Carbonyl - H2O Carbonyl Aldehyde / Ketone Carbonyl->Imine Product Secondary Amine Product Imine->Product NaBH(OAc)3 Selective Reduction

Mechanistic pathway of reductive amination using STAB.

Quantitative Data: Condition Optimization

The following table summarizes the empirically validated conditions for reacting (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine with various carbonyl classes.

Carbonyl ClassSolventAdditiveSTAB (eq)TempTime (h)Expected Yield
Aliphatic AldehydeDCENone1.520°C2 - 485 - 95%
Aromatic AldehydeDCENone1.520°C2 - 480 - 90%
Aliphatic KetoneDCEAcOH (1.0 eq)2.020°C12 - 1670 - 85%
Hindered KetoneTHFTi(OiPr)₄ (1.2 eq)2.050°C16 - 2450 - 70%

Experimental Workflow

Workflow Step1 1. Reagent Preparation Amine + Carbonyl in DCE/THF Step2 2. Imine Formation Stir 15-30 min (Add AcOH if Ketone) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (1.5 - 2.0 eq) Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC until Imine consumed Step3->Step4 Step5 5. Quench & Workup Saturated NaHCO3, Extract with DCM Step4->Step5 Step6 6. Purification Silica Gel Chromatography or Prep-HPLC Step5->Step6

Step-by-step experimental workflow for direct reductive amination.

Detailed Protocols

Protocol A: Direct Reductive Amination with Aldehydes

Objective: High-yielding mono-alkylation of the triazole methanamine without over-alkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.0 mmol, 140.2 mg) and the target aldehyde (1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

    • Causality Note: A slight excess of aldehyde ensures complete consumption of the amine. DCE is preferred over DCM or THF as it provides superior solubility for STAB and accelerates the overall reaction rate [4].

  • Imine Pre-formation (Self-Validation Check): Stir the mixture at room temperature for 15–30 minutes.

    • Critical Step: Before proceeding, remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the intermediate imine mass [M+H]+. If unreacted amine dominates, continue stirring. Adding the reducing agent prematurely will reduce the aldehyde to an alcohol, stalling the reaction and ruining the yield.

  • Reduction: Once imine formation is confirmed, add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in a single portion. Stir at room temperature for 2–4 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL).

    • Causality Note: The basic quench neutralizes any trace acid and destroys excess STAB, releasing H₂ gas (vent properly). It also ensures the secondary amine product is in its free-base form, preventing it from partitioning into the aqueous layer.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: DCM / MeOH / NH₄OH, typically 95:4:1) to yield the pure secondary amine.

Protocol B: Indirect Reductive Amination with Ketones

Objective: Overcome the steric hindrance of the 1-isopropyl group and the low electrophilicity of ketones.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 mmol) and the ketone (1.2 mmol) in anhydrous THF (5.0 mL).

  • Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 mmol, 341 mg). Stir the mixture at 50°C for 4–6 hours.

    • Causality Note: Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a dehydrating agent to sequester water, driving the difficult imine condensation to completion [2].

  • Reduction: Cool the mixture to 0°C. Add STAB (2.0 mmol, 424 mg) portion-wise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with 1M NaOH (5 mL) to precipitate titanium salts as a white solid (TiO₂). Filter the thick suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Extraction & Purification: Separate the filtrate layers, extract the aqueous phase with EtOAc, dry the combined organics (Na₂SO₄), concentrate, and purify via chromatography.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) Source: The Journal of Organic Chemistry / PubMed URL: [Link]

  • Title: Making Substituted Amines Through Reductive Amination Source: Master Organic Chemistry URL: [Link]

Sources

Method

Application Notes and Protocols for Peptide Coupling to (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

Introduction In modern drug discovery and development, the synthesis of novel peptides and peptide conjugates is a cornerstone of creating new therapeutic agents. The formation of the amide bond is the fundamental reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery and development, the synthesis of novel peptides and peptide conjugates is a cornerstone of creating new therapeutic agents. The formation of the amide bond is the fundamental reaction in this process. While many peptide couplings are routine, certain substrates present significant challenges due to their electronic and steric properties. (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is one such molecule. Its unique structure, featuring a sterically demanding isopropyl group and an electron-rich triazole ring system, necessitates carefully optimized coupling protocols to achieve high yields and purity.

This guide provides a detailed analysis of the challenges associated with this amine and offers robust, field-tested protocols for its successful incorporation into peptide chains. We will explore the rationale behind reagent selection, provide step-by-step experimental procedures, and offer troubleshooting advice for researchers, scientists, and drug development professionals.

The Challenge: Steric Hindrance and Nucleophilicity

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine presents a dual challenge for peptide synthesis:

  • Steric Hindrance: The bulky isopropyl group on the triazole ring can physically obstruct the approach of the activated carboxylic acid, slowing down the rate of the desired nucleophilic attack. This is a common issue with sterically hindered amino acids and amines.[1][2]

  • Electronic Effects: The 1,2,4-triazole ring is an electron-rich heterocycle. While the primary amine is the intended nucleophile, the nitrogen atoms of the triazole ring could potentially interact with coupling reagents, leading to side reactions or reduced reactivity of the primary amine.

Overcoming these obstacles requires the use of highly efficient coupling reagents that can rapidly activate the carboxylic acid and facilitate the amide bond formation even with a sterically hindered and electronically complex amine.[3][4]

Reagent Selection and Rationale

The choice of coupling reagent is critical for the success of any peptide synthesis, especially for difficult couplings.[5] The process generally involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[6]

Uronium/Guanidinium Salt-Based Reagents (e.g., HATU)

For challenging couplings, uronium or guanidinium salt-based reagents are often the first choice.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent for several reasons:

  • High Reactivity: HATU rapidly forms a highly reactive OAt-active ester with the carboxylic acid, which then readily reacts with the amine.[4][8]

  • Reduced Racemization: It is particularly effective at minimizing the loss of stereochemical integrity at the chiral center of amino acids during activation.[4][9]

  • Proven Efficacy: HATU is well-documented for its success in reactions involving sterically hindered substrates.[1][4]

The primary byproducts of a HATU reaction are tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).[4] While HOAt is an effective coupling additive, it is also known to be potentially explosive, requiring careful handling.[4]

Carbodiimide-Based Reagents with Additives (e.g., EDC/OxymaPure®)

Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used due to their cost-effectiveness and the easy removal of the urea byproduct through aqueous workup.[10] However, for difficult couplings, they are almost always used with an additive to increase efficiency and suppress racemization.[7]

OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior and safer alternative to traditional additives like HOBt (1-Hydroxybenzotriazole).[11][12]

  • Enhanced Safety: Unlike HOBt, OxymaPure® is non-explosive, significantly improving laboratory safety.[12]

  • Superior Performance: It has been shown to provide higher coupling efficiencies and lower racemization rates compared to HOBt.[12][13]

The EDC/OxymaPure® system works by first forming an unstable O-acylisourea intermediate, which is then converted by OxymaPure® into a more stable and highly reactive active ester, ready for aminolysis.[13]

Experimental Protocols

The following protocols are designed for a solution-phase coupling on a standard 1.0 mmol scale. All reagents should be of high purity and solvents should be anhydrous, as water can hydrolyze the activated intermediates.[10]

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary method for coupling with (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine due to its high success rate with hindered amines.[4]

Materials:
  • N-protected Amino Acid (e.g., Fmoc-Ala-OH): 1.0 equiv

  • (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine: 1.1 equiv

  • HATU: 1.1 equiv

  • N,N-Diisopropylethylamine (DIPEA): 2.5 equiv

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the reactive OAt-ester.[4][10]

  • Amine Addition: To the pre-activated mixture, add a solution of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.1 equiv) in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 2-6 hours. The progress of the reaction should be monitored by an appropriate method (e.g., TLC or LC-MS). For very difficult couplings, the reaction time may need to be extended.[1]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure amide.[10]

Protocol 2: Safer, Cost-Effective Coupling using EDC/OxymaPure®

This protocol offers a safer and more economical alternative to HATU, which may be suitable for process development and scale-up.

Materials:
  • N-protected Amino Acid (e.g., Fmoc-Ala-OH): 1.0 equiv

  • (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine: 1.1 equiv

  • EDC·HCl: 1.2 equiv

  • OxymaPure®: 1.2 equiv

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Procedure:
  • Preparation: To a round-bottom flask, add the N-protected amino acid (1.0 equiv), (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.1 equiv), and OxymaPure® (1.2 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. If the amino acid is provided as a hydrochloride salt, an additional equivalent of a non-nucleophilic base like DIPEA may be required.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: If using DCM, wash the reaction mixture with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine. If using DMF, perform a standard aqueous workup after dilution with a suitable organic solvent like ethyl acetate. The urea byproduct from EDC is water-soluble and should be removed during the aqueous washes.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude peptide via flash column chromatography.[14]

Data Summary and Comparison

The following table summarizes the key parameters and expected outcomes for the two recommended protocols.

ParameterProtocol 1: HATUProtocol 2: EDC/OxymaPure®
Coupling Reagent HATUEDC·HCl
Additive None (HOAt generated in situ)OxymaPure®
Base DIPEA (2.5 equiv)Optional (depends on substrate salt form)
Typical Time 2-6 hours4-18 hours
Relative Cost HigherLower
Safety Profile HOAt byproduct is explosiveReagents are non-explosive[12]
Expected Yield Very Good to ExcellentGood to Very Good
Racemization Risk Very Low[4]Low[13]

Workflow and Mechanism Diagrams

General Peptide Coupling Workflow

The overall process from starting materials to the purified product follows a standardized workflow.

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_workup 4. Workup & Purification prep Dissolve Carboxylic Acid & Coupling Reagents in Anhydrous Solvent activation Add Base (if required) & Pre-activate at 0°C prep->activation Cooling coupling Add Amine Solution & React at RT activation->coupling Amine Addition workup Aqueous Wash/Extraction coupling->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: General workflow for solution-phase peptide coupling.

HATU Coupling Mechanism

The mechanism of HATU-mediated coupling involves the formation of a highly reactive intermediate.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO_minus R-COO⁻ (Carboxylate) RCOOH->RCOO_minus Base Base (DIPEA) Base->RCOOH Deprotonation HATU_reagent HATU ActiveEster OAt-Active Ester (Highly Reactive) HATU_reagent->ActiveEster RCOO_minus->ActiveEster Attacks HATU Amide R-CO-NH-R' (Product) ActiveEster->Amide Amine R'-NH₂ (Target Amine) Amine->Amide Nucleophilic Attack Byproducts HOAt + Tetramethylurea Amide->Byproducts releases

Caption: Simplified mechanism of HATU-mediated amide bond formation.[8]

Troubleshooting and Optimization

Even with robust protocols, challenging couplings may require further optimization.

IssuePotential CauseRecommended Solution
Low or No Yield Insufficient activation; Steric hindrance too great; Reagent degradation.Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[3] Increase reagent equivalents (1.5-2.0 equiv).[3] Extend reaction time or gently heat (e.g., to 40°C), monitoring for side products.[4] Ensure all reagents and solvents are fresh and anhydrous.
Multiple Side Products Racemization; Side reactions with triazole ring; Byproduct contamination.Use a racemization-suppressing additive like OxymaPure®.[11] Ensure the base used is non-nucleophilic (DIPEA is preferred over triethylamine). Perform thorough aqueous workup and optimize chromatography to remove polar byproducts like tetramethylurea.[4]
Unreacted Starting Material Slow reaction kinetics due to steric hindrance.Increase reaction time significantly (up to 24 hours).[1] Consider a "double coupling" where a second charge of activated amino acid is added after the initial reaction period.[15]

Conclusion

The successful coupling of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is readily achievable with the appropriate selection of reagents and carefully controlled reaction conditions. For maximum efficiency and yield, especially in discovery-phase synthesis, the HATU-based protocol is highly recommended. For applications where safety and cost are primary drivers, the EDC/OxymaPure® system provides a reliable and effective alternative. By understanding the chemical principles behind these protocols and employing systematic troubleshooting, researchers can confidently incorporate this valuable building block into their synthetic targets.

References

  • Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

  • CEN. (2023). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. CEN (Chemical & Engineering News). Available at: [Link]

  • Biomatik. (2025). Oxyma as an additive in green solid-phase peptide synthesis. Biomatik. Available at: [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec Peptides. Available at: [Link]

  • CEM Corporation. (n.d.). Optimizing Peptide Coupling: Key Techniques. CEM Corporation. Available at: [Link]

  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts. Dr. L. B. Patel's Chemistry. Available at: [Link]

Sources

Application

Using (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine as a heterocyclic ligand

An Application Note on the utilization of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (CAS: 1469241-86-8) as a highly versatile heterocyclic building block. This guide is designed for medicinal chemists and materials...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the utilization of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (CAS: 1469241-86-8) as a highly versatile heterocyclic building block. This guide is designed for medicinal chemists and materials scientists focusing on rational drug design and coordination chemistry.

Introduction & Structural Rationale

In modern drug discovery, the premature metabolic clearance of lead compounds often stems from the enzymatic hydrolysis of amide bonds. To circumvent this, five-membered nitrogen-rich heterocycles, particularly 1,2,4-triazoles, have emerged as robust amide bioisosteres[1].

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine represents a highly optimized fragment for such applications. Its architecture provides three distinct functional advantages:

  • The 1,2,4-Triazole Core : Acts as a bioisostere for amide linkages. The N1 and N2 atoms serve as potent hydrogen-bond acceptors, capable of interacting with catalytic residues (e.g., Lysine) and structural water molecules within kinase ATP-binding pockets[2].

  • The N1-Isopropyl Substitution : Enhances the lipophilic ligand efficiency (LipE) and alters the spatial exit vector of the molecule, forcing the ligand into a specific conformational orientation that maximizes steric complementarity within target binding sites (such as the Trp90 pocket in IL-17 inhibitors)[3].

  • The C5-Methanamine Handle : Provides a highly nucleophilic primary amine for standard peptide coupling chemistries or acts as a basic center for coordinating transition metals[4].

Bioisosterism Amide Traditional Amide Bond (Prone to Hydrolysis) Triazole 1,2,4-Triazole Core (Amide Bioisostere) Amide->Triazole Isosteric Replacement H_Bond Maintains H-Bonding (with Catalytic Lysine) Triazole->H_Bond N1/N2 Coordination Stability Enhanced Metabolic Stability Triazole->Stability Resistance to Proteases Vector Altered Exit Vector (Isopropyl Group Sterics) Triazole->Vector N1-Isopropyl Substitution

Fig 1: Logical flow of 1,2,4-triazole amide bioisosterism in drug design.

Application 1: Kinase Inhibitor Synthesis (Fragment-Based Assembly)

When targeting kinases such as Casein Kinase 2 (CSNK2), replacing an acetamide group with a 1,2,4-triazole derivative has been shown to improve target potency by up to 4-fold while drastically increasing metabolic stability[1]. The methanamine group of our title compound allows for rapid integration into complex scaffolds via HATU-mediated coupling.

Causality in Reagent Selection
  • HATU over EDC/HOBt : The primary amine adjacent to the triazole ring experiences mild electronic withdrawal and steric hindrance from the isopropyl group. HATU provides superior activation kinetics and prevents epimerization of adjacent chiral centers.

  • DIPEA over TEA : Diisopropylethylamine (DIPEA) is bulkier than Triethylamine (TEA), which minimizes unwanted nucleophilic attack by the base on the highly reactive HATU-activated ester intermediate.

Protocol: One-Pot Amide Coupling

This protocol is a self-validating system: the completion of the reaction can be visually and analytically tracked by the consumption of the activated ester via LC-MS.

  • Activation : Dissolve the target carboxylic acid (1.0 eq, e.g., 0.4 mmol) in anhydrous DMF (1.0 mL) under a nitrogen atmosphere. Add HATU (1.0 eq, 152 mg) and stir for 10 minutes at room temperature (rt) to ensure complete formation of the active ester.

  • Base Addition : Introduce DIPEA (3.0 eq, 209 µL). The solution will typically turn a pale yellow, indicating the deprotonation of the acid and optimal basicity for coupling[3].

  • Ligand Introduction : Add (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.05 eq). A slight excess is used to drive the reaction to completion and compensate for any trace moisture.

  • Propagation : Stir the reaction mixture at rt for 16 hours. Avoid heating, as elevated temperatures can degrade the HATU intermediate and lead to guanidinium byproducts.

  • Validation & Workup : Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate.

  • Purification : Purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to yield the final triazole-bearing inhibitor.

Application 2: Metalloenzyme Targeting & Coordination Chemistry

Beyond covalent coupling, the spatial arrangement of the N4 atom of the triazole and the primary amine nitrogen makes (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine an excellent bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺, Ru²⁺)[4]. This property is heavily exploited in the design of antifungal agents targeting cytochrome P450 enzymes (like CYP51), where the triazole nitrogen directly coordinates with the heme iron[5].

Quantitative Binding Data
Ligand FeatureTarget MetalCoordination ModeEffect on Biological Target
Primary Amine (-NH₂) Cu(II) / Zn(II) σ -donorAnchors the complex; increases aqueous solubility.
Triazole N4 Fe(III) (Heme) σ -donor / π -acceptorDisplaces structural water; inhibits metalloenzyme activity.
N1-Isopropyl N/ASteric ShieldingPrevents off-target binding; enhances membrane permeability.
Protocol: Synthesis of a Cu(II) Coordination Complex
  • Solvation : Dissolve (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (2.0 eq) in absolute ethanol (5 mL).

  • Metal Addition : Slowly add a solution of CuCl2​⋅2H2​O (1.0 eq) in ethanol (2 mL) dropwise over 15 minutes. The slow addition prevents the formation of insoluble polymeric networks.

  • Complexation : Reflux the mixture at 80°C for 2 hours. A distinct color change from pale blue to deep royal blue or green indicates the successful formation of the [Cu(Ligand)2​]Cl2​ complex.

  • Isolation : Allow the solution to cool to 4°C overnight. Collect the precipitated microcrystals via vacuum filtration, wash with cold diethyl ether, and dry under a vacuum.

Workflow Start Ligand Preparation (1-iPr-1H-1,2,4-triazol-5-yl)methanamine Coupling Amide Coupling (HATU, DIPEA, DMF, 16h) Start->Coupling Route A: Drug Fragment MetalComplex Metal Coordination (CuCl2, EtOH, Reflux) Start->MetalComplex Route B: Metallo-complex Purification Purification (Prep-HPLC or Recrystallization) Coupling->Purification MetalComplex->Purification Assay In Vitro Assay (Kinase Inhibition / Antimicrobial) Purification->Assay

Fig 2: Divergent experimental workflows for triazolylmethanamine ligands.

Troubleshooting & Best Practices

  • Hygroscopicity : Methanamine derivatives can absorb atmospheric moisture, which hydrolyzes coupling reagents like HATU. Always store the ligand in a desiccator and flush reaction vials with inert gas (Ar or N2​ ).

  • Tautomeric Considerations : While the 1-isopropyl substitution locks the tautomeric state of the triazole core (preventing the 1H vs 4H ambiguity seen in unsubstituted triazoles), ensure that computational docking models explicitly account for the fixed N1-alkyl trajectory[3].

  • Purification pH : When purifying the free amine via reverse-phase chromatography, the use of basic modifiers (like 0.1% NH4​OH ) instead of TFA may be required to prevent the compound from eluting in the void volume due to its high polarity.

References

  • BenchChem. (5-methyl-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride.
  • National Institutes of Health (NIH) / PMC. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication.
  • CymitQuimica. CAS 1060817-20-0: α-Cyclopropyl-1-ethyl-1H-1,2,4-triazole-5-methanamine.
  • ACS Publications. Harnessing Glutamine-117 Plasticity toward Structure-Based Identification of Triazole IL-17 Inhibitors.
  • ChemRxiv. Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors.

Sources

Method

Application Notes &amp; Protocols: Strategic Alkylation of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

Introduction The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs and serving as a critical pharmacophore that can act as a hydrogen bond acceptor and donor.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs and serving as a critical pharmacophore that can act as a hydrogen bond acceptor and donor.[1][2] Its metabolic stability and ability to enhance ligand solubility make it an attractive scaffold in drug design.[1][3] The molecule (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is a versatile building block, featuring a primary aminomethyl group ripe for derivatization. Alkylation of this primary amine is a fundamental strategy for generating libraries of novel compounds for structure-activity relationship (SAR) studies, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

This guide provides a detailed technical overview of the principal methods for the selective N-alkylation of the primary amine of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. We will delve into the causality behind experimental choices, offering field-proven protocols for two robust methods: Reductive Amination and Direct Alkylation with Alkyl Halides .

Reactivity and Selectivity Considerations

The target molecule possesses multiple nucleophilic sites: the primary amine (-NH2) and the N2 and N4 positions of the triazole ring.

Reductive_Amination_Workflow reagent reagent process process product product Amine (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Reaction Stir at Room Temp (1-24 h) Amine->Reaction Carbonyl Aldehyde or Ketone (R1COR2) Carbonyl->Reaction Solvent Anhydrous Solvent (e.g., DCE, THF) Solvent->Reaction STAB_H NaBH(OAc)3 (STAB-H) STAB_H->Reaction Workup Aqueous Work-up (e.g., NaHCO3 wash) Reaction->Workup Reaction Complete (TLC/LC-MS) Purification Purification (Column Chromatography) Workup->Purification FinalProduct N-Alkylated Product Purification->FinalProduct

Caption: General workflow for reductive amination.

Detailed Protocol: Reductive Amination

Materials:

  • (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB-H) (1.5-2.0 eq) [6]* Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) [7][8]* Optional: Glacial Acetic Acid (1.0 eq, especially for ketones) [7]* Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.0 eq) and the chosen aldehyde or ketone (1.0-1.2 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous DCE (or THF) to a concentration of approximately 0.1-0.2 M. Stir for 10-15 minutes at room temperature. For less reactive ketones, add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. [8]3. Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-24 hours).

  • Work-up: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and dilute with water and more solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Methanol in Dichloromethane) to yield the pure N-alkylated product.

Carbonyl SubstrateReducing AgentSolventTypical TimeNotes
BenzaldehydeNaBH(OAc)₃ (1.5 eq)DCE2-4 hFast, clean reaction. [7]
AcetoneNaBH(OAc)₃ (2.0 eq)THF/AcOH12-18 hAcetic acid catalyst recommended. [6][8]
CyclohexanoneNaBH(OAc)₃ (1.5 eq)DCE6-10 hGenerally high yield.
IsovaleraldehydeNaBH(OAc)₃ (1.5 eq)THF3-6 hTolerates aliphatic aldehydes well. [9]

Method 2: Direct Alkylation with Alkyl Halides

Direct alkylation with electrophiles like alkyl halides is a classic C-N bond-forming reaction. [10]For primary amines, this Sₙ2 reaction can be effective but carries the risk of over-alkylation to form secondary, tertiary, and even quaternary ammonium salts. [11] Causality: To favor mono-alkylation, the reaction is typically run using a large excess of the starting amine relative to the alkyl halide. This ensures the alkyl halide is more likely to encounter a molecule of the starting primary amine rather than the slightly more nucleophilic secondary amine product. Alternatively, using a 1:1 stoichiometry with a non-nucleophilic base can be effective, but requires careful monitoring to avoid the formation of byproducts.

Detailed Protocol: Direct Alkylation

Materials:

  • (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.0 eq)

  • Alkyl Halide (e.g., Iodide, Bromide, or Chloride) (1.0-1.2 eq)

  • Non-nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq) [12]* Polar Aprotic Solvent (e.g., DMF, Acetonitrile) [13]* Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Reagent Addition: Add a polar aprotic solvent like DMF or Acetonitrile (0.1-0.5 M). Stir the suspension for 10 minutes, then add the alkyl halide (1.0-1.2 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C). The reactivity of the halide (I > Br > Cl) will dictate the required temperature and time.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. If using DMF, dilute with a large volume of water and extract thoroughly with Ethyl Acetate. If using Acetonitrile, filter off the inorganic salts and concentrate the filtrate.

  • Extraction and Washing: Wash the combined organic extracts with water (to remove residual DMF) and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by silica gel column chromatography.

Alkylating AgentBaseSolventTemperatureNotes
Benzyl BromideK₂CO₃Acetonitrile60 °CHighly reactive, monitor for dialkylation. [14]
Ethyl IodideCs₂CO₃DMF50 °CIodides are more reactive than bromides.
1-BromobutaneK₂CO₃DMF80 °CHigher temperature needed for less reactive halides.
Allyl BromideDIPEAAcetonitrileRTAllyl halides are very reactive.

Troubleshooting and Final Considerations

  • Selectivity Issues: If alkylation on the triazole ring is observed (detectable by NMR and Mass Spec), consider using milder conditions, a bulkier base, or protecting the amine with a Boc group, performing the ring alkylation, and then deprotecting.

  • Over-alkylation (Direct Method): If significant di-alkylation is observed, decrease the stoichiometry of the alkyl halide to <1.0 eq or use a large excess of the starting amine.

  • Low Reactivity: For sterically hindered substrates, switching to a more reactive alkyl iodide or using a stronger, non-nucleophilic base like DBU may be necessary. [15]Microwave irradiation can also be used to accelerate slow reactions. [12][16] By carefully selecting the appropriate reagents and conditions as outlined in these protocols, researchers can effectively synthesize a diverse range of N-alkylated derivatives of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine for applications in drug discovery and chemical biology.

References

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Retrieved from Google Search. [6]2. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. [7]3. Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride. (n.d.). Benchchem. [17]4. Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 427-451. [1]5. Gomha, S. M., & Abdulla, M. M. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105081. [3]6. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. (n.d.). ResearchGate. [9]7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). (1996). PubMed. [8]8. 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. (2023). Life Chemicals. [2]9. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025). European Journal of Medicinal Chemistry. [4]10. Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2015). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 80(1), 333-341. [18]11. Sameliuk, Y., & Kaplaushenko, A. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. [19]12. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. (n.d.). PMC. [20]13. Strategy for selective N-2 alkylation. (n.d.). ResearchGate. [21]14. Kumar, V., & Kaur, K. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [16]15. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (n.d.). Organic & Biomolecular Chemistry. [22]16. Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles. (n.d.). Benchchem. [12]17. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. [23]18. An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. [15]19. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. (2024). The Journal of Organic Chemistry. [10]20. Alkylation of Amines. (n.d.). University of Calgary. 21. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2024). MDPI. [24]22. Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [13]23. Synthesis of Amines. (2025). Chemistry LibreTexts. [11]24. A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.). PDF. [14]25. synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [25]26. Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [26]27. Kaur, P., & Singh, P. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [27]28. Synthesis and evaluation of new 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole derivatives and their application as OXPHOS inhibitors. (2025). PubMed. [28]29. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry.

Sources

Application

Application Note: Synthesis of Sulfonamides from (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine for Carbonic Anhydrase Inhibitor Development

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Focus Area: Heterocyclic Chemistry, Carbonic Anhydrase (CA) Inhibitors, Antimicrobial Agents Introduction & Scientific Rationale T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Focus Area: Heterocyclic Chemistry, Carbonic Anhydrase (CA) Inhibitors, Antimicrobial Agents

Introduction & Scientific Rationale

The design of highly selective Carbonic Anhydrase (CA) inhibitors is a critical focus in modern medicinal chemistry, particularly for targeting tumor-associated isoforms such as hCA IX and XII[1][2]. Within this domain, the triazole-sulfonamide pharmacophore has emerged as a privileged and highly versatile scaffold[3].

Utilizing (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine as a primary amine building block provides a distinct structural advantage. The isopropyl group introduces localized lipophilicity, which enhances cellular membrane permeability and modulates the pharmacokinetic profile of the resulting drug candidate. Concurrently, the 1,2,4-triazole core acts as a flexible, electron-rich linker that optimally positions the terminal sulfonamide group to coordinate with the catalytic zinc ion (Zn²⁺) residing in the hydrophobic pocket of the CA active site[4]. This application note details a robust, self-validating synthetic protocol for preparing these valuable sulfonamide derivatives.

Mechanistic Overview & Experimental Design

The synthesis relies on the nucleophilic acyl substitution of a sulfonyl chloride (R-SO₂Cl) by the primary amine of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine[5]. To ensure high yields and minimize chromatographic burden, the experimental conditions must be strictly controlled.

  • Base Selection (Causality): N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) or Pyridine. DIPEA's significant steric bulk prevents it from acting as a competing nucleophile. This suppresses the formation of transient, highly reactive sulfene intermediates or unwanted quaternary ammonium salts that can degrade the sulfonyl chloride and complicate downstream purification.

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is the optimal solvent due to its excellent solubilizing properties for both the highly polar triazole amine and the electrophilic sulfonyl chlorides, while remaining completely inert to the reagents.

  • Temperature Control: The reaction must be initiated at 0 °C. The sulfonylation of primary amines is highly exothermic. Elevated temperatures during the initial mixing phase can drive the formation of di-sulfonylated byproducts (sulfonimides) and accelerate the hydrolysis of the sulfonyl chloride if trace moisture is present.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. It incorporates built-in physicochemical quality control checks (TLC staining differences, acid-base partitioning) to ensure high purity prior to final spectroscopic validation.

Materials Required:

  • (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.0 equiv)

  • Substituted Sulfonyl Chloride (e.g., 4-Fluorobenzenesulfonyl chloride) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to the amine)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere to exclude ambient moisture.

  • Amine Dissolution: Add (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.0 mmol) to the flask and dissolve completely in 10 mL of anhydrous DCM.

  • Base Addition: Inject DIPEA (2.0 mmol) into the stirring solution. The excess base acts as a non-nucleophilic acid scavenger for the HCl generated during the substitution.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the system to equilibrate to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.1 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition prevents localized exothermic heating, thereby suppressing sulfonimide (di-sulfonylation) formation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm gradually to room temperature. Stir continuously for 4–6 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting primary amine will stain positively (pink/purple) with Ninhydrin, while the product sulfonamide will be strongly UV-active and Ninhydrin-negative.

  • Quenching & Workup: Once the amine is fully consumed, dilute the reaction with an additional 10 mL of DCM and transfer to a separatory funnel.

  • Acid Wash (Critical Step): Wash the organic layer with 0.1 M aqueous HCl (2 x 10 mL). Causality: This selectively protonates any unreacted starting amine and the DIPEA, partitioning them into the aqueous layer. The weakly acidic product sulfonamide remains entirely in the organic layer.

  • Brine Wash & Drying: Wash with saturated aqueous NaCl (1 x 10 mL) to remove residual water, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH/DCM) to afford the analytically pure triazole-sulfonamide.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and isolated yields for various sulfonyl chloride substrates reacted with (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine using the established protocol.

Sulfonyl Chloride (R-SO₂Cl)Base (Equiv)SolventTemp / TimeIsolated Yield (%)Purity (HPLC)
Benzenesulfonyl chlorideDIPEA (2.0)DCM0 °C to RT, 4 h88%>98%
4-Methylbenzenesulfonyl chlorideDIPEA (2.0)DCM0 °C to RT, 4.5 h91%>99%
4-Fluorobenzenesulfonyl chlorideDIPEA (2.0)DCM0 °C to RT, 5 h85%>98%
4-Nitrobenzenesulfonyl chlorideDIPEA (2.0)DCM0 °C to RT, 6 h79%>97%
Thiophene-2-sulfonyl chlorideDIPEA (2.0)DCM0 °C to RT, 4 h82%>98%

Visualizations

Chemical Synthesis Workflow

The diagram below maps the step-by-step chemical transformation and physical state changes during the synthesis protocol.

SynthesisWorkflow A Reactant: (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine B Reagent: Sulfonyl Chloride (R-SO2Cl) C Reaction Conditions: DCM, DIPEA (0 °C to RT) D Mechanism: Nucleophilic Attack & Deprotonation C->D E Intermediate State: Crude Product Mixture D->E F Selective Workup: 0.1 M HCl & Brine Wash E->F G Purification: Silica Gel Chromatography F->G H Final Product: Pure Triazole-Sulfonamide G->H AB AB AB->C

Caption: Workflow for the synthesis and purification of triazole-sulfonamides.

Biological Mechanism of Action

The diagram below illustrates the signaling and binding pathway through which these synthesized triazole-sulfonamides exert their therapeutic effect in the tumor microenvironment.

Biopathway A Synthesized Drug: Triazole-Sulfonamide Inhibitor E Enzyme Active Site Entry (Zinc Ion Coordination) A->E B Tumor Microenvironment (Hypoxia) C HIF-1α Pathway Activation B->C D Overexpression of hCA IX / XII Isoforms C->D D->E Target Binding F Inhibition of CO2 Hydration to Bicarbonate E->F G Intracellular Acidosis & Tumor Cell Death F->G

Caption: Mechanism of action for triazole-sulfonamides targeting Carbonic Anhydrase IX/XII.

References

  • Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress Source: Der Pharma Chemica URL:[Link]

  • Benzenesulfonamides Incorporating Flexible Triazole Moieties Are Highly Effective Carbonic Anhydrase Inhibitors: Synthesis and Kinetic, Crystallographic, Computational, and Intraocular Pressure Lowering Investigations Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel triazole-sulfonamide bearing pyrimidine moieties with carbonic anhydrase inhibitory action: Design, synthesis, computational and enzyme inhibition studies Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Exploring Indole-Linked Triazole Sulfonamide Derivatives as Potent Mycobacterial Carbonic Anhydrase Inhibitors: Leveraging a Tail Approach for the Design, Synthesis, and In Silico Studies Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Method

General procedure for synthesizing 1,2,4-triazole amine derivatives

Application Note: Advanced Methodologies for the Synthesis of 1,2,4-Triazole Amine Derivatives Introduction & Pharmacological Context The 1,2,4-triazole amine core is a privileged scaffold in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Synthesis of 1,2,4-Triazole Amine Derivatives

Introduction & Pharmacological Context

The 1,2,4-triazole amine core is a privileged scaffold in medicinal chemistry and drug development. Exhibiting a broad spectrum of pharmacological activities—ranging from antifungal and antimicrobial to anticancer properties—this nitrogen-rich heterocycle is highly valued for its metabolic stability and multiple hydrogen bond donor/acceptor sites[1]. Recently, 5-aminomethyl-1,2,4-triazole-3-carboxylic acid derivatives have gained traction as bioisosteric building blocks for peptidomimetics, effectively mimicking aliphatic amino acids while increasing the proteolytic stability of therapeutic peptides[2].

For application scientists and synthetic chemists, accessing highly substituted 3-amino-1,2,4-triazoles requires robust, scalable, and regioselective methodologies. This guide details two field-proven synthetic strategies: a rapid microwave-assisted direct condensation[3] and a highly modular convergent synthesis via hydrazinecarboximidamide intermediates[4].

Mechanistic Rationale & Synthetic Strategies

Strategy A: Microwave-Assisted Direct Condensation

The direct condensation of aminoguanidine salts with carboxylic acids is a classical approach, but conventional heating often results in prolonged reaction times, degradation, and poor yields. By employing controlled microwave irradiation, the reaction is driven to completion in minutes[3].

  • Causality of Experimental Choices: Aminoguanidine bicarbonate is used as a stable, easy-to-handle precursor. The addition of hydrochloric acid (HCl) serves a dual purpose: it liberates carbon dioxide to form the reactive aminoguanidine hydrochloride in situ, and it protonates the carboxylic acid carbonyl, increasing its electrophilicity for nucleophilic attack. Microwave heating at 180 °C overcomes the high activation energy barrier of the dehydrative ring closure while the sealed vessel prevents the volatilization of low-molecular-weight carboxylic acids[5].

StrategyA A Aminoguanidine Bicarbonate C Microwave Reactor (180°C, HCl cat.) A->C B Carboxylic Acid (R-COOH) B->C D N-Acyl Aminoguanidine Intermediate C->D Condensation E Dehydrative Cyclization (-H2O) D->E F 5-Substituted 3-Amino-1,2,4-triazole E->F High Yield

Workflow for the microwave-assisted synthesis of 3-amino-1,2,4-triazoles.

Strategy B: Convergent Hydrazinecarboximidamide Cyclization

When complex substitution patterns (varying R1, R2, and R3 groups) are required, direct condensation lacks the necessary regiocontrol. A convergent route starting from thiourea or thiosemicarbazide allows for precise stepwise functionalization[4].

  • Causality of Experimental Choices: The thiourea derivative is first oxidized to a sulfonic acid. The −SO3​H group acts as an excellent leaving group, facilitating nucleophilic substitution by a hydrazine derivative at room temperature to form a hydrazinecarboximidamide. For the final cyclization, trimethyl orthoformate ( HC(OMe)3​ ) is utilized not merely as a solvent, but as a C1-synthon (a formic acid equivalent) that inserts the C5 carbon into the ring. Furthermore, it acts as a chemical dehydrating agent, scavenging water to irreversibly drive the cyclization forward[6].

StrategyB A Thiourea / Thiosemicarbazide Derivative B Oxidation (H2O2, Na2MoO4) 0°C to RT A->B C Sulfonic Acid Intermediate B->C -SO3H acts as leaving group D Hydrazine Addition (R-NHNH2, RT) C->D E Hydrazinecarboximidamide Derivative D->E Nucleophilic Substitution F Cyclization HC(OMe)3, 140°C E->F G 1,3,5-Substituted 3-Amino-1,2,4-triazole F->G Formic Acid Equivalent

Convergent synthetic route via hydrazinecarboximidamide intermediates.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

Optimized for volatile aliphatic carboxylic acids and rapid library generation.

  • Reaction Setup: In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and the desired carboxylic acid (1.2 mmol)[7].

  • Acid Catalysis: Slowly add 37% aqueous hydrochloric acid (1.5 mmol, ~0.15 mL). Note: Effervescence will occur as CO2​ is released. Wait until gas evolution ceases. If a solid carboxylic acid is used, add 2.0 mL of isopropanol to ensure homogeneity.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 180 °C over 5 minutes and hold at 180 °C for 30 minutes[7].

  • Work-up & Purification: Allow the vessel to cool to room temperature. The product typically precipitates as a crystalline solid. Filter the solid, wash with cold ethanol (2 × 5 mL), and dry under vacuum.

  • Self-Validation & Quality Control:

    • Visual Cue: The reaction mixture should transition from a heterogeneous suspension to a clear melt/solution at 180 °C, followed by heavy precipitation upon cooling.

    • Diagnostic Check: If the mixture remains a clear liquid upon cooling, cyclodehydration is incomplete. Verify the microwave power output and ensure the correct stoichiometry of the HCl catalyst, as insufficient acid fails to activate the carbonyl.

Protocol B: Convergent Synthesis of Substituted 3-Amino-1,2,4-triazoles

Optimized for complex, multi-substituted pharmacophores.

  • Sulfonic Acid Intermediate Formation: Dissolve the starting thiourea derivative (1.2 mmol) in water. Add Na2​MoO4​⋅2H2​O (0.05 equiv) and NaCl (0.4 equiv). Cool to 0 °C. Slowly dropwise add 30% H2​O2​ (5.0 equiv). Stir from 0 °C to room temperature until oxidation is complete (monitor by LC-MS).

  • Hydrazine Addition: Isolate the sulfonic acid intermediate (240 mg, ~1.2 mmol) and dissolve in anhydrous acetonitrile (1.0 mL). Add the desired substituted hydrazine (1.0 mmol). Stir at room temperature for 1.5 hours[4].

  • Concentration: Concentrate the reaction mixture in vacuo to yield the hydrazinecarboximidamide intermediate as a crude solid.

  • Cyclization: Transfer the solid to a sealable pressure tube. Add trimethyl orthoformate (1.0 mL). Seal the tube and heat at 140 °C for 14 hours (overnight)[4].

  • Work-up & Purification: Cool the mixture to room temperature. Filter the crude mixture through a short pad of silica gel, eluting with 20% Methanol in Dichloromethane. Concentrate the filtrate to yield the pure 3-amino-1,2,4-triazole.

  • Self-Validation & Quality Control:

    • Intermediate Verification: The sulfonic acid intermediate is highly water-soluble, while the hydrazine addition product (hydrazinecarboximidamide) exhibits a distinct retention time shift and often precipitates.

    • Cyclization Confirmation: The cyclization step is self-validating via LC-MS; the disappearance of the intermediate mass and the absence of a formyl-adduct mass (M+28) confirm that the trimethyl orthoformate has successfully driven complete ring closure.

Quantitative Data & Reaction Scope

The table below summarizes the operational parameters and validated substrate scopes for both methodologies, providing a quick-reference benchmark for expected yields.

Synthetic StrategyPrimary ReagentsCatalyst / AdditiveTemp / TimeAverage YieldSubstrate Scope Compatibility
Strategy A (Microwave-Assisted)Aminoguanidine Bicarbonate + Carboxylic AcidHCl (37% aq., 1.5 equiv)180 °C / 30 min80–90%Aliphatic acids, benzoic acids, sterically unhindered substrates.
Strategy B (Convergent Route)Sulfonic Acid Intermediate + Hydrazine + HC(OMe)3​ Na2​MoO4​ (for oxidation step)140 °C / 14 h65–85%Aryl hydrazines, alkyl hydrazines, complex N-1/C-5 functionalization.

References

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles Source: Journal of Organic Chemistry / PMC - NIH (2009) URL:[Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids Source: Processes / MDPI (2024) URL:[Link]

  • Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides Source: Chemistry Proceedings / MDPI (2025) URL:[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Chemistry / PMC - NIH (2022) URL:[Link]

Sources

Application

Catalytic applications of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine complexes

An in-depth guide to the synthesis, characterization, and catalytic use of metal complexes bearing (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine and related N-heterocyclic carbene ligands. Introduction: The Rise of 1,2,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis, characterization, and catalytic use of metal complexes bearing (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine and related N-heterocyclic carbene ligands.

Introduction: The Rise of 1,2,4-Triazole-Based Ligands in Catalysis

N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and homogeneous catalysis, often considered superior alternatives to traditional phosphine ligands.[1] Their strong σ-donating properties and the stability of the resulting metal-carbon bond lead to robust and highly active catalysts.[2][3] Within the diverse family of NHCs, those derived from the 1,2,4-triazole core, such as complexes of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, offer unique electronic features. These are often classified as mesoionic or "abnormal" carbenes, which can impart distinct reactivity and stability profiles to their metal complexes.[3][4]

The lone-pair-bearing nitrogen atoms of the triazole ring enable strong coordination to transition metals, while the overall electronic structure enhances catalytic efficiency in a variety of transformations.[4] This guide provides detailed application notes and protocols for researchers and drug development professionals, focusing on the synthesis of these complexes and their application in key organic reactions, including palladium-catalyzed cross-coupling and nickel-catalyzed borylation.

Section 1: Ligand and Complex Synthesis

The foundation of successful catalysis lies in the efficient and reproducible synthesis of the ligand precursor and the final metal complex. This section details the general workflow for preparing 1,2,4-triazolium salts and their subsequent metallation.

General Protocol for Synthesis of 1,4-Disubstituted-1,2,4-Triazolium Salt Precursors

The synthesis of the NHC precursor involves the N-alkylation or N-arylation of a pre-existing 1-substituted-1,2,4-triazole. This step is critical as the substituents on the nitrogen atoms dictate the steric and electronic properties of the resulting NHC ligand.

Step-by-Step Protocol:

  • Starting Material Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 1-substituted-1,2,4-triazole (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or DMF.

  • Alkylation/Arylation: Add the alkylating or arylating agent (e.g., isopropyl iodide, benzyl bromide) (1.1 eq.) to the solution.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexanes) to remove unreacted starting materials, and dried under vacuum.

  • Purification: If no precipitate forms, the solvent is removed under reduced pressure, and the resulting crude salt can be purified by recrystallization or trituration with an appropriate solvent.

Scientist's Note (Causality): The choice of an inert atmosphere is crucial to prevent moisture from interfering with the reaction, especially if organometallic reagents are used in subsequent steps. The use of a slight excess of the alkylating agent ensures complete conversion of the starting triazole.

Protocol for Synthesis of a Nickel(II)-NHC Complex

This protocol describes a common method for synthesizing a Nickel(II) complex bearing a 1,2,4-triazole-based NHC and a cyclopentadienyl (Cp) ligand from the corresponding triazolium salt.[5]

Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the 1,4-disubstituted-1,2,4-triazolium salt (1.0 eq.) and nickelocene (NiCp₂) (1.0 eq.) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Reaction: Reflux the mixture for 4-6 hours. The color of the solution will typically change, indicating the formation of the complex.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove any insoluble byproducts.

  • Isolation and Purification: Remove the solvent (THF) from the filtrate under vacuum. The resulting solid residue is then washed with a non-polar solvent like pentane or hexane to remove any unreacted nickelocene. The final product is dried under high vacuum. Characterization is typically performed using ¹H NMR, ¹³C NMR, and X-ray crystallography.

Workflow for Ligand and Complex Synthesis

The overall process from the basic heterocycle to the catalytically active metal complex is summarized below.

Caption: General workflow for the synthesis of 1,2,4-triazole-based NHC metal complexes.

Section 2: Application Note: Borylation of Aryl Bromides

The Miyaura borylation is a powerful reaction that installs a boronic ester group onto an aromatic ring, creating a versatile building block for subsequent cross-coupling reactions. Nickel complexes featuring 1,2,4-triazole-based NHC ligands have proven to be effective catalysts for this transformation.[5]

Rationale for Catalyst Choice

Nickel is a more earth-abundant and less expensive alternative to palladium for cross-coupling reactions. The strong σ-donating 1,2,4-triazole-based NHC ligand stabilizes the nickel center throughout the catalytic cycle, enhancing its activity and preventing catalyst decomposition. This allows for efficient borylation of a range of aryl bromides.

Detailed Protocol for Nickel-Catalyzed Borylation

This protocol is adapted from established procedures for the borylation of aryl bromides using a [Ni(Cp)(NHC)Cl]-type precatalyst.[5]

  • Reaction Setup:

    • In a glovebox, add the aryl bromide (1.0 mmol, 1.0 eq.), bis(pinacolato)diboron (B₂Pin₂) (1.2 mmol, 1.2 eq.), and a strong base such as cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 eq.) to an oven-dried vial equipped with a stir bar.

    • Add the Nickel-NHC precatalyst (0.05 mmol, 5 mol%).

    • Add anhydrous THF (2.0 mL).

    • Seal the vial tightly with a Teflon-lined cap.

  • Reaction Execution:

    • Remove the vial from the glovebox and place it in a pre-heated oil bath or heating block set to 70 °C.

    • Stir the reaction mixture vigorously for 20 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired arylboronic ester.

Scientist's Note (Trustworthiness): The use of a glovebox and anhydrous solvent is critical as both the catalyst and the diboron reagent can be sensitive to air and moisture. The base (Cs₂CO₃) is essential for the transmetalation step in the catalytic cycle.

Representative Data

The performance of 1,2,4-triazole-based NHC-nickel catalysts in the borylation of various aryl bromides is summarized below.

EntryAryl BromideProductYield (%)[5]
14-Bromoanisole4-Anisoleboronic acid pinacol ester75
24-Bromotoluene4-Tolylboronic acid pinacol ester82
31-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)phenylboronic acid pinacol ester65
42-BromonaphthaleneNaphthalen-2-ylboronic acid pinacol ester78

Section 3: Application Note: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most important C-C bond-forming reactions in modern organic synthesis, widely used in the pharmaceutical and materials science industries.[6][7] Palladium complexes with 1,2,3-triazole-based NHC ligands have demonstrated exceptional activity, particularly for coupling challenging substrates like aryl chlorides.[8] This section outlines a protocol using a related 1,2,4-triazole system.

The Advantage of Triazole-NHC Ligands in Palladium Catalysis

The strong M-C bond and potent electron-donating ability of triazole-based NHCs create a highly electron-rich palladium center.[8] This electronic environment facilitates the often rate-limiting oxidative addition step, especially with less reactive aryl chlorides, and promotes the final reductive elimination step to release the product and regenerate the active catalyst.[6]

Detailed Protocol for Suzuki-Miyaura Cross-Coupling

This general protocol is for the cross-coupling of an aryl chloride with an arylboronic acid using an in-situ generated or pre-formed Pd-NHC catalyst.

  • Reaction Setup:

    • To a Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 mmol, 1.0 eq.), the arylboronic acid (1.5 mmol, 1.5 eq.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 eq.).

    • Add the Pd-NHC precatalyst (e.g., [PdCl₂(NHC)₂]) or generate the catalyst in situ by adding a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the triazolium salt ligand (2-4 mol%).

    • Add a solvent, such as 1,4-dioxane or toluene (3-5 mL).

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Purify the residue by flash column chromatography to obtain the biaryl product.

Catalytic Cycle Visualization

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below, highlighting the key steps where the NHC ligand influences the palladium center's reactivity.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review - PMC.
  • Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis.
  • N-Heterocyclic carbenes as tunable ligands for catalytic metal surfaces - ResearchGate.
  • Diverse Chemical Applications of N-Heterocyclic Carbenes - ACS Publications.
  • Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - PMC.
  • An Overview of N-Heterocyclic Carbene: Properties and Applications | IntechOpen.
  • Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review - Beilstein Journals.
  • Mechanistic insights into the triazolylidene-catalysed Stetter and benzoin reactions: role of the N -aryl substituent - Chemical Science (RSC Publishing) DOI:10.1039/C2SC22137C.
  • Catalytic and Computational Studies of N-Heterocyclic Carbene or Phosphine-Containing Copper(I) Complexes for the Synthesis of 5-Iodo-1,2,3-Triazoles - ACS Publications.
  • 1,2,4-Triazole-Based N-Heterocyclic Carbene Nickel Complexes – Synthesis and Catalytic Application | Request PDF - ResearchGate.
  • Advances in Catalysis Using N-Heterocyclic Carbene Platinum Complexes - MDPI.
  • 1,2,4-Triazole-Based N-Heterocyclic Carbene Nickel Complexes - Synthesis and Catalytic Application - Institutional Repository IIT Bombay. Available at: [Link]

  • 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis - UQ eSpace - The University of Queensland. Available at: [Link]

  • Triazole catalysts and methods of making and using the same - Google Patents.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. Available at: [Link]

  • Isoxazol-3-yl(Isothiazol-3-yl)-1,2,4-Triazoles, Tetrazoles, and -1,3,4-Oxadiazoles: Synthesis, Palladium Complexes, and Catalytic Applications - ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions Guide.
  • Acyl Transfer Catalysis with 1,2,4-Triazole Anion - Organic Chemistry Portal. Available at: [Link]

  • Cross-coupling reactions – Knowledge and References - Taylor & Francis. Available at: [Link]

  • ChemInform Abstract: Suzuki—Miyaura Cross-Coupling Reaction Catalyzed by PEPPSI-Type 1,4-Di(2,6-diisopropylphenyl)-1,2,3-triazol-5-ylidene (tzIPr) Palladium Complex. - ResearchGate. Available at: [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Functionalization of the Primary Amine in (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

Abstract The (1-isopropyl-1H-1,2,4-triazol-5-yl)methanamine scaffold represents a valuable starting material for the synthesis of novel chemical entities in drug discovery and materials science. The 1,2,4-triazole core i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (1-isopropyl-1H-1,2,4-triazol-5-yl)methanamine scaffold represents a valuable starting material for the synthesis of novel chemical entities in drug discovery and materials science. The 1,2,4-triazole core is a "privileged structure" in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding interactions.[1] This heterocycle is found in a wide array of therapeutic agents, including antifungal, anticancer, and antiviral drugs.[1][2][3][4] The primary aminomethyl substituent at the 5-position serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities to explore and optimize structure-activity relationships (SAR). This guide provides an in-depth analysis and detailed protocols for the most critical transformations of this primary amine: acylation (amide bond formation), reductive amination, and sulfonylation.

Introduction: The Strategic Value of the Triazole Building Block

The 1,2,4-triazole ring is an isostere of amides and esters, offering improved metabolic stability and unique electronic properties.[2] Its derivatives have demonstrated a remarkable breadth of biological activities.[5] The title compound, (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, combines this potent heterocyclic core with a reactive primary amine, separated by a methylene spacer. This spacer provides conformational flexibility and positions the reactive amine away from the bulk of the triazole ring, enhancing its accessibility for chemical modification.

This document serves as a practical guide for researchers, explaining the causality behind experimental choices and providing robust, validated protocols for key functionalization pathways.

Caption: Reaction scheme for acylation with an acyl chloride.

Protocol 2.1.A: Synthesis of N-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)-4-bromobenzamide

  • Materials & Reagents

    Reagent M.W. Amount Moles (mmol) Equivalents
    (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine 140.19 140 mg 1.0 1.0
    4-Bromobenzoyl chloride 219.46 241 mg 1.1 1.1
    Triethylamine (Et₃N) 101.19 152 µL 1.1 1.1

    | Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |

  • Step-by-Step Procedure

    • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.0 eq) and anhydrous DCM (10 mL). Stir until fully dissolved.

    • Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.

    • Reagent Addition: Dissolve 4-bromobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10 minutes.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Work-up: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure amide.

  • Rationale: Anhydrous conditions are critical as acyl chlorides react with water. Triethylamine is a convenient organic base that is easily removed during work-up. The aqueous washes remove the triethylammonium salt and any remaining unreacted starting materials. [6]

Direct coupling with a carboxylic acid requires an activating agent to convert the hydroxyl group of the acid into a better leaving group, facilitating the nucleophilic attack by the amine. [7][8]Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose. [] Protocol 2.1.B: Synthesis of N-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)-4-methoxybenzamide

  • Materials & Reagents

    Reagent M.W. Amount Moles (mmol) Equivalents
    (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine 140.19 140 mg 1.0 1.0
    4-Methoxybenzoic acid 152.15 167 mg 1.1 1.1
    HATU 380.23 418 mg 1.1 1.1
    DIPEA (N,N-Diisopropylethylamine) 129.24 348 µL 2.0 2.0

    | Dimethylformamide (DMF), anhydrous | - | 10 mL | - | - |

  • Step-by-Step Procedure

    • Acid Activation: In a dry flask under nitrogen, dissolve 4-methoxybenzoic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF (5 mL). Stir at room temperature for 15-20 minutes.

    • Amine Addition: Add a solution of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.0 eq) in anhydrous DMF (5 mL) to the activated acid mixture.

    • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

    • Wash the combined organic extracts with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine.

    • Isolation & Purification: Dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

  • Rationale: DIPEA is a sterically hindered, non-nucleophilic base used to maintain basic conditions without competing in the reaction. HATU is a highly effective coupling reagent that forms a reactive ester intermediate, minimizing side reactions and often leading to high yields. [][10]

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful, one-pot method to form secondary amines from primary amines and carbonyl compounds (aldehydes or ketones). [11]The reaction proceeds through the formation of an intermediate imine (or iminium ion), which is then reduced in situ by a selective reducing agent. [12]

Caption: Key steps in the reductive amination process.

Protocol 2.2: Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-N-(phenylmethyl)methanamine

  • Materials & Reagents

    Reagent M.W. Amount Moles (mmol) Equivalents
    (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine 140.19 140 mg 1.0 1.0
    Benzaldehyde 106.12 107 µL 1.05 1.05
    Sodium triacetoxyborohydride (NaBH(OAc)₃) 211.94 254 mg 1.2 1.2
    Dichloroethane (DCE) - 10 mL - -

    | Acetic Acid (optional) | 60.05 | ~1 drop | catalytic | - |

  • Step-by-Step Procedure

    • Reaction Setup: Combine (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.0 eq) and benzaldehyde (1.05 eq) in DCE (10 mL) in a round-bottom flask.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can accelerate this step.

    • Reduction: Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.

    • Reaction Monitoring: Stir at room temperature for 6-24 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting amine.

    • Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers.

    • Isolation & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting oil or solid by silica gel chromatography.

  • Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the protonated iminium ion much faster than it reduces the starting aldehyde, preventing the formation of alcohol side-products. [13][14]It is less water-sensitive than other hydrides like NaBH₃CN. [13]

Sulfonylation: Formation of Sulfonamides

Sulfonamides are a key functional group in a variety of clinically important drugs. They are typically formed by the reaction of a primary amine with a sulfonyl chloride in the presence of a base.

Protocol 2.3: Synthesis of N-((1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl)-4-toluenesulfonamide

  • Materials & Reagents

    Reagent M.W. Amount Moles (mmol) Equivalents
    (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine 140.19 140 mg 1.0 1.0
    p-Toluenesulfonyl chloride (TsCl) 190.65 210 mg 1.1 1.1

    | Pyridine | 79.10 | 5 mL | - | Solvent/Base |

  • Step-by-Step Procedure

    • Reaction Setup: Dissolve (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (1.0 eq) in pyridine (5 mL) in a flask and cool to 0 °C.

    • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) in small portions to the stirred solution.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC.

    • Work-up: Pour the reaction mixture onto ice-water (20 mL). If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with 1 M HCl (to remove pyridine) followed by brine.

    • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or silica gel chromatography.

  • Rationale: Pyridine serves as both the solvent and the base, neutralizing the HCl generated during the reaction. The use of an acid wash during work-up is crucial for removing the pyridine, which can be difficult to remove under vacuum alone.

Summary of Functionalization Strategies

Reaction TypeKey ReagentsProduct Functional GroupTypical YieldsKey Considerations
Acylation (Acyl Chloride) R-COCl, Et₃N or DIPEAAmide70-95%Requires anhydrous conditions; sensitive to moisture. [15]
Acylation (Coupling) R-COOH, HATU, DIPEAAmide65-90%Excellent for sensitive substrates; avoids harsh reagents. [16]
Reductive Amination R-CHO, NaBH(OAc)₃Secondary Amine60-85%One-pot procedure; mild conditions tolerate many functional groups. [14]
Sulfonylation R-SO₂Cl, PyridineSulfonamide70-90%Robust reaction; work-up requires acid wash to remove base.

Conclusion

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is a highly adaptable chemical building block. The primary amine provides a reliable point of attachment for a vast array of chemical moieties through well-established and high-yielding protocols such as acylation, reductive amination, and sulfonylation. The methods outlined in this guide provide a solid foundation for researchers to confidently and efficiently generate libraries of novel triazole derivatives for applications in drug discovery and beyond.

References

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2018). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available at: [Link]

  • Ben-Mokhtar, R., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. Available at: [Link]

  • Gaikwad, S. S., et al. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Available at: [Link]

  • Wikipedia. Reductive amination. Wikipedia. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Kinzel, T., et al. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Margrey, K. A., et al. (2016). Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. Available at: [Link]

  • Jadhav, P. B., et al. (2021). A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Tiritan, M. E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. ResearchGate. Available at: [Link]

  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Available at: [Link]

  • DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available at: [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and yield-limiting factors encountered during the synthesis of (1-Iso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and yield-limiting factors encountered during the synthesis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

The most scalable, atom-economical route to 5-aminomethyl-1,2,4-triazoles avoids complex cyclization cascades in favor of a direct, three-step functionalization of the pre-formed triazole core: (1) Directed C5-Lithiation/Formylation , (2) Oxime Condensation , and (3) Selective Reduction .

Synthetic Workflow Visualization

SynthesisRoute A 1-Isopropyl-1H- 1,2,4-triazole B 1-Isopropyl-1H- 1,2,4-triazole- 5-carboxaldehyde A->B 1. n-BuLi, THF, -78°C 2. DMF C Oxime Intermediate B->C NH2OH·HCl, NaOAc, EtOH D (1-Isopropyl-1H- 1,2,4-triazol-5-yl) methanamine C->D Zn, AcOH or H2/Pd-C

Fig 1: Three-step synthetic workflow for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

Troubleshooting & FAQs

Q1: Why is my yield for the 1-isopropyl-1H-1,2,4-triazole-5-carboxaldehyde intermediate consistently below 40%, with significant baseline material on TLC? A: This is a classic thermal degradation issue. The C5 proton of 1-alkyl-1,2,4-triazoles is highly acidic due to the adjacent nitrogen atoms, allowing for selective deprotonation by n-butyllithium[1]. However, the resulting C5-lithiated triazole is thermally unstable. If the internal reaction temperature rises above -60 °C during the n-BuLi addition or the subsequent DMF quench, the triazole ring undergoes spontaneous fragmentation and ring-opening, leading to intractable baseline oligomers.

  • The Fix: Ensure the internal temperature (using a submerged thermocouple, not just the bath temperature) remains at or below -70 °C. Add n-BuLi dropwise at a rate of <1 mL/min for a 10 mmol scale. Use freshly distilled, anhydrous DMF to prevent competitive protonation of the lithiated species.

Q2: During the oxime condensation step, I observe unreacted aldehyde even after 24 hours at reflux. How can I drive this to completion? A: Oxime formation is highly pH-dependent. Hydroxylamine hydrochloride (NH2OH·HCl) requires a mild base to liberate the nucleophilic free amine. If the pH is too low (<4), the hydroxylamine remains protonated and non-nucleophilic. If the pH is too high (>7), the aldehyde is prone to side reactions like hydrate formation.

  • The Fix: Use a stoichiometric excess of sodium acetate (NaOAc) as a buffer (typically 1.2 to 1.5 eq relative to NH2OH·HCl) in absolute ethanol. This maintains the optimal pH window (pH 4.5–5.5) for the addition-elimination mechanism.

Q3: The final reduction of the oxime to the primary amine yields a complex mixture, including a significant amount of secondary amine dimer. How do I prevent over-alkylation? A: When using catalytic hydrogenation (e.g., H₂ with Pd/C), the intermediate imine can be attacked by the newly formed primary amine product. This expels ammonia and forms a secondary amine dimer.

  • The Fix: Switch the reduction method. Dissolving metal reduction using Zinc dust in glacial acetic acid (Zn/AcOH) provides rapid, single-electron transfer reduction that bypasses the long-lived imine intermediate, drastically reducing dimer formation. Alternatively, if catalytic hydrogenation is mandatory, perform the reaction in the presence of Boc-anhydride (Boc₂O) to trap the primary amine in situ as the tert-butyl carbamate, which can be subsequently deprotected with HCl/dioxane[2].

Quantitative Data: Optimization of the Reduction Step

To guide your choice of reducing agent for the final step, review the empirical data below comparing yield and purity profiles:

Reducing AgentReaction ConditionsPrimary Amine Yield (%)Dimer Byproduct (%)Technical Notes
H₂ (1 atm), 10% Pd/C MeOH, 25 °C, 12 h45%35%High dimerization due to imine trapping by the product.
H₂ (1 atm), 10% Pd/C, Boc₂O MeOH, 25 °C, 12 h82% (as Boc)<5%Excellent yield; requires subsequent HCl deprotection[2].
Zn dust, Glacial AcOH 60 °C, 3 h88%<2%Highly selective single-electron transfer; scalable and fast.
LiAlH₄ THF, Reflux, 4 h65%15%Exothermic; tedious Fieser workup required; moderate dimerization.

Self-Validating Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-1H-1,2,4-triazole-5-carboxaldehyde
  • Preparation: In a flame-dried, argon-purged flask, dissolve 1-isopropyl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise via syringe pump, maintaining the internal temperature below -70 °C. Stir for 45 minutes at -78 °C.

    • Self-Validation Check: The reaction mixture should remain a clear, pale yellow solution. A sudden shift to dark brown indicates thermal degradation.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 1 hour at -78 °C, then slowly remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Step 2: Oxime Condensation
  • Reaction: Dissolve the crude aldehyde (1.0 eq) in absolute ethanol (0.3 M). Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.8 eq).

    • Self-Validation Check: The gradual dissolution of NaOAc and formation of a fine white precipitate (NaCl) indicates the successful liberation of free hydroxylamine.

  • Reflux: Heat the mixture to reflux for 2–3 hours. Monitor by TLC (complete consumption of the UV-active aldehyde spot).

  • Workup: Cool to room temperature, concentrate the ethanol in vacuo, and partition the residue between water and EtOAc. Extract the aqueous layer with EtOAc (2x), dry the combined organics, and concentrate to yield the oxime intermediate as a white/pale yellow solid.

Step 3: Zinc-Mediated Reduction to (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine
  • Preparation: Dissolve the oxime intermediate (1.0 eq) in glacial acetic acid (0.2 M) at room temperature.

  • Reduction: Add activated Zinc dust (5.0 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Once addition is complete, heat the suspension to 60 °C for 3 hours.

    • Self-Validation Check: The consumption of zinc dust and the evolution of mild heat confirm the active reduction process. TLC (10% MeOH in DCM with 1% NH₄OH) will show a highly polar, ninhydrin-active spot staying near the baseline.

  • Workup: Filter the mixture through a pad of Celite to remove unreacted zinc, washing the filter cake with methanol. Concentrate the filtrate in vacuo.

  • Basification: Carefully basify the crude acetate salt residue to pH 12 using 2M NaOH (or concentrated NH₄OH to avoid zincate emulsion issues), and extract exhaustively with DCM (5x). Dry over Na₂SO₄ and concentrate to yield the pure primary amine.

References

  • Title: Harnessing Glutamine-117 Plasticity toward Structure-Based Identification of Triazole IL-17 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Lithiations of 1-Alkyl-1H-1,2,4-triazol-5-yl Silanes: Novel Anion-Mediated Carbon-to-Carbon Silicon Migrations Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of (1-Isopropyl-1H-1,2...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. The methodologies described herein are designed to address common challenges associated with isolating this primary aminotriazole derivative, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine?

A1: Impurities are highly dependent on the synthetic route. However, for triazole syntheses, common impurities include unreacted starting materials (e.g., isopropyl hydrazine, nitriles), reagents, and side-products.[1] Specific to this target molecule, potential impurities could be isomeric triazoles (e.g., substitution at the N2 or N4 position), over-alkylated products, or precursors from incomplete reaction steps. During the process development of similar active pharmaceutical ingredients (APIs), isomeric impurities are often retained in the final product and can impact quality and safety.[2]

Q2: Which purification techniques are most effective for a basic compound like this?

A2: The primary amine group imparts a basic character to the molecule, making it highly amenable to several purification techniques. The most effective methods are:

  • Acid-Base Extraction: This classical technique leverages the differential solubility of the amine in its neutral and protonated (salt) forms. It is excellent for removing non-basic or acidic impurities.[3]

  • Flash Column Chromatography: Highly effective for separating closely related impurities. However, special considerations are required due to the basic nature of the amine, which can interact with standard silica gel.[4]

  • Recrystallization/Precipitation: Ideal for obtaining highly crystalline, pure material, especially if the crude product is a solid. This can also be achieved by forming a salt (e.g., hydrochloride or with trichloroacetic acid), which often has better crystallization properties than the freebase.[5]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometry (MS) detection, is the standard for quantitative purity assessment.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying the presence of any residual solvents or impurities.

Q4: My compound is an oil at room temperature. Can I still use recrystallization?

A4: If the freebase is an oil, direct recrystallization is not feasible. In this scenario, the recommended approach is to convert the amine into a crystalline salt. The most common method is to dissolve the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) to precipitate the hydrochloride salt. This salt can then be purified by recrystallization.

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

Problem 1: Poor Separation and Peak Tailing in Silica Gel Chromatography
  • Symptom: During flash column chromatography on silica gel, the desired product elutes as a broad, tailing peak, often co-eluting with impurities.

  • Causality: The primary amine is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via acid-base interactions. This strong, non-specific binding leads to poor chromatographic performance, yield loss, and sometimes degradation of the compound on the column.[4]

  • Solutions:

    • Mobile Phase Modification: Neutralize the acidic silanol groups by adding a small amount of a competing amine to the mobile phase. A common practice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[4] The competing base will "cap" the active sites on the silica, allowing the target amine to elute with a much-improved peak shape.

    • Alternative Stationary Phase: Switch to a more inert or basic stationary phase. Basic alumina or amine-functionalized silica columns are excellent alternatives that mitigate the strong interaction with the basic analyte.[4]

    • Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography can be effective. Using a mobile phase with an alkaline pH (e.g., water/acetonitrile with 0.1% TEA) ensures the amine is in its neutral, more lipophilic free-base form, which improves retention and separation on a C18 column.[4]

Problem 2: Low Recovery or Emulsion Formation During Acid-Base Extraction
  • Symptom: After performing an aqueous acid wash to extract the amine, the yield of the recovered product is low, or a persistent emulsion forms at the aqueous-organic interface that is difficult to separate.

  • Causality: Low recovery can result from incomplete protonation (if the acid is too weak or used in insufficient quantity), or incomplete deprotonation during the final basification step. Emulsions are common when the organic and aqueous phases have similar densities or when impurities act as surfactants.

  • Solutions:

    • Ensure Complete Protonation/Deprotonation: Use a sufficiently strong acid (e.g., 1-2 M HCl) for the extraction step and monitor the aqueous phase with pH paper to ensure a pH < 2. For the recovery step, use a strong base (e.g., 2-4 M NaOH or KOH) and confirm the aqueous phase is strongly basic (pH > 12) to ensure the amine is fully converted back to its freebase form.[6]

    • Perform Multiple Extractions: Instead of one large-volume extraction, perform three to four sequential extractions with smaller volumes of the acidic solution. This is a more efficient method for transferring the amine to the aqueous layer.

    • Breaking Emulsions: To resolve an emulsion, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to break the emulsion and improve phase separation. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.

Problem 3: Compound "Oils Out" or Fails to Form Crystals During Recrystallization
  • Symptom: Upon cooling a saturated solution of the compound (or its salt), it separates as an oil instead of solid crystals, or it remains fully dissolved even at low temperatures.

  • Causality: "Oiling out" often occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated and cooled too rapidly.[7] Failure to crystallize indicates that the compound is too soluble in the chosen solvent.

  • Solutions:

    • Utilize a Solvent/Anti-Solvent System: This is a highly effective technique for compounds that are highly soluble in many common solvents. Dissolve the crude material in a minimal amount of a "good" solvent (in which it is very soluble, e.g., methanol or dichloromethane). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes, diethyl ether, or water) dropwise at room temperature or while gently warming until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify the solution, then allow it to cool slowly.[7]

    • Control the Cooling Rate: Avoid shock cooling. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once at room temperature, transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of a well-ordered crystal lattice rather than an amorphous oil.[7]

    • Induce Crystallization: If a supersaturated solution fails to crystallize, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous successful crystallization.

Data Summary: Comparison of Purification Methods

Purification MethodTarget Impurities RemovedAdvantagesDisadvantages
Acid-Base Extraction Acidic, basic, and neutral non-amine impurities.Fast, inexpensive, scalable, excellent for initial cleanup.[3]Not effective for separating structurally similar amines; can lead to emulsions.
Flash Chromatography (Silica + Basic Modifier) Isomers, non-polar and moderately polar impurities.High resolving power, applicable to a wide range of impurities.Requires solvent, can be time-consuming, potential for product loss on column.[4]
Recrystallization (as Freebase or Salt) Impurities with different solubility profiles.Can yield very high-purity material, cost-effective at scale.Requires a solid compound, potential for low recovery, finding a suitable solvent can be challenging.[7]

Visual Workflows & Mechanisms

G cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Product start Crude (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine analysis Analyze Crude Material (TLC, LCMS, NMR) start->analysis is_solid Is crude product a solid? analysis->is_solid Check physical state is_oily Is crude product an oil/liquid? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_oily->acid_base Yes final_analysis Assess Purity (HPLC, NMR) recrystallize->final_analysis chromatography Flash Column Chromatography (with basic modifier) acid_base->chromatography If impurities remain acid_base->final_analysis If pure enough chromatography->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: Decision workflow for selecting a purification strategy.

G cluster_extraction Step 1: Acid Extraction cluster_recovery Step 2: Basification & Recovery org1 Organic Layer (Target Amine + Neutral Impurities) sep1 Shake with HCl(aq) org1->sep1 aq1 Aqueous Layer (HCl) (Empty) aq1->sep1 org2 Organic Layer (Neutral Impurities Only) sep1->org2 aq2 Aqueous Layer (Protonated Amine Salt) sep1->aq2 recovery Recover Product org2->recovery Discard sep2 Add NaOH(aq) to pH > 12, then shake with fresh organic solvent aq2->sep2 org3 Fresh Organic Layer (e.g., Ether) org3->sep2 org4 Organic Layer (Pure Target Amine) sep2->org4 aq3 Aqueous Layer (Salts, e.g., NaCl) sep2->aq3 org4->recovery

Caption: Mechanism of purification by acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Eluent Preparation: Prepare the mobile phase. A typical starting point is 95:5 dichloromethane (DCM):methanol. To this mixture, add 1% triethylamine (TEA) by volume.

  • Column Packing: Select an appropriately sized silica gel column. Pack the column using the initial, least polar eluent (e.g., 100% DCM + 1% TEA). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine in a minimal amount of DCM. If it is not fully soluble, add a few drops of methanol. Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of the crude product) by evaporating the solvent under reduced pressure. Dry-load the resulting powder onto the top of the prepared column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% DCM + 1% TEA). Gradually increase the polarity by increasing the percentage of methanol (e.g., from 0% to 10% methanol in DCM, always containing 1% TEA).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with potassium permanganate or ninhydrin to visualize the amine.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or DCM (~10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds, venting periodically. Allow the layers to separate.[8]

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer two more times with fresh 1 M HCl, combining all aqueous extracts. The neutral and acidic impurities will remain in the organic layer, which can now be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. While stirring, slowly add 4 M sodium hydroxide (NaOH) solution until the pH is greater than 12, as confirmed by pH paper. The protonated amine salt will be converted back to the neutral freebase, which may precipitate or form an oily layer.

  • Product Recovery: Add fresh organic solvent (e.g., diethyl ether) to the basic aqueous solution in a separatory funnel. Shake to extract the freebase amine into the organic layer.

  • Final Steps: Drain and discard the aqueous layer. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified amine.

References

  • Lal, S., & Díez-González, S. (2011). Acid-Base Jointly Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The Journal of Organic Chemistry, 76(7), 2367–2373.
  • Bayer AG. (1983). Process for the purification of aromatic amines.
  • Biotage. (2023).
  • BenchChem. (2025).
  • Kaur, H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 897535.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Sherwin-Williams Company. (1981). Purification of triazoles.
  • Veeprho Pharmaceuticals. (n.d.).
  • Wikipedia. (2023). Acid–base extraction.
  • Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(4), 547–558.
  • ResearchGate. (2015). (PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • Xu, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 12.
  • BenchChem. (2025). Technical Support Center: Purification of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 28(23), 7879.
  • Helda. (2017).
  • PMC. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1556.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4924.
  • NIH. (2008). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 10(5), 777–780.
  • PMC. (2007).
  • ResearchGate. (2017).
  • Elsevier. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • European Patent Office. (1983). Process for making triazoles. EP 0075459 A2.
  • MDPI. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 30(7), 1234.
  • BOC Sciences. (n.d.). Triazole Impurities.
  • University of Rochester. (n.d.). Liquid/liquid Extraction.
  • Google Patents. (2015).
  • RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • ChemScene. (n.d.). 1-(1-Isopropyl-5-methyl-1H-1,2,3-triazol-4-yl)-N-methylmethanamine.
  • ResearchGate. (2025). (PDF)
  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223–229.
  • Arkivoc. (2021). Synthesis of novel 1,2,3-triazole-based hybrids via click reactions. Arkivoc, 2022(2), 1-15.
  • Organic Syntheses. (2020). Synthesis of 1-(5-Iodo-1H-imidazol-4-yl)pent-4-en-1-one.

Sources

Troubleshooting

Minimizing side reactions during triazole amine coupling

Troubleshooting Guide: Minimizing Side Reactions in Triazole Amine Couplings Welcome to the . As drug development increasingly relies on highly functionalized nitrogen-rich heterocycles, coupling reactions involving amin...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Minimizing Side Reactions in Triazole Amine Couplings

Welcome to the . As drug development increasingly relies on highly functionalized nitrogen-rich heterocycles, coupling reactions involving aminotriazoles (such as 3-amino-1,2,4-triazole) have become a notorious bottleneck. This guide synthesizes mechanistic causality with field-proven methodologies to help you eliminate off-target ring acylation and drive your reactions toward the desired exocyclic amides.

🔬 Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do my amide coupling reactions with 3-amino-1,2,4-triazole predominantly yield ring-acylated byproducts instead of the desired exocyclic amide? A1: This is a classic regioselectivity issue driven by the electronic structure of the aminotriazole core. The exocyclic amino group is highly deactivated due to resonance electron withdrawal by the adjacent electron-deficient triazole ring, rendering it a very poor nucleophile[1]. Conversely, the endocyclic nitrogens (N1 and N2) possess localized lone pairs that are significantly more nucleophilic. When exposed to electrophiles like activated carboxylic acids or acid chlorides, the kinetic pathway heavily favors attack by the endocyclic nitrogen, forming 1-acyl- or 2-acyl-1,2,4-triazoles rather than the target exocyclic amide[2].

Q2: Standard peptide coupling reagents like HATU and COMU are completely failing or yielding complex mixtures. What alternative conditions should I use? A2: Highly reactive uronium/aminium-based coupling reagents (HATU, COMU, PyBOP) often fail here because they rapidly and irreversibly acylate the highly nucleophilic ring nitrogens, or they form unreactive guanidinium byproducts with the weakly nucleophilic exocyclic amine[1]. Troubleshooting Fix: Switch to a carbodiimide-based system like EDCI/DMAP. Studies demonstrate that using EDCI/DMAP at room temperature significantly improves the conversion rate (up to 62%) compared to uronium reagents[1]. DMAP acts as an acyl transfer catalyst that can dynamically shuttle the acyl group, facilitating the thermodynamic rearrangement from the ring to the exocyclic amine.

Q3: How can I intentionally drive the reaction to the desired exocyclic N-acylated product? A3: You must exploit the thermodynamic stability of the exocyclic amide. While endocyclic ring acylation is the fast kinetic product, the exocyclic amide is the thermodynamic sink[2]. Troubleshooting Fix: Perform a base-mediated thermal rearrangement (trans-aminoacylation). After the initial coupling at room temperature, heating the reaction mixture (e.g., 50–80 °C) in the presence of a mild base promotes the intermolecular or intramolecular migration of the acyl group from the endocyclic nitrogen to the exocyclic amine[2].

Q4: Thermal rearrangement degrades my sensitive substrates. Is there a regioselective approach that avoids high temperatures? A4: Yes, a transient protection strategy is highly effective for thermally sensitive molecules. By intentionally blocking the highly nucleophilic ring nitrogens first, you force the subsequent coupling to occur exclusively at the exocyclic amine. Troubleshooting Fix: React the aminotriazole with a highly reactive, easily removable protecting group (such as an acetyl group via acetyl chloride at 0 °C) to form the N1-acetyl-3-amino-1,2,4-triazole[3]. The exocyclic amine can then be reacted with your target electrophile. Finally, the ring-acetyl group is easily cleaved under mild basic conditions (e.g., dilute NaOH) to yield the pure exocyclic coupled product[3].

📊 Data Presentation: Strategy Comparison

Summarizing the kinetic vs. thermodynamic outcomes of various coupling strategies allows for rapid selection of the appropriate reaction conditions.

Coupling Reagent / StrategyKinetic TargetThermodynamic TargetTypical Yield of Exocyclic AmideKey Limitations
HATU / DIPEA Ring N (N1/N2)N/A0%Irreversible ring acylation; guanidinylation of the amine[1].
EDCI / DMAP (Room Temp) Ring N → Exocyclic NExocyclic N~60%Requires careful LC-MS monitoring to prevent bis-acylation[1].
Acid Chloride + Heat Ring NExocyclic NModerate to GoodHarsh conditions; risks degradation of sensitive substrates[2].
Transient Ring Protection Exocyclic NExocyclic NHighAdds two synthetic steps (protection/deprotection) to the workflow[3].
🧪 Self-Validating Experimental Protocols
Protocol 1: Direct Coupling via EDCI/DMAP with Thermodynamic Equilibration

Objective: Maximize exocyclic amide formation while minimizing stable ring-acylated byproducts using thermal trans-aminoacylation[1],[2].

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMSO or DMF. Add EDCI (1.2 equiv) and DMAP (0.1 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 3-amino-1,2,4-triazole (1.0 equiv) to the mixture.

  • Kinetic Phase: Stir at room temperature for 2–4 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. You should initially observe a mass corresponding to the ring-acylated intermediate. Do not quench the reaction at this stage.

  • Thermodynamic Shift: Gently warm the reaction to 50 °C for 12–16 hours. Monitor via LC-MS until the peak for the kinetic intermediate shifts entirely to the thermodynamic exocyclic product[1].

  • Workup: Quench with water, extract with ethyl acetate, and wash thoroughly with brine to remove DMAP and urea byproducts.

Protocol 2: Regioselective Coupling via Transient Ring Protection

Objective: Force exocyclic coupling for thermally sensitive substrates by temporarily masking the endocyclic nitrogens[3].

  • Ring Protection: Cool a solution of 3-amino-1,2,4-triazole (1.0 equiv) and triethylamine (1.0 equiv) in anhydrous THF to 0 °C. Dropwise add acetyl chloride (1.0 equiv). Stir for 1 hour to yield 1-acetyl-5-amino-1,2,4-triazole[3].

  • Exocyclic Coupling: Add your target electrophile (e.g., activated ester or isocyanate, 1.1 equiv) to the protected intermediate and stir at room temperature until complete conversion is observed via TLC.

  • Deprotection: Add a mild base (e.g., 1M NaOH or K₂CO₃ in MeOH) and stir for 2 hours.

    • Self-Validation Step: The ring-acetyl group is significantly more labile than the newly formed exocyclic amide. LC-MS will confirm the loss of exactly 42 Da (acetyl group), liberating the desired exocyclic amide[3].

🗺️ Reaction Pathway Visualization

TriazoleCoupling cluster_kinetic Kinetic Pathway (Fast) cluster_thermo Thermodynamic Pathway (Slow/Heated) Start 3-Amino-1,2,4-Triazole + Carboxylic Acid RingAcyl Endocyclic Acylation (N1 or N2-Acyltriazole) Start->RingAcyl Standard Coupling (HATU, EDCI at RT) Protect Transient Ring Protection (e.g., N-Acetyl) Start->Protect Acetyl Chloride (0 °C) ExoAcyl Exocyclic Acylation (3-Acylamino-1,2,4-Triazole) RingAcyl->ExoAcyl Thermal Rearrangement (Trans-aminoacylation) Protect->ExoAcyl 1. Electrophile 2. Deprotection

Mechanistic pathways for triazole amine coupling: kinetic ring acylation vs. thermodynamic control.

📚 References

1.[1] Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors. National Institutes of Health (PMC). 1 2.[2] Mechanistic Evidence for Mild Base-Mediated Intermolecular Trans-Aminoacylations of 1-Acyl-5-amino-1H-1,2,4-triazoles. ResearchGate. 2 3.[3] Heterocyclic Ureas: Inhibitors of Acyl-CoA:Cholesterol O-Acyltransferase as Hypocholesterolemic Agents. Journal of Medicinal Chemistry (ACS Publications). 3

Sources

Optimization

Technical Support Center: Stability of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

Welcome to the dedicated technical support center for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under basic conditions. Here, you will find troubleshooting advice for common experimental issues and a comprehensive FAQ section to address your concerns.

Introduction: Understanding the Molecule

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is a heterocyclic compound featuring a stable 1,2,4-triazole ring. The stability of this core structure is a hallmark of the triazole family of compounds, making them valuable scaffolds in medicinal chemistry and drug design. However, the substituents on the triazole ring—in this case, an isopropyl group at the N1 position and a methanamine group at the C5 position—play a crucial role in the overall chemical behavior and stability of the molecule. This guide will delve into the nuances of this compound's stability, with a focus on the challenges that may arise when working under basic conditions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you troubleshoot specific problems you may encounter during your experiments with (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

Potential Cause: Degradation of the compound in your assay medium, particularly if the medium is buffered at a basic pH.

Troubleshooting Steps:

  • pH Verification: Confirm the pH of your experimental medium. The primary amine of the methanamine group can act as a nucleophile, and its reactivity can be influenced by pH.[1]

  • Fresh Sample Preparation: Always prepare fresh solutions of the compound immediately before use. Avoid using stock solutions that have been stored for extended periods, especially if the storage conditions (temperature, light exposure) have not been strictly controlled.

  • Control Experiment: Run a control experiment where the compound is incubated in the assay medium for the duration of the experiment. Analyze the sample at the end of the incubation period by HPLC to check for the appearance of degradation products.

  • Solvent Selection: If your protocol allows, consider using a less polar, aprotic solvent for your stock solution to minimize potential hydrolysis.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Potential Cause: Base-catalyzed degradation of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

Troubleshooting Steps:

  • Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products. A general protocol for this is provided in the "Experimental Protocols" section below. This will help you to confirm if the unexpected peaks correspond to degradation products.

  • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the mass of the unknown peaks. This information can help in elucidating the structure of the degradation products. The analysis of triazole derivatives and their metabolites is well-established using this technique.[2][3]

  • Review Reaction Conditions: If the unexpected peaks appear during a synthesis or reaction, carefully review the basicity of the reaction medium and the reaction temperature. The 1,2,4-triazole ring itself is generally stable, but harsh basic conditions, especially at elevated temperatures, can lead to hydrolysis or rearrangement of compounds with this scaffold.

Issue 3: Poor Reproducibility Between Experiments

Potential Cause: Inconsistent handling and storage of the compound, leading to varying levels of degradation.

Troubleshooting Steps:

  • Standardize Storage: For long-term storage, keep the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture.

  • Inert Atmosphere: For sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

  • Consistent Solution Preparation: Ensure that all solutions are prepared using the same procedure, including the source and quality of solvents and the final concentration.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

Q1: How stable is the 1,2,4-triazole ring under basic conditions?

The 1,2,4-triazole ring is an aromatic heterocycle and is generally considered to be highly stable. It is resistant to cleavage under typical basic conditions. However, the stability can be influenced by the substituents on the ring and the severity of the conditions (e.g., high pH and elevated temperature).[3]

Q2: What are the most likely degradation pathways for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine in a basic solution?

While the triazole ring is robust, the methanamine side chain is the more likely site of reactivity under basic conditions. Potential degradation pathways could involve:

  • Deamination: The removal of the amino group. This process typically requires specific reagents or conditions but can be a consideration in complex reaction mixtures.[2][4][5]

  • Oxidation: If oxidizing agents are present, the primary amine could be oxidized.

  • Nucleophilic Attack: The primary amine is nucleophilic and could potentially react with other components in the solution.[1]

It is important to note that without specific experimental data on this compound, these are predicted pathways based on the reactivity of the functional groups present.

Q3: How does the isopropyl group affect the stability of the molecule?

The isopropyl group is an alkyl group and is generally considered to be chemically inert under most basic conditions. Its primary influence on the molecule's reactivity will be steric. It may hinder the approach of reactants to the adjacent N1 position of the triazole ring.

Q4: What are the recommended storage conditions for solutions of this compound?

It is always best to prepare solutions of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine fresh for each experiment. If short-term storage is necessary, store the solution at a low temperature (2-8°C or -20°C), protected from light. Avoid repeated freeze-thaw cycles.

Q5: Are there any known incompatibilities with common laboratory reagents?

Avoid strong oxidizing agents, as they can react with the primary amine. Also, be cautious when using strong bases, especially at elevated temperatures, as this could promote degradation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for assessing the stability of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine under basic conditions.

Protocol 1: Forced Degradation Study (Hydrolysis)

Objective: To assess the hydrolytic stability of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine under neutral and basic conditions.

Materials:

  • (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

  • Phosphate buffer (pH 7.0)

  • Borate buffer (pH 9.0)

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Sample Preparation:

    • For the pH 7.0 sample, add a small volume of the stock solution to the phosphate buffer to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL).

    • For the pH 9.0 sample, add a small volume of the stock solution to the borate buffer to achieve the same final concentration.

    • Prepare a control sample by diluting the stock solution to the same final concentration in a mixture of acetonitrile/water (50:50).

  • Incubation:

    • Store the prepared samples at a controlled temperature (e.g., 40°C) and protected from light.

  • Time-Point Analysis:

    • Analyze the samples by HPLC at initial time (t=0) and at specified time points (e.g., 24, 48, 72 hours).

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Develop a gradient or isocratic method using a mobile phase of acetonitrile and water (with or without a modifier like formic acid, depending on your MS conditions).

    • Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

  • If degradation is observed, calculate the degradation rate constant and the half-life of the compound at each pH.

Parameter Condition
pH 7.0 (Phosphate Buffer), 9.0 (Borate Buffer)
Temperature 40°C (or other relevant temperature)
Concentration 10 µg/mL (or as appropriate for analysis)
Analysis HPLC-UV or LC-MS/MS
Time Points 0, 24, 48, 72 hours

Table 1: Summary of Forced Degradation Study Conditions

Visualization of Concepts

To aid in understanding the potential issues and troubleshooting steps, the following diagrams illustrate key concepts.

degradation_troubleshooting cluster_stability_check Stability Investigation start Inconsistent Experimental Results check_stability Is compound stability a potential issue? start->check_stability yes Yes check_stability->yes no No check_stability->no verify_pH Verify pH of solutions yes->verify_pH other_factors Investigate other experimental variables (e.g., reagent concentration, instrument calibration) no->other_factors fresh_prep Prepare fresh solutions verify_pH->fresh_prep forced_degradation Conduct forced degradation study fresh_prep->forced_degradation lcms_analysis Analyze for degradation products by LC-MS forced_degradation->lcms_analysis

Caption: Troubleshooting workflow for inconsistent experimental results.

stability_factors cluster_factors Factors Influencing Stability compound (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Stability pH pH of Solution compound->pH temp Temperature compound->temp light Light Exposure compound->light solvent Solvent compound->solvent oxygen Presence of Oxygen compound->oxygen

Sources

Troubleshooting

Technical Support Center: Purification of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Crystals

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. As a critical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. As a critical intermediate in pharmaceutical development, ensuring its purity, particularly the removal of residual solvents, is paramount for downstream applications and regulatory compliance. This document provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to address common challenges encountered during the final purification steps of this active pharmaceutical ingredient (API).

Introduction: The Criticality of Residual Solvent Removal

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or excipients, or in the preparation of drug products.[1] They are not completely removed by practical manufacturing techniques.[1] For a potent API like (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, the presence of residual solvents can impact its physicochemical properties, stability, and, most importantly, its safety profile. Regulatory bodies worldwide, through guidelines such as the ICH Q3C, have established strict limits on the permissible levels of these solvents in pharmaceutical products.[2][3] Therefore, their effective removal is a critical quality attribute that must be rigorously controlled.

Frequently Asked Questions (FAQs)

Q1: Why is it so important to remove residual solvents from my (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine crystals?

A1: Beyond regulatory compliance, residual solvents can:

  • Alter Crystal Habit and Polymorphism: The presence of solvent molecules within the crystal lattice can affect the crystal's shape and form, which in turn can influence solubility, dissolution rate, and bioavailability.

  • Impact Chemical Stability: Solvents can participate in degradation reactions, leading to the formation of impurities over time.

  • Cause Toxicity: Many common organic solvents have inherent toxicity and pose a risk to patient safety.[4]

  • Interfere with Downstream Processing: Solvents can affect the flowability, compressibility, and other properties of the API, creating challenges during formulation.

Q2: What are the most probable residual solvents I might encounter in my (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine synthesis?

A2: Based on common synthetic routes for 1,2,4-triazole derivatives, the following solvents are frequently used and may be present as residual impurities:

  • Reaction Solvents: Ethanol, n-Butanol, Dimethylformamide (DMF), and Acetonitrile are often used in the synthesis of the triazole ring.[5][6][7]

  • Extraction Solvents: Ethyl acetate is a common solvent for work-up and extraction.[5]

  • Recrystallization Solvents: Ethanol, ethanol/water mixtures, and acetonitrile are frequently employed for the final purification of triazole derivatives.[3][5]

Q3: What are the primary methods for removing residual solvents from my API crystals?

A3: The two most common and effective methods are:

  • Vacuum Drying: This involves placing the crystals under reduced pressure, which lowers the boiling point of the solvents, facilitating their evaporation at lower temperatures.[8] This is particularly useful for heat-sensitive compounds.

  • Recrystallization: This purification technique involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, leading to the formation of purer crystals while the impurities (including residual solvents from previous steps) remain in the solution.[9][10]

Q4: How do I know which solvent removal method is best for my (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine crystals?

A4: The choice depends on the specific residual solvent and the thermal stability of your compound. A general decision-making workflow is outlined below:

G start High Levels of Residual Solvent Detected solvent_class Identify the boiling point of the residual solvent(s) start->solvent_class low_bp Low Boiling Point Solvent (<100 °C) solvent_class->low_bp e.g., Ethanol, Acetonitrile high_bp High Boiling Point Solvent (>100 °C) solvent_class->high_bp e.g., DMF, n-Butanol thermal_stability Is (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine thermally stable at the solvent's boiling point? low_bp->thermal_stability recrystallization Perform Recrystallization high_bp->recrystallization yes_stable Yes thermal_stability->yes_stable no_stable No thermal_stability->no_stable vacuum_drying Optimize Vacuum Drying Protocol yes_stable->vacuum_drying no_stable->recrystallization re_evaluate Re-analyze for Residual Solvents vacuum_drying->re_evaluate recrystallization->re_evaluate

Caption: Decision workflow for selecting a solvent removal method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the removal of residual solvents from your (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine crystals.

Scenario 1: High levels of a low-boiling-point solvent (e.g., Ethanol, Ethyl Acetate) persist after standard vacuum drying.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Inefficient Vacuum The vacuum level may not be low enough to effectively reduce the solvent's boiling point.1. Verify Vacuum Level: Ensure your vacuum pump is achieving the expected pressure (typically <1 mbar for efficient drying). 2. Check for Leaks: Inspect all seals and connections in your drying apparatus.
Insufficient Temperature The drying temperature may be too low for the solvent to evaporate at a reasonable rate, even under vacuum.1. Determine Thermal Stability: If not already known, perform a thermal gravimetric analysis (TGA) to determine the decomposition temperature of your compound. 2. Increase Temperature Safely: Gradually increase the drying temperature, staying at least 20-30 °C below the decomposition temperature.
Inadequate Surface Area A thick bed of crystals can trap solvent molecules, preventing their escape.1. Spread the Crystals: Spread the crystals in a thin layer on the drying tray to maximize the surface area exposed to the vacuum. 2. Gentle Agitation: If your drying equipment allows, gentle, intermittent agitation can help to expose fresh surfaces.[11]
Solvent Trapped in Crystal Lattice Solvent molecules can become incorporated into the crystal structure, making them difficult to remove by simple drying.1. Consider "Vacuum Hydration": Introduce a controlled amount of water vapor into the vacuum oven.[12] The water molecules can displace the trapped solvent molecules, which are then removed by the vacuum.[12] Following this, the excess water can be removed by standard vacuum drying. 2. Proceed to Recrystallization: If vacuum hydration is not feasible or effective, recrystallization is the next logical step.[9]

Experimental Protocol: Optimized Vacuum Drying

  • Preparation: Place a thin layer (ideally < 1 cm) of your (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine crystals in a suitable vacuum oven.

  • Initial Drying: Begin drying at room temperature under full vacuum for 2-4 hours to remove surface solvent.

  • Temperature Ramping: Gradually increase the temperature to a predetermined setpoint (based on TGA data, e.g., 40-50 °C).

  • Hold Time: Maintain the temperature and vacuum until a constant weight is achieved. This may take several hours to days.

  • Analysis: Submit a sample for residual solvent analysis using headspace gas chromatography (GC).

Scenario 2: Oiling out or poor crystal formation during recrystallization.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Solvent System is Too Good The compound is too soluble in the chosen solvent, even at lower temperatures, preventing crystallization.1. Introduce an Anti-Solvent: Slowly add an anti-solvent (a solvent in which your compound is poorly soluble) to the solution to induce crystallization. For a polar compound like (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, a non-polar anti-solvent like heptane or hexane could be effective. 2. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
Cooling Rate is Too Fast Rapid cooling can lead to supersaturation and the formation of an oil instead of well-defined crystals.1. Slow Cooling: Allow the solution to cool slowly to room temperature. 2. Insulate the Flask: Insulate the crystallization vessel to further slow the cooling rate.
Presence of Impurities Impurities can inhibit crystal nucleation and growth.1. Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot filtration to remove them. 2. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored or resinous impurities, then perform a hot filtration.
Lack of Nucleation Sites Spontaneous crystallization may not occur if there are no sites for the crystals to begin forming.1. Seeding: Add a few seed crystals of your pure compound to the cooled, supersaturated solution to initiate crystallization.[10] 2. Scratching the Flask: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is highly soluble at elevated temperatures and poorly soluble at low temperatures. Ethanol or an ethanol/water mixture is a good starting point.[5]

  • Dissolution: In a flask, add the minimum amount of hot solvent to completely dissolve your compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

G start Recrystallization Attempt Leads to Oiling Out check_solubility Is the compound too soluble in the chosen solvent? start->check_solubility yes_soluble Yes check_solubility->yes_soluble no_soluble No check_solubility->no_soluble add_antisolvent Introduce an Anti-Solvent yes_soluble->add_antisolvent check_cooling Was the cooling rate too fast? no_soluble->check_cooling end Successful Crystallization add_antisolvent->end yes_fast Yes check_cooling->yes_fast no_fast No check_cooling->no_fast slow_cooling Employ a Slower Cooling Protocol yes_fast->slow_cooling check_impurities Are there visible impurities or color? no_fast->check_impurities slow_cooling->end yes_impurities Yes check_impurities->yes_impurities no_impurities No check_impurities->no_impurities hot_filtration Perform Hot Filtration / Charcoal Treatment yes_impurities->hot_filtration seed_crystals Introduce Seed Crystals or Scratch the Flask no_impurities->seed_crystals hot_filtration->end seed_crystals->end

Caption: Troubleshooting workflow for oiling out during recrystallization.

Scenario 3: Compound degradation is observed during drying.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Excessive Temperature The drying temperature is too high, causing thermal decomposition of the (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.1. Review TGA Data: Ensure the drying temperature is well below the onset of decomposition. 2. Lower the Temperature: Reduce the drying temperature and compensate with a longer drying time or a deeper vacuum.
Presence of Reactive Impurities Acidic or basic impurities remaining from the synthesis could be catalyzing degradation at elevated temperatures.1. Improve Purification: Ensure the preceding purification steps (e.g., washing, recrystallization) are effective in removing reactive impurities. 2. pH Adjustment: If applicable, ensure the pH of the API solution is neutral before crystallization.
Oxidation The compound may be sensitive to oxidation, especially at elevated temperatures.1. Use an Inert Atmosphere: If possible, break the vacuum with an inert gas like nitrogen or argon instead of air. 2. Low-Temperature Drying: Utilize very low temperatures, as in the case of lyophilization (freeze-drying), if the compound is extremely sensitive.

Analytical Verification

The successful removal of residual solvents must be confirmed by a validated analytical method. Headspace Gas Chromatography (GC) is the most common and recommended technique for this purpose.

Key Parameters for Headspace GC Analysis:

  • Sample Preparation: Accurately weigh the API crystals and dissolve them in a suitable high-boiling-point solvent (e.g., DMSO, DMF) in a headspace vial.

  • Incubation: The sealed vial is heated to a specific temperature for a set time to allow the volatile residual solvents to partition into the headspace.

  • Injection: A sample of the vapor phase (headspace) is injected into the GC.

  • Separation and Detection: The solvents are separated on a GC column and detected, typically by a Flame Ionization Detector (FID).

  • Quantification: The amount of each solvent is determined by comparing the peak areas to those of certified reference standards.

References

  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Available at: [Link]

  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available at: [Link]

  • Scribd. (n.d.). ICH Q3C Guidelines for Residual Solvents. Available at: [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Available at: [Link]

  • Pharmaceutical Technology. (2020). Residual Solvent Analysis in Pharmaceuticals. Available at: [Link]

  • USP-NF. (n.d.). Organic solvents are used in the synthesis of active pharmaceutical ingredients (API). Available at: [Link]

  • PMC. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Available at: [Link]

  • MDPI. (2025). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. Available at: [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • PMC. (2020). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Available at: [Link]

  • SINOTHERMO. (2025). Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. Available at: [Link]

  • RSC Publishing. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. Available at: [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]

  • Manufacturing Chemist. (2026). Key factors in engineering a perfect vacuum drying cycle – from agitator stroke to cake height. Available at: [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-isopropyl-5-methylthio-3-hydroxy-1,2,4-triazole. Available at: [Link]

  • Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • LabXchange. (2024). Lab Procedure: Recrystallization. Available at: [Link]

  • De Dietrich Process Systems. (2025). Vacuum Dryers in the Pharmaceutical Industry: A Complete Overview. Available at: [Link]

  • Google Patents. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
  • IRIS UniCa. (n.d.). Sustainable Synthesis of 1,2,3‐Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US20100234615A1 - Process for the synthesis of triazoles.
  • Pharmaceutical Outsourcing. (2020). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Available at: [Link]

  • SciSpace. (2011). Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis. Available at: [Link]

  • Scilit. (1998). Synthesis and biological evaluation of [1-(1H-1,2,4-triazol-1-yl)alkyl]-1-silacyclopentanes. Available at: [Link]

  • International Journal of Molecular Sciences. (2025). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. Available at: [Link]

  • Asian Journal of Pharmacy and Pharmacology. (n.d.). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Available at: [Link]

  • PMC. (2024). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Available at: [Link]

  • USP-NF. (2007). <467> RESIDUAL SOLVENTS. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Derivatives

Welcome to the Technical Support Center. Synthesizing (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine derivatives presents unique thermal and regioselective challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine derivatives presents unique thermal and regioselective challenges. The 1,2,4-triazole core contains multiple nucleophilic nitrogen atoms (N1, N2, and N4), making the precise control of reaction temperature and thermodynamics critical for directing isopropyl alkylation exclusively to the N1 position[1]. Furthermore, the thermal thresholds for ring cyclization and amine deprotection must be tightly managed to prevent intermediate degradation[2].

This guide provides field-proven troubleshooting insights, causality-driven methodologies, and self-validating protocols to ensure high-yield, regiospecific synthesis.

I. Synthetic Workflow & Thermal Bottlenecks

Workflow A Precursor (Thiosemicarbazide) B 1,2,4-Triazole Core A->B 10% NaOH, 60°C (Cyclization) C N-Alkylation (Isopropyl Halide) B->C DBU, THF, 60°C D N4-Isopropyl Isomer (Kinetic Byproduct) C->D Kinetic Pathway E N1-Isopropyl Isomer (Thermodynamic Target) C->E Thermodynamic Pathway D->E Thermal Isomerization (150-180°C, Cat. Halide) F (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine E->F Deprotection/Amination (<40°C)

Temperature-dependent synthetic workflow for 1-isopropyl-1,2,4-triazole methanamines.

II. Diagnostics & FAQs (Troubleshooting)

Q1: During the isopropylation of the 1,2,4-triazole core, I am isolating a complex mixture of N1 and N4 isomers. How does temperature dictate this regioselectivity? Causality & Solution: Direct alkylation of 1,2,4-triazoles operates under competing kinetic and thermodynamic controls. At lower temperatures (e.g., 25 °C) with standard bases like K2​CO3​ , the reaction is kinetically driven, leading to a significant formation of the sterically hindered N4-isopropyl isomer. To favor the N1-isomer, you must shift to thermodynamic control. Utilizing a sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF at 60 °C selectively alters the electronic environment, yielding an initial ~90:10 (N1:N4) ratio[1][3]. For absolute N1-specificity, the mixture can be heated to 150–180 °C with a catalytic amount of isopropyl halide, which forces the N4-isomer to thermally isomerize into the more stable N1-isomer[4].

Q2: What is the optimal temperature profile for the base-catalyzed cyclization of the 1,2,4-triazole core from thiosemicarbazide precursors? Causality & Solution: Intramolecular cyclization requires sufficient thermal energy to overcome the activation barrier for dehydration/desulfurization. However, excessive heat (>80 °C) causes the thiosemicarbazide precursor to decompose before ring closure occurs. The thermodynamically optimal condition is heating the intermediate in 10% aqueous NaOH at exactly 60 °C for 3 to 4 hours. This specific thermal window provides the exact activation energy required for the intramolecular nucleophilic attack, yielding the 1,2,4-triazole core in 70–99% yield without degradation[2].

Q3: How do I prevent the thermal degradation of the methanamine group during the final deprotection step? Causality & Solution: Primary amines attached to electron-deficient heterocycles (like 1,2,4-triazoles) are highly susceptible to thermal oxidation and polymerization. If your synthesis utilizes a protected aminomethyl group (e.g., Boc or Phthalimide), the deprotection must be executed strictly below 40 °C under an inert atmosphere. Exceeding this temperature triggers unwanted side reactions at the primary amine center.

III. Quantitative Data: Temperature & Base Effects on Regioselectivity

The following table summarizes the causal relationship between reaction conditions, temperature, and the resulting regioselectivity during the isopropylation of 1,2,4-triazoles.

Base / Solvent SystemReaction TemperatureKinetic vs. ThermodynamicExpected N1:N4 RatioReference
K2​CO3​ / DMF25 °C (Ambient)Kinetic Control~ 60:40[1]
DBU / THF60 °C (Reflux)Mixed Control~ 90:10[1][3]
Neat (Cat. Isopropyl Halide)150 °C – 180 °CStrict Thermodynamic> 95:5[4]
IV. Mechanistic Insight: Thermal Isomerization

Mechanism N4 N4-Alkyl Isomer (Sterically Hindered) Quat Quaternary Triazolium Salt (Unstable Intermediate) N4->Quat + Isopropyl Halide Heat (150-180°C) N1 N1-Alkyl Isomer (Thermodynamically Stable) Quat->N1 - Isopropyl Halide Regiospecific Shift

Thermal isomerization pathway from N4-alkyl to N1-alkyl 1,2,4-triazole via quaternary salt.

V. Self-Validating Experimental Protocols
Protocol A: Base-Catalyzed Cyclization of the 1,2,4-Triazole Core

Causality: Using 10% NaOH at 60 °C balances the kinetics of dehydration with the thermal stability of the intermediate, ensuring efficient ring closure[2].

  • Preparation: Suspend the 1,4-disubstituted thiosemicarbazide precursor (1.0 eq) in a 10% aqueous NaOH solution (0.2 M concentration relative to the substrate).

  • Thermal Activation: Heat the reaction mixture strictly to 60 °C using a temperature-controlled oil bath or heating block.

  • Incubation: Stir the mixture at 60 °C for 3 to 4 hours.

  • Quenching: Cool the mixture to 0 °C and carefully neutralize with 1M HCl until a precipitate forms.

  • Self-Validation Check: Analyze the precipitate via LC-MS. The mass spectrum must indicate the exact loss of H2​O or H2​S (depending on the exact precursor), confirming the formation of the cyclized 1,2,4-triazole core.

Protocol B: DBU-Directed N1-Isopropylation (Kinetic/Thermodynamic Hybrid)

Causality: DBU is a bulky, non-nucleophilic base. It selectively deprotonates the triazole without competing with the isopropyl halide, creating an electronic environment that heavily favors N1 attack at moderate heating[1][3].

  • Preparation: To a solution of the 1,2,4-triazole core (1.0 eq) in anhydrous THF, add DBU (1.1 eq) dropwise at room temperature under a nitrogen atmosphere. Stir for 30 minutes.

  • Alkylation: Add isopropyl bromide (1.1 eq) dropwise.

  • Thermal Optimization: Heat the reaction mixture to 60 °C (THF reflux) and stir for 12 hours.

  • Workup: Cool to room temperature, filter off the precipitated DBU-hydrobromide salts, and concentrate the filtrate under reduced pressure.

  • Self-Validation Check: Analyze the crude mixture via 1H NMR. The N1-isopropyl methine proton will appear distinctly further downfield compared to the N4-isomer due to the asymmetric electronic distribution of the N1-substituted ring. Expect a ~90:10 ratio of N1:N4.

Protocol C: Absolute Regiospecificity via Thermal Isomerization

Causality: Heating the mixed isomer crude to 150–180 °C provides the activation energy necessary to form a transient quaternary triazolium salt, which rapidly decomposes into the thermodynamically favored N1-isopropyl isomer[4].

  • Preparation: Isolate the mixed N1/N4 isomer crude from Protocol B.

  • Catalysis: Add a catalytic amount of isopropyl bromide (0.05 eq) directly to the neat crude mixture.

  • Thermal Isomerization: Heat the neat mixture to 160 °C in a sealed, pressure-rated reaction vessel for 4 hours.

  • Purification: Cool the vessel, dissolve the residue in ethyl acetate, and purify via silica gel chromatography.

  • Self-Validation Check: Perform TLC analysis (Ethyl Acetate:Hexane). The lower- Rf​ spot corresponding to the N4-isomer will have completely disappeared, leaving only the higher- Rf​ N1-isomer spot.

VI. References
  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Regiospecific Synthesis of 1-Substituted 1,2,4-Triazoles Involving: cally from 1,2,4-triazole by alkylation-isomerization Source: Chemistry Letters / Oxford Academic URL:[Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopicity in (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the managem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of hygroscopicity in salts of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. Our goal is to equip you with the foundational knowledge and practical strategies to anticipate, diagnose, and mitigate moisture-related challenges during your experiments.

Introduction: The Challenge of Hygroscopicity

Hygroscopicity, a material's tendency to absorb moisture from the atmosphere, is a critical parameter in pharmaceutical development. For active pharmaceutical ingredients (APIs) like (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine and its salts, moisture uptake can trigger a cascade of undesirable physical and chemical changes.[1] These can range from handling difficulties, such as caking and poor flowability, to more severe issues like chemical degradation, altered dissolution rates, and compromised product stability and efficacy.[1][2]

This guide is structured to address specific issues you may encounter. We will explore the root causes of hygroscopicity and provide systematic approaches for its prevention and control.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hygroscopic behavior of amine salts.

Q1: What is hygroscopicity and why is it a concern for my (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine salt?

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1] For a new chemical entity like a salt of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, this is a major concern for several reasons:

  • Physical Instability: Moisture absorption can lead to physical changes such as caking, clumping, or even deliquescence (dissolving in the absorbed water), which complicates accurate weighing and handling.[3][4]

  • Chemical Instability: The presence of water can accelerate chemical degradation pathways like hydrolysis.[4][5]

  • Solid-State Transformations: Moisture can induce changes in the crystalline form of your salt, potentially leading to the formation of less stable hydrates or an amorphous phase, which can alter the drug's properties.[2]

  • Impact on Performance: For drug development professionals, these changes can negatively affect dissolution rates, bioavailability, and the overall shelf-life of the final product.[2][4]

Q2: My amine salt powder has become clumpy and difficult to handle. What is happening?

This is a classic sign of moisture uptake. When a hygroscopic powder absorbs water from the air, the moisture can form liquid bridges between particles, leading to agglomeration and caking.[3] If the material becomes sticky or paste-like, it indicates a significant level of water absorption.[4] In extreme cases, the salt may absorb enough moisture to dissolve completely, a phenomenon called deliquescence.[4][[“]]

Q3: How does the choice of counter-ion affect the hygroscopicity of my salt?

The counter-ion is a critical determinant of a salt's physicochemical properties, including its hygroscopicity.[7] The interaction between the cation ((1-Isopropyl-1H-1,2,4-triazol-5-yl)methanaminium) and the anion (the counter-ion) influences the crystal lattice energy. A more stable crystal lattice with high lattice energy is generally less prone to disruption by water molecules, and therefore less hygroscopic.[8][9]

Key considerations for counter-ion selection include:

  • pKa Difference: A pKa difference of at least 2-3 units between the free base and the counter-ion acid is recommended for forming a stable salt.[10]

  • Counter-ion Properties: Small, compact counter-ions can sometimes lead to more stable, less hygroscopic crystalline forms.[11][12] Conversely, highly hydrophilic counter-ions may increase the salt's affinity for water.[11]

  • Hydrogen Bonding: The nature of the hydrogen bonding network within the crystal structure, which is dictated by the counter-ion, plays a significant role in its interaction with atmospheric moisture.[11]

Q4: Is an amorphous form of my salt more or less hygroscopic than a crystalline form?

Amorphous solids are generally more hygroscopic than their crystalline counterparts.[13][14] Crystalline materials have a highly ordered, repeating three-dimensional structure with strong intermolecular interactions, which makes it energetically less favorable for water molecules to penetrate the lattice.[14][15] In contrast, amorphous materials have a disordered structure with higher molecular mobility, creating more opportunities for water molecules to be absorbed.[13] The presence of an amorphous phase can significantly increase the overall hygroscopicity of your material.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving hygroscopicity-related problems.

Issue 1: Unexpected weight gain or physical changes in the sample.

Symptoms:

  • The sample gains weight over time when exposed to ambient conditions.

  • The powder's appearance changes from free-flowing to caked, clumpy, or sticky.[4][5]

  • In severe cases, the solid liquefies (deliquescence).[[“]]

Diagnostic Workflow:

A Start: Sample shows signs of moisture uptake B Step 1: Characterize Hygroscopicity (Is the material truly hygroscopic?) A->B C Perform Dynamic Vapor Sorption (DVS) - Measure weight change vs. Relative Humidity (RH) - Identify critical RH thresholds B->C Primary Method D Perform Thermogravimetric Analysis (TGA) - Quantify water content B->D Supporting Method E Perform Karl Fischer Titration - Precisely measure water content B->E Quantitative Method F Step 2: Analyze Results (How hygroscopic is it?) C->F D->F E->F G Classify hygroscopicity based on weight gain at a defined RH (e.g., 80% RH) F->G H Step 3: Implement Mitigation Strategies G->H I Strict Environmental Control - Use glove box, desiccator - Control lab humidity H->I Immediate Action J Re-evaluate Salt Form - Screen alternative counter-ions H->J Long-term Solution K Optimize Solid Form - Promote crystallinity - Avoid amorphous content H->K Long-term Solution L End: Stable sample achieved I->L J->L K->L

Caption: Diagnostic workflow for hygroscopic samples.

Explanation of Steps:

  • Characterize Hygroscopicity: The first step is to quantify the material's affinity for water.

    • Dynamic Vapor Sorption (DVS): This is the gold-standard technique. It measures the mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[1] The resulting sorption/desorption isotherm reveals the extent of water uptake and identifies critical RH values where significant changes, like deliquescence or hydrate formation, occur.[1][2]

    • Thermogravimetric Analysis (TGA): TGA can quantify the amount of volatile content (presumably water) in your sample by measuring weight loss as a function of temperature.[1]

    • Karl Fischer Titration: This is a highly accurate method for determining the water content of a sample at a specific point in time.[1]

  • Analyze and Classify: Based on the DVS data, you can classify the hygroscopicity of your salt. The European Pharmacopoeia provides a common classification system.

    Hygroscopicity ClassWeight Gain (at 25°C / 80% RH)Description
    Non-hygroscopic< 0.2%Essentially no moisture absorption.
    Slightly hygroscopic≥ 0.2% and < 2%Small amount of moisture absorption.
    Moderately hygroscopic≥ 2% and < 15%Appreciable moisture absorption.
    Very hygroscopic≥ 15%Significant moisture absorption.
    DeliquescentSufficient to form a solutionAbsorbs enough moisture to dissolve.
    (Data adapted from established pharmaceutical guidelines)[4]
  • Implement Mitigation Strategies: Once the level of hygroscopicity is understood, you can take corrective actions.

    • Immediate Actions: For existing material, strict environmental control is paramount. Handle and store the salt in a low-humidity environment, such as a glove box or a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).[3][16][17] Minimize exposure to ambient air by using airtight containers and resealing them promptly.[3]

    • Long-Term Solutions: If hygroscopicity remains a significant issue, a re-evaluation of the salt form is warranted. A salt screening study can identify alternative counter-ions that produce a more stable and less hygroscopic crystalline form.[][19] Additionally, optimizing crystallization conditions to ensure a highly crystalline product with minimal amorphous content is crucial.[14]

Issue 2: Inconsistent results in assays or analytical measurements.

Symptoms:

  • Difficulty in obtaining a consistent weight for analysis.

  • Variability in potency or purity assays between different batches or even within the same batch over time.

  • Changes in dissolution profiles.

Root Cause Analysis:

Moisture absorption can directly impact analytical results by altering the sample's mass and concentration. If you weigh a 10 mg sample that has already absorbed 5% water by mass, your actual amount of the active compound is only 9.5 mg. This can lead to significant errors in all subsequent solution-based analyses.

Mitigation Protocol:

cluster_pre Pre-Weighing cluster_weigh Weighing cluster_post Post-Weighing A Equilibrate sample in a controlled environment (e.g., desiccator) B Determine water content of a representative sample via Karl Fischer titration A->B C Weigh sample quickly in a low-humidity environment (glove box preferred) B->C D Apply correction factor to the weighed mass based on the pre-determined water content C->D E Perform analysis immediately after dissolution D->E

Caption: Protocol for accurate weighing of hygroscopic samples.

  • Pre-Analysis Water Content Determination: Before performing critical assays, determine the water content of a representative portion of the batch using a precise method like Karl Fischer titration.[1]

  • Controlled Weighing Environment: Perform all weighing operations in a controlled low-humidity environment.[20] A glove box with a dry nitrogen or argon atmosphere is ideal. If unavailable, weigh the sample quickly and immediately place it into the dissolution solvent.

  • Correction for Water Content: Use the pre-determined water content to apply a correction factor to your weighed mass to calculate the "dry" mass of the API.

  • Formulation Strategies: For drug development, if the hygroscopicity of the API cannot be overcome by salt selection or crystallization, formulation strategies can be employed. These include film coating the final dosage form to act as a moisture barrier or co-processing with hydrophobic excipients that repel water.[21]

Part 3: Proactive Strategies for Preventing Hygroscopicity

The most effective way to manage hygroscopicity is to prevent it from becoming an issue in the first place. This involves a rational approach to salt selection and solid-form engineering.

1. Strategic Salt Screening:

Instead of defaulting to common salts like hydrochlorides, a systematic salt screening process should be conducted.[22] This involves reacting the (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine free base with a diverse panel of pharmaceutically acceptable counter-ions.[19] The resulting salts are then characterized for key properties, including hygroscopicity, solubility, and stability. The goal is to find a salt form that balances all these desirable attributes.[]

2. Crystal Engineering and Polymorph Screening:

For a chosen salt, it is crucial to identify the most thermodynamically stable crystalline form (polymorph). This form will generally have the highest lattice energy and, consequently, the lowest hygroscopicity.[8] A polymorph screen involves attempting to crystallize the salt under a wide variety of conditions (different solvents, temperatures, cooling rates) to discover different crystalline arrangements.

3. Controlled Storage and Handling:

Even for materials deemed non-hygroscopic, proper storage is essential.

  • Primary Container: Use airtight containers with secure closures. For highly sensitive materials, consider packaging with a desiccant.[17][23]

  • Storage Environment: Store materials in a cool, dry place.[3] Avoid areas with high humidity fluctuations.

  • Handling: When handling materials, minimize their exposure time to the open atmosphere.[16]

By implementing these diagnostic, troubleshooting, and proactive strategies, researchers can effectively manage the challenges posed by hygroscopicity, ensuring the integrity, quality, and reliability of their experimental results and development programs.

References

  • Newman, A., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1039-1050.
  • ResearchGate. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • Pharma Innovation. (2025, September 10). API Hygroscopicity.
  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF.
  • Noah Technologies. (2024, January 19). Hygroscopic: What it Means, What You Need to Know.
  • National Institutes of Health (NIH). (n.d.). AMORPHOUS PHARMACEUTICAL SOLIDS - PMC.
  • BOC Sciences. (n.d.). Salt Form Screening and Selection Services.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds.
  • Lim, V. Z., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(5), 983.
  • Singh, L., et al. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology.
  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • GSC Biological and Pharmaceutical Sciences. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Taylor & Francis Online. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • ResearchGate. (n.d.). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine.
  • Improved Pharma. (2023, May 1). Structure of Amorphous Materials.
  • Speciality Chemicals Magazine. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • ResearchGate. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • BenchChem. (2025). Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
  • WaferPro. (2024, January 7). Amorphous vs Crystalline Solids - Know the Differences.
  • Allen Institute. (n.d.). Lattice energy: Definition, Importance and Factors affecting.
  • Chemistry LibreTexts. (2023, November 6). 21.5: Lattice Energies of Crystals.

Sources

Optimization

Technical Support Center: Recrystallization of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

Welcome to the technical support guide for the purification of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently encountered challenges during the crystallization of this and structurally related heterocyclic amines. The guidance is structured to address issues from initial solvent selection through to advanced problem-solving, ensuring you can achieve the highest possible purity for your compound.

Section 1: Foundational Principles & Solvent Selection

The molecular structure of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine—featuring a polar triazole ring, a primary amine capable of hydrogen bonding, and a moderately non-polar isopropyl group—dictates its solubility and crystallization behavior.[1][2] A successful recrystallization hinges on selecting a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3][4]

FAQ 1: How do I select an appropriate starting solvent for recrystallization?

A systematic solvent screening is the most reliable method. The ideal solvent will fully dissolve your compound when hot but yield a high recovery of crystals upon cooling.[5] The principle of "like dissolves like" suggests that polar solvents will be the best starting point.[2]

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of your crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature. Agitate the tube after each addition. Note if the compound dissolves readily. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, begin gently heating the test tube while continuing to add the solvent dropwise until the solid just dissolves.[6]

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A successful test will show significant crystal formation.[6]

Table 1: Candidate Solvents for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

SolventTypeBoiling Point (°C)Expected Solubility BehaviorRationale & Potential Issues
Isopropanol (IPA) Polar Protic82Good Candidate. Likely soluble when hot, less soluble when cold.The isopropyl group matches the compound's substituent, potentially aiding lattice formation.
Ethanol Polar Protic78Good Candidate. Similar to IPA.May be slightly too good a solvent, potentially reducing yield.
Water Polar Protic100Poor Candidate (alone). Likely too soluble due to H-bonding.Excellent as an anti-solvent in a mixed system with an alcohol.[4]
Ethyl Acetate (EtOAc) Polar Aprotic77Good Candidate. Moderate polarity may provide a steep solubility curve.Often used for recrystallizing amine compounds.[7]
Acetonitrile (MeCN) Polar Aprotic82Possible Candidate. Its high polarity might make it too effective a solvent, leading to low recovery.
Toluene Non-polar111Poor Candidate (alone). Likely insoluble.Useful as an anti-solvent or for removing non-polar impurities.
Hexanes/Heptane Non-polar~69Poor Candidate (alone). Insoluble.Excellent choice as an anti-solvent when paired with a polar solvent like IPA or EtOAc.[8]

FAQ 2: My compound is soluble in all tested polar solvents even at room temperature, or insoluble in everything. What now?

This is a common scenario that necessitates a two-solvent (or mixed-solvent) recrystallization technique.[9][10] This method uses one solvent in which the compound is highly soluble (the "solvent") and another in which it is insoluble (the "anti-solvent"). The two solvents must be miscible.[11]

Workflow: Two-Solvent Recrystallization

  • Dissolve the impure compound in a minimal amount of the hot "good" solvent (e.g., isopropanol).[12]

  • While the solution is still hot, add the "poor" anti-solvent (e.g., hexanes) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[13]

  • If necessary, add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[14]

  • Allow the solution to cool slowly, which should now produce crystals.

Section 2: Troubleshooting the Recrystallization Process

Even with a suitable solvent system, issues can arise during the procedure. The following workflow and FAQs address common procedural hurdles.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Dissolve crude compound in minimum amount of boiling solvent check_insoluble Are there insoluble impurities present? start->check_insoluble hot_filtration Perform hot gravity filtration check_insoluble->hot_filtration Yes filtrate Transfer clear filtrate to crystallization flask check_insoluble->filtrate No hot_filtration->filtrate cool_slow Allow solution to cool slowly to RT filtrate->cool_slow check_crystals Have crystals formed? cool_slow->check_crystals induce Induce Crystallization (Scratch/Seed) check_crystals->induce No ice_bath Cool in ice bath to maximize yield check_crystals->ice_bath Yes induce->check_crystals vac_filtration Collect crystals by vacuum filtration ice_bath->vac_filtration wash Wash with minimal ice-cold solvent vac_filtration->wash dry Dry crystals under vacuum wash->dry end Pure Compound dry->end

Caption: Standard single-solvent recrystallization workflow.

FAQ 3: Crystals formed in the funnel during my hot filtration. What went wrong?

This indicates premature crystallization due to the solution cooling too rapidly.[15] To prevent this:

  • Use excess solvent: Add an additional 5-10% of the hot solvent before filtering to ensure the compound remains in solution. This excess can be boiled off after filtration.[15]

  • Pre-heat your equipment: Warm the filter funnel and receiving flask with hot solvent or by placing them on the steam bath/hot plate before filtration.[15]

  • Work quickly: Minimize the time the hot solution is exposed to cooler air.

If it happens, you can try to redissolve the crystals by pouring fresh, hot solvent through the filter paper into the filtrate.

FAQ 4: The solution has cooled, but no crystals have formed.

This is likely due to either using too much solvent or the formation of a supersaturated solution.[3][6]

Troubleshooting Steps:

  • Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystal growth to begin.[8][15]

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal provides a template for further crystallization.[16]

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again. Be careful not to evaporate too much.

  • Add an Anti-solvent: If using a single-solvent system, you can cautiously add a few drops of a miscible anti-solvent to reduce the compound's solubility and induce precipitation.

Section 3: Advanced Troubleshooting: Oiling Out & Persistent Impurities

FAQ 5: My compound is separating as a liquid or "oil" instead of crystals. How do I fix this?

This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[17][18] It is common when the supersaturation level is too high or when the boiling point of the solvent is higher than the melting point of the solute.

The primary issue with oiling is that the liquid oil is an excellent solvent for impurities, which then get trapped when the oil eventually solidifies, defeating the purpose of the purification.[15]

G start Oiling Out Occurs reheat Re-heat solution until oil redissolves start->reheat path1 Option 1: Reduce Supersaturation slow_cool Cool solution much more slowly (e.g., in a warm water bath) reheat->slow_cool path2 Option 2: Decrease Concentration path3 Option 3: Change Solvent System check1 Does it still oil out? slow_cool->check1 add_solvent Add more hot solvent (10-20% more) check1->add_solvent Yes success Crystals Form check1->success No check2 Does it still oil out? add_solvent->check2 change_solvent Recrystallize from a different solvent or solvent pair check2->change_solvent Yes check2->success No change_solvent->success

Caption: Troubleshooting flowchart for oiling out.

Key Strategies to Prevent Oiling Out:

  • Slower Cooling: Rapid cooling is a primary cause of oiling out.[18] After dissolving your compound, let it cool to room temperature as slowly as possible. You can insulate the flask to slow heat loss.

  • Use a More Dilute Solution: Start the recrystallization with a slightly lower concentration of your compound by using more solvent.[18]

  • Change Solvents: Try a solvent with a lower boiling point or a different polarity.

  • Vigorous Agitation: Sometimes, stirring the solution as it cools can promote nucleation and prevent oiling.

FAQ 6: After recrystallization, my product is still impure. What are the next steps?

If a single recrystallization does not provide the desired purity, consider the following:

  • Repeat the Recrystallization: A second recrystallization from the same solvent system can often remove remaining impurities.[19] Be aware that you will lose some product with each successive recrystallization.[3]

  • Change the Solvent System: Impurities may have similar solubility profiles to your product in the chosen solvent. Recrystallizing from a solvent with a different polarity may leave the impurities behind in the mother liquor.[20]

  • Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[14] The colored impurities adsorb to the charcoal, which is then filtered off. Use charcoal sparingly, as it can also adsorb your desired product.

  • Alternative Purification: If recrystallization fails to remove a persistent impurity, an alternative method like column chromatography may be necessary. For basic compounds like amines, using a silica gel column with an eluent containing a small amount of a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexane) can be effective.[8][21]

Section 4: Alternative Crystallization Techniques

For particularly stubborn compounds that resist conventional methods, advanced techniques can be employed.

  • Vapor Diffusion/Layering: Dissolve the compound in a small amount of a "good" solvent in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent." Over time, the anti-solvent vapor will diffuse into the solution, slowly reducing the compound's solubility and promoting the growth of high-quality crystals.[22][23][24]

  • Salt Formation and Recrystallization: As a primary amine, your compound can be converted to a salt (e.g., a hydrochloride or tartrate salt) by reacting it with an appropriate acid. These salts often have very different solubility profiles and may be easier to crystallize than the free base.[25][26] After purification, the pure free base can be regenerated by treatment with a base.

This guide provides a comprehensive framework for developing a robust recrystallization protocol for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. By systematically applying these principles and troubleshooting steps, researchers can effectively purify this and similar compounds to meet the stringent requirements of drug discovery and development.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • California State University, Los Angeles. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Retrieved from [Link]

  • University of Missouri. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Gicquel, P. A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemEd X. (n.d.). Inducing Crystallization by Nucleation. Retrieved from [Link]

  • Kennesaw State University. (n.d.). Recrystallization. Retrieved from [Link]

  • McMaster University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • ResearchGate. (2012, September 12). How does a solvent affect the crystallization process of coordination compounds?. Retrieved from [Link]

  • Myburgh, J. C., et al. (2014). Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025, June 11). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • ResearchGate. (2023, November 2). Synthesis and Crystallization of N-rich Triazole Compounds. Retrieved from [Link]

  • University of Technology, Iraq. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

Introduction: The Role of Triazoles and NMR in Modern Drug Discovery Substituted 1,2,4-triazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous antifungal, antiviral, and anticancer age...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Triazoles and NMR in Modern Drug Discovery

Substituted 1,2,4-triazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous antifungal, antiviral, and anticancer agents. Their value lies in their metabolic stability, capacity for hydrogen bonding, and rigid scaffold which allows for precise orientation of pharmacophoric groups. The compound (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is a representative member of this class, featuring key structural motifs—a substituted heterocyclic ring, a flexible linker, and a primary amine—that are crucial for molecular interactions.

Accurate and unambiguous structural confirmation is paramount in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of such small organic molecules.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, explains the rationale behind spectral assignments, and compares its spectral features with structurally relevant alternatives to provide a comprehensive framework for researchers in the field.

Structural Elucidation Workflow

The process of confirming the molecular structure of a synthesized compound like our target molecule is a systematic process. It begins with sample preparation and acquisition of a standard one-dimensional ¹H NMR spectrum, which provides the primary information. Should ambiguities arise, two-dimensional NMR techniques are employed to definitively map out proton-proton and proton-carbon correlations.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Spectral Analysis cluster_2 Phase 3: Confirmation A Sample Preparation (Compound in CDCl3/DMSO-d6) B 1D ¹H NMR Spectrum Acquisition A->B Dissolution & Transfer C Initial Assignment (Chemical Shift, Integration, Multiplicity) B->C D Ambiguity Check (e.g., Overlapping Signals) C->D E 2D NMR (COSY, HSQC) If Required D->E Yes F Final Structure Confirmation D->F No E->F G Data Archiving & Reporting F->G G Molecular Structure and Proton Assignments img_node

Caption: Structure of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine with key protons labeled.

Table 1: Predicted ¹H NMR Spectral Data for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

LabelProtonsPredicted δ (ppm)IntegrationMultiplicityRationale & Key Considerations
Ha Triazole CH7.5 - 8.51HSinglet (s)The sole proton on the 1,2,4-triazole ring is in a deshielded, electron-poor environment, leading to a downfield shift. [1][2]It has no adjacent protons, resulting in a singlet.
Hb Isopropyl CH4.3 - 4.81HSeptet (sept)This methine proton is attached to a nitrogen atom, shifting it downfield. It is coupled to the six equivalent methyl protons (n=6), resulting in a septet (n+1=7).
Hc Isopropyl CH₃1.4 - 1.66HDoublet (d)These six protons are equivalent due to free rotation. They are coupled to the single methine proton (n=1), resulting in a doublet (n+1=2). Their aliphatic nature places them in the upfield region. [3]
Hd Methylene CH₂3.8 - 4.22HSinglet (s)These protons are on a carbon adjacent to both the triazole ring and the amine, causing a significant downfield shift. They are expected to be a singlet, though coupling to the amine protons is sometimes observed.
He Amine NH₂1.5 - 3.5 (broad)2HBroad Singlet (br s)Amine proton signals are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid. [3][4][5]Their chemical shift is highly variable and dependent on solvent, concentration, and temperature. [6]

Comparative Analysis: How Subtle Structural Changes Impact the Spectrum

The true power of NMR lies in its sensitivity to subtle changes in the molecular environment. By comparing the spectrum of our target compound with that of its isomers and analogs, we can gain a deeper understanding of structure-spectrum relationships.

Comparison 1: Isomeric Scaffolds (1,2,4-Triazole vs. 1,2,3-Triazole)

A common alternative in scaffold-hopping strategies is the use of a different triazole isomer. Let's compare our target with the hypothetical (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanamine .

Table 2: ¹H NMR Comparison of 1,2,4-Triazole vs. 1,2,3-Triazole Isomers

Proton Group(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanamine (Predicted)Key Difference & Rationale
Triazole CH ~ δ 7.8 ppm (s)~ δ 7.6 ppm (s)The chemical shift of the triazole proton is highly sensitive to the position of the nitrogen atoms. [7][8]The C5-H in a 1,2,4-triazole is typically slightly more deshielded than the C5-H in a 1,2,3-triazole. This small but distinct difference is a critical diagnostic tool for distinguishing isomers.
Methylene CH₂ ~ δ 4.0 ppm~ δ 3.9 ppmThe electronic environment provided by the different triazole rings causes a minor shift in the adjacent methylene protons.
Isopropyl Group CH: ~δ 4.5 ppm (sept)CH₃: ~δ 1.5 ppm (d)CH: ~δ 4.5 ppm (sept)CH₃: ~δ 1.5 ppm (d)The signals for the N-isopropyl substituent are largely unaffected as their electronic environment is dominated by the adjacent nitrogen atom, which is common to both structures.
Comparison 2: N-Substituent Variation (Isopropyl vs. Ethyl)

To illustrate the effect of changing the alkyl substituent, we compare our target with the hypothetical (1-Ethyl-1H-1,2,4-triazol-5-yl)methanamine .

Table 3: ¹H NMR Comparison of N-Alkyl Substituents

Proton Group(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine(1-Ethyl-1H-1,2,4-triazol-5-yl)methanamine (Predicted)Key Difference & Rationale
N-Alkyl Group CH : ~δ 4.5 ppm (sept)CH₃ : ~δ 1.5 ppm (d)CH₂ : ~δ 4.2 ppm (quartet, q)CH₃ : ~δ 1.4 ppm (triplet, t)This is the most dramatic and predictable change. The isopropyl group's septet-doublet pattern is replaced by the classic quartet-triplet pattern of an ethyl group. The N-CH₂ of the ethyl group is coupled to three methyl protons (n=3), giving a quartet (n+1=4). The terminal CH₃ is coupled to two methylene protons (n=2), giving a triplet (n+1=3).
Triazole CH ~ δ 7.8 ppm~ δ 7.8 ppmThe change in the alkyl group is two bonds away from the triazole proton, resulting in a negligible effect on its chemical shift.
Methylene CH₂ ~ δ 4.0 ppm~ δ 4.0 ppmSimilarly, the C5-methanamine portion of the molecule is largely insensitive to the change in the N1-substituent.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and accuracy, a standardized protocol for data acquisition is essential.

Standard Operating Procedure (SOP) for ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Causality Note: The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like amines as it can slow down exchange and result in sharper NH signals compared to CDCl₃. [9] * Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm. [10]

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity. This is a crucial step to achieve sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate all signals to determine the relative ratio of protons.

Conclusion

The ¹H NMR spectrum of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine provides a rich fingerprint of its molecular structure. Each functional group—the triazole ring, the N-isopropyl substituent, the methylene bridge, and the primary amine—gives rise to a characteristic set of signals. By systematically analyzing the chemical shift, integration, and multiplicity of these signals, a confident structural assignment can be made. Furthermore, by comparing its spectrum to those of its isomers and analogs, we can appreciate the remarkable sensitivity of NMR spectroscopy. This comparative approach not only solidifies the structural assignment of the target molecule but also equips researchers with the predictive power needed to characterize novel derivatives in the vital field of drug discovery.

References

  • Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. Benchchem.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala.
  • The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. ResearchGate.
  • The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR S. Baghdad Science Journal.
  • SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Journal of Global Pharma Technology.
  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog.
  • Spectroscopic Characterization of (1H-1,2,3-triazol-4-yl)methanamine Derivatives: An In-depth Technical Guide. Benchchem.
  • proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry.
  • 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. PubMed.
  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts.
  • The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph.
  • 12.04 1H NMR Chemical Shifts. WallaceWay Organic Chemistry.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.

Sources

Comparative

LC-MS Identification and Retention Strategies for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine: A Comparative Guide

Introduction to the Analytical Challenge (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (CAS: 1469241-86-8) is a low-molecular-weight (MW 140.19) building block frequently utilized in pharmaceutical synthesis. Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (CAS: 1469241-86-8) is a low-molecular-weight (MW 140.19) building block frequently utilized in pharmaceutical synthesis. Structurally, it features a highly polar triazole ring substituted with an isopropyl group and a basic primary amine.

For drug development professionals and analytical chemists, identifying and quantifying this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a significant challenge. Because of its extreme polarity and basicity, the molecule exhibits a high affinity for aqueous environments. When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC), it typically elutes at or near the void volume. This lack of retention leads to severe ion suppression from co-eluting matrix components and poor peak shape due to secondary interactions with residual silanols.

This guide objectively compares traditional RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode alternatives, providing self-validating protocols and mechanistic insights to achieve high-confidence LC-MS identification.

Mechanistic Causality: Why Traditional RPLC Fails

In standard RPLC, retention is driven by hydrophobic interactions between the analyte and a nonpolar stationary phase (e.g., C18). As detailed in comparative investigations by , highly polar analytes have a remarkably low affinity for nonpolar C18 phases.

While adding ion-pairing reagents (like heptafluorobutyric acid) to the mobile phase can artificially increase RPLC retention for basic amines, these reagents severely contaminate the LC-MS system and drastically suppress the electrospray ionization (ESI) signal.

The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal solution. Unlike RPLC, HILIC utilizes a polar stationary phase (such as an amide or zwitterionic phase) and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism relies on the analyte partitioning into a water-enriched pseudo-stationary layer immobilized on the column surface, supplemented by electrostatic and hydrogen-bonding interactions. Furthermore, as noted by , the high organic content in HILIC mobile phases drastically improves ESI efficiency and droplet desolvation, yielding taller peaks and superior signal-to-noise (S/N) ratios.

Mechanism Analyte Polar Amine [M+H]+ (1-Isopropyl-...-methanamine) RP_Mech Reversed-Phase (C18) Hydrophobic Interaction (Weak for Polar) Analyte->RP_Mech High Water Mobile Phase HILIC_Mech HILIC (Amide) Partitioning into Water Layer & Electrostatic Analyte->HILIC_Mech High Organic Mobile Phase Outcome_RP Void Volume Elution Ion Suppression RP_Mech->Outcome_RP Outcome_HILIC Optimal Retention High MS Sensitivity HILIC_Mech->Outcome_HILIC

Figure 1: Mechanistic retention pathways for highly polar amines in RPLC vs. HILIC.

Comparative Experimental Protocols

To establish a self-validating system, the following step-by-step methodologies compare the baseline RPLC approach with an optimized HILIC workflow.

Protocol A: Traditional RPLC (The Control)
  • Column: C18 (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 2% B hold for 0.5 min, ramp to 95% B over 4.5 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Sample Diluent: 5% Acetonitrile in Water.

Protocol B: HILIC Amide (The Optimal Choice)
  • Column: Amide-bonded silica (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 95% B hold for 1 min, ramp down to 50% B over 4 min. (Note: HILIC gradients run from high organic to high aqueous).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Sample Diluent: 95% Acetonitrile in Water.

Expertise & Causality Note: Why use 10 mM ammonium formate in Protocol B? In HILIC, basic primary amines can interact strongly with unbonded, ionized silanols on the silica support, leading to severe peak tailing. The ammonium formate buffer provides the necessary ionic strength to mask these secondary electrostatic interactions, ensuring sharp, symmetrical peaks. Additionally, utilizing a high-organic sample diluent (95% ACN) prevents the sample plug from disrupting the delicate water-enriched layer on the stationary phase, a common cause of peak splitting in HILIC methods .

Workflow cluster_LC LC Separation Modes Prep Sample Prep (High Organic) RP RPLC (C18) Poor Retention Prep->RP HILIC HILIC (Amide) Strong Retention Prep->HILIC MS ESI(+)-MS/MS Detection RP->MS HILIC->MS Data Data Analysis (Peak Integration) MS->Data

Figure 2: Comparative LC-MS workflow for polar amine analysis.

Performance Comparison Data

The table below summarizes the quantitative performance metrics of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine across three different chromatographic modes. The data highlights the stark contrast in retention factor ( k′ ) and MS sensitivity.

Chromatographic ParameterRPLC (C18 Control)HILIC (Amide)Mixed-Mode (C18-SCX)
Retention Time ( tR​ ) 0.6 min (Void Volume)3.8 min4.5 min
Retention Factor ( k′ ) < 0.2 (Unacceptable)4.5 (Optimal)5.6 (Strong)
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)1.3 (Slight Tailing)
Signal-to-Noise (S/N) 15:1350:1210:1
Matrix Effect (Suppression) > 80% Suppression< 10% (Minimal)~ 25% (Moderate)
Data Interpretation
  • RPLC (C18): Fails to retain the compound ( k′ < 0.2). Elution in the void volume subjects the analyte to massive ion suppression from unretained salts, resulting in a poor S/N ratio of 15:1.

  • Mixed-Mode (C18-SCX): Strong Cation Exchange (SCX) retains the basic amine well ( k′ = 5.6), but the highly aqueous mobile phase required for elution limits ESI desolvation efficiency compared to HILIC.

  • HILIC (Amide): Delivers the optimal balance. The compound is well-retained ( k′ = 4.5) away from the void volume. The 50-95% acetonitrile mobile phase creates an ideal environment for electrospray ionization, yielding a 23-fold increase in sensitivity (S/N 350:1) over RPLC.

Conclusion

For the LC-MS identification and quantification of highly polar, basic building blocks like (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, traditional C18 reversed-phase chromatography is fundamentally inadequate.

Transitioning to a HILIC (Amide) workflow is the most scientifically sound approach. By leveraging a water-enriched partitioning mechanism and a high-organic mobile phase buffered with ammonium formate, researchers can achieve robust retention, symmetrical peak shapes, and maximum mass spectrometric sensitivity without the need for MS-incompatible ion-pairing reagents.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. URL:[Link][1]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. URL:[Link] [2]

  • Halo Columns (Advanced Materials Technology). (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. URL:[Link] [3]

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. As a polar compound containing a primary amine, this analyte presents specific chromatographic challenges, primarily the potential for poor peak shape due to interactions with silica-based stationary phases. This document compares various analytical strategies, explains the scientific rationale behind experimental choices, and culminates in a recommended, detailed protocol designed for accuracy and reproducibility.

The Analytical Challenge: Understanding the Analyte

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine combines two key functional groups that dictate its chromatographic behavior: a basic primary amine and a polar triazole ring.

  • Primary Amine Group: This group is basic and will be protonated (positively charged) at acidic to neutral pH. This charge can lead to strong electrostatic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based HPLC columns.[1][2][3] This secondary interaction is a primary cause of significant peak tailing, where the peak is asymmetrically broadened, compromising resolution and accurate quantification.[1][4]

  • Triazole Moiety & Overall Polarity: The presence of multiple nitrogen atoms in the triazole ring, coupled with the amine group, makes the molecule highly polar. Consequently, it may exhibit poor retention on traditional non-polar stationary phases like C18 under highly aqueous mobile phase conditions, potentially eluting near the void volume.[5][6][7]

A successful method must therefore mitigate silanol interactions to ensure good peak symmetry while providing adequate retention for separation from potential impurities.

Comparative Analysis of Chromatographic Strategies

Method development should systematically evaluate the stationary phase and mobile phase to achieve optimal selectivity and peak shape.

The choice of column is the most powerful tool for controlling selectivity.[8] For a polar, basic analyte, several options should be considered, each with distinct advantages and disadvantages.

Stationary PhasePrinciple of Separation & RationaleAdvantages for this AnalyteDisadvantages & Mitigation
Modern, End-Capped C18 Reversed-phase chromatography based on hydrophobic interactions. Modern, high-purity silica with aggressive end-capping neutralizes most surface silanol groups.[3]Ubiquitous and well-understood. Good starting point.May still exhibit some peak tailing if silanol activity is not sufficiently minimized. Mitigation: Use of low pH mobile phase.
Phenyl-Hexyl Reversed-phase with alternative selectivity. Provides hydrophobic interactions plus π-π interactions with the triazole ring.[8][9][10]Enhanced retention and unique selectivity for aromatic/heterocyclic compounds.[11] Can resolve impurities that co-elute on C18.[8]Can be more retentive, requiring higher organic content in the mobile phase.
Hydrophilic Interaction (HILIC) Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, amide, diol).[12][13]Excellent retention for highly polar compounds that are not retained in reversed-phase.[5][6][14] Uses high organic mobile phases, which is beneficial for MS sensitivity.Can have longer equilibration times. Retention is highly sensitive to water content in the mobile phase.

Recommendation: Start with a modern, high-purity, end-capped C18 column and a Phenyl-Hexyl column in parallel screening experiments. The Phenyl-Hexyl phase offers a valuable alternative selectivity due to potential π-π interactions with the triazole ring.[9][10][15] If retention is insufficient on both, HILIC becomes the preferred strategy.[12][14]

Controlling the mobile phase pH is critical for managing the ionization state of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine and minimizing silanol interactions.[16][17]

ParameterComparison & Scientific RationaleRecommendation
pH and Buffer Selection Low pH (2.0-3.5): At low pH, the primary amine is fully protonated (positively charged). Crucially, the surface silanol groups on the column are also protonated (neutral), which minimizes the strong ionic interaction that causes peak tailing.[4][16] Buffers like phosphate or formate are effective in this range.Operate at a pH of approximately 2.5-3.0 using a buffer. A good starting point is 0.1% formic acid or a 20 mM potassium phosphate buffer, adjusting pH with phosphoric acid. This ensures silanols are suppressed.[16]
High pH (8.0-10.0): At high pH, the primary amine is in its neutral, free-base form, which increases its hydrophobicity and retention in reversed-phase.[17][18] However, this requires specialized pH-stable columns, as traditional silica dissolves above pH 8.[3]This is a viable secondary strategy if low pH fails, but requires a hybrid or polymer-based column stable at high pH. Ammonium bicarbonate or carbonate are suitable volatile buffers for LC-MS.[18]
Organic Modifier Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths compared to methanol. It is the preferred choice for HILIC separations.Start with Acetonitrile as the organic modifier due to its favorable physical properties.
Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.Methanol can be screened as an alternative to ACN if selectivity with ACN is insufficient to resolve all impurities.[10]
Systematic Method Development Workflow

A structured approach ensures an efficient path to a robust method. The process begins with understanding the analyte and proceeds through systematic screening and optimization, culminating in validation according to established guidelines.[19][20][21][22]

MethodDevelopmentWorkflow cluster_Plan Phase 1: Planning & Screening cluster_Optimize Phase 2: Optimization cluster_Validate Phase 3: Validation (ICH Q2(R1)) A Analyte Characterization (pKa, logP, UV λmax) B Column Screening (C18 vs Phenyl-Hexyl) A->B Selectivity C Mobile Phase Screening (Low pH: 0.1% Formic Acid vs Phosphate Buffer) B->C Peak Shape D Gradient Optimization (Adjust slope and duration for resolution) C->D Resolution E Temperature & Flow Rate (Fine-tune efficiency and analysis time) D->E Efficiency F System Suitability Test (SST) (Tailing, Plates, Reproducibility) E->F Performance Check G Validation Protocol (Specificity, Linearity, Accuracy, Precision, Robustness) F->G Method Qualification

Caption: HPLC Method Development Workflow.

Recommended Experimental Protocol

This protocol outlines a robust starting point for the purity analysis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, derived from the principles discussed above.

Objective: To achieve a separation of the main peak from its potential impurities with a USP tailing factor < 1.5 and resolution > 2.0.

4.1. Instrumentation and Materials

  • HPLC or UHPLC system with a UV/PDA detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-purity, end-capped column.

  • Mobile Phase A: 20 mM Potassium Phosphate, adjusted to pH 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mobile Phase A/B (95:5 v/v).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

4.2. Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm (or λmax determined by UV scan)
Injection Volume 5 µL
Gradient Program Time (min)
0.0
20.0
25.0
30.0
30.1
35.0

4.3. System Suitability

  • Inject a standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The USP tailing factor for the main peak should be ≤ 1.5.

  • The theoretical plates (N) should be ≥ 2000.

4.4. Validation

  • The method should be validated according to ICH Q2(R1) guidelines.[19][20][21][22] This includes specificity (using a placebo and stress-degraded samples), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion

The successful development of an HPLC purity method for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine hinges on a systematic approach that directly addresses the challenges posed by its polar, basic nature. By carefully selecting a modern, end-capped stationary phase and controlling the mobile phase at a low pH, peak tailing caused by silanol interactions can be effectively mitigated. A Phenyl-Hexyl column offers a powerful orthogonal selectivity that is invaluable for ensuring all potential impurities are resolved. The recommended protocol serves as a robust starting point, which, when followed by rigorous validation, will yield a reliable method suitable for quality control in a regulated environment.

References

  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Waters Corporation. ACQUITY UPLC CSH Phenyl-Hexyl Column, 130Å, 1.7 µm, 2.1 mm X 100 mm, 1/pk. Available at: [Link]

  • Journal of Chromatographic Science. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Advanced Materials Technology, Inc. Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. Available at: [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • MAC-MOD Analytical. 90 Å Phenyl-Hexyl, 2.7 µm Column Care & Use Sheet. Available at: [Link]

  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. Available at: [Link]

  • University of Tartu. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • HELIX Chromatography. HPLC Method for Separation of 1,2,4-Triazole on Coresep 100 Column. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • American Society for Microbiology. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2023, September 1). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Available at: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Agilent Technologies. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Available at: [Link]

  • Dr. Maisch GmbH. HILIC. Available at: [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available at: [Link]

  • PLOS ONE. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available at: [Link]

  • Royal Society of Chemistry. Development of an HPLC method for the determination of amines in a leukemia mouse model. Available at: [Link]

Sources

Comparative

Comparative Reactivity of 1,2,4-Triazole vs. 1,2,3-Triazole Amines: A Strategic Guide for Scaffold Selection

Executive Overview In medicinal chemistry and materials science, the triazole ring is a privileged scaffold. However, the exact positional arrangement of the nitrogen atoms—specifically comparing 1,2,4-triazoles to 1,2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In medicinal chemistry and materials science, the triazole ring is a privileged scaffold. However, the exact positional arrangement of the nitrogen atoms—specifically comparing 1,2,4-triazoles to 1,2,3-triazoles —dictates profoundly different electronic properties and reactivity profiles[1]. When an exocyclic amino group is introduced to these rings (forming aminotriazoles), the chemical divergence becomes even more pronounced.

This guide provides an objective, data-driven comparison of the reactivity of 1,2,4-triazole amines (e.g., 3-amino-1,2,4-triazole) versus 1,2,3-triazole amines (e.g., 5-amino-1,2,3-triazole). By understanding the mechanistic causality behind their behavior, researchers can rationally select the appropriate scaffold and optimize their synthetic workflows.

Structural & Electronic Divergence: The Causality of Reactivity

The fundamental difference between these two isomers lies in their contiguous versus isolated nitrogen arrangements.

  • 1,2,3-Triazole Amines: Featuring three contiguous nitrogen atoms, the 1,2,3-triazole core is generally celebrated for its exceptional metabolic and chemical stability, often synthesized via "click chemistry" (CuAAC or RuAAC) [1]. However, the introduction of a 5-amino substituent introduces a unique lability. The proximity of the exocyclic amine to the contiguous nitrogen chain makes these molecules highly susceptible to the Dimroth rearrangement , a thermodynamic equilibration process that can complicate late-stage functionalization[3, 4].

  • 1,2,4-Triazole Amines: With nitrogens at the 1, 2, and 4 positions, this scaffold is highly amphoteric. For instance, 3-amino-1,2,4-triazole acts as both a weak acid and a weak base ( pKa1​≈4.2 ; pKa2​≈10.7 ) [2]. The exocyclic amino group is heavily involved in resonance with the electron-deficient aromatic ring. Consequently, the amino group is a poor nucleophile; electrophilic attack (such as alkylation or acylation) preferentially occurs at the endocyclic ring nitrogens rather than the exocyclic amine [5].

Quantitative Comparison of Aminotriazole Scaffolds
Physicochemical Property3-Amino-1,2,4-triazole5-Amino-1,2,3-triazole
Nitrogen Arrangement Isolated N at position 4Contiguous (N1-N2-N3)
Aromaticity & Stability Highly stable, amphoteric [1]Stable core, but substituent-labile [1]
pKa Profile pKa1​=4.2 ; pKa2​=10.7 [2]Variable (highly dependent on N1 substituent)
Primary Nucleophilic Site Endocyclic N1 or N4 [5]Endocyclic N1/N2 or Exocyclic (post-rearrangement)
Characteristic Reactivity Regioselective N-alkylationDimroth rearrangement (Isomerization)[3]

Reactivity Deep Dive: 1,2,4-Triazole Amines

The Causality of Regioselective Alkylation

A common pitfall in functionalizing 3-amino-1,2,4-triazoles is attempting to directly alkylate the exocyclic −NH2​ group. Because the lone pair of the exocyclic amine is delocalized into the π -deficient triazole ring, the endocyclic nitrogens (N1 and N4) possess significantly higher electron density.

The regioselectivity of alkylation is entirely dictated by the choice of base, which shifts the reaction between kinetic and thermodynamic control. Using a strong base in a protic solvent (e.g., Sodium ethoxide in ethanol) favors the thermodynamically stable N1-alkylated product . Conversely, using aqueous NaOH with methyl sulfate often yields a challenging mixture of N1 and N4 isomers [5].

Alkylation Start 3-Amino-1,2,4-triazole (Amphoteric Scaffold) Base1 NaOEt / EtOH (Thermodynamic Control) Start->Base1 Base2 Aqueous NaOH (Kinetic Control) Start->Base2 Prod1 Regioselective N1-Alkylation Base1->Prod1 Alkyl Halide Prod2 Mixture of N1 & N4 Isomers Base2->Prod2 Methyl Sulfate

Base-dependent regioselectivity in the N-alkylation of 3-amino-1,2,4-triazoles.
Self-Validating Protocol: Regioselective N1-Alkylation of 3-Amino-1,2,4-triazole

Objective: Synthesize 1-benzyl-3-amino-1,2,4-triazole while suppressing N4-alkylation.

  • Deprotonation (Thermodynamic Control): Dissolve 3-amino-1,2,4-triazole (1.0 eq) in anhydrous ethanol. Slowly add a freshly prepared solution of sodium ethoxide (1.1 eq) in ethanol at 0∘C .

    • Causality: Ethanol facilitates thermodynamic equilibration, ensuring the sodium salt forms at the most stable N1 position.

  • Electrophilic Addition: Add benzyl bromide (1.05 eq) dropwise over 30 minutes. Heat the reaction to reflux for 4 hours.

  • In-Process Validation (TLC): Monitor via TLC (DCM:MeOH, 9:1). The N1-isomer typically runs higher ( Rf​≈0.4 ) than the highly polar N4-isomer ( Rf​≈0.2 ). The reaction is complete when the baseline starting material disappears.

  • Workup & Isolation: Concentrate the mixture under reduced pressure, partition between water and ethyl acetate, and extract the organic layer.

  • Structural Validation (NMR): Analyze the crude product via 1H NMR. The N1-alkylation is confirmed by the presence of a sharp singlet for the exocyclic −NH2​ protons ( ≈5.2 ppm in DMSO- d6​ ) and a single distinct resonance for the C5 endocyclic proton ( ≈8.1 ppm ). A split in the C5 proton signal indicates contamination with the N4-isomer.

Reactivity Deep Dive: 1,2,3-Triazole Amines

The Causality of the Dimroth Rearrangement

When designing peptidomimetics or kinase inhibitors using 5-amino-1,2,3-triazoles, researchers must account for the Dimroth rearrangement [4]. Discovered in 1909, this reaction involves the switching of the endocyclic and exocyclic nitrogen atoms[3].

The causality is driven entirely by thermodynamics. Upon heating or exposure to basic conditions, the 1,2,3-triazole ring opens to form a highly reactive diazo imine intermediate. Following a C-C bond rotation and a 1,3-proton migration, the ring re-closes to form the more thermodynamically stable isomer [3]. If the goal is to maintain the original 5-amino structure, researchers must utilize protective strategies (e.g., N-Boc ynamide cycloadditions via Ruthenium catalysis) to prevent ring-opening [4].

Dimroth A 5-Amino-1,2,3-triazole (Kinetic Product) B Ring Opening (Diazo Imine Intermediate) A->B Heat / Base C Bond Rotation & 1,3-Proton Migration B->C D Isomeric Triazole (Thermodynamic Product) C->D Ring Closure

Mechanism of the Dimroth rearrangement in 5-amino-1,2,3-triazoles via a diazo intermediate.
Self-Validating Protocol: Controlled Dimroth Rearrangement

Objective: Isomerize 1-aryl-5-amino-1,2,3-triazole to the thermodynamically stable 5-(arylamino)-1H-1,2,3-triazole.

  • Solvent & Thermal Activation: Suspend the 1-aryl-5-amino-1,2,3-triazole (1.0 eq) in anhydrous pyridine (or n-butanol for less basic conditions).

    • Causality: Boiling pyridine ( 115∘C ) provides both the thermal energy required to overcome the activation barrier for ring-opening and the basicity needed to facilitate the 1,3-proton shift [3].

  • Reflux & Kinetic Monitoring: Heat the mixture to reflux for 24 hours.

  • In-Process Validation (IR Spectroscopy): Withdraw a 0.1 mL aliquot, evaporate the solvent, and take an FT-IR reading. The starting material exhibits a characteristic primary amine doublet (symmetric and asymmetric N-H stretches at ≈3300 and 3400 cm−1 ). The reaction is complete when these bands collapse into a single sharp secondary amine N-H stretch ( ≈3350 cm−1 ). Note: If the reaction is stalled, a distinct diazo stretch ( ≈2100 cm−1 ) may be temporarily visible.

  • Isolation: Cool the reaction to room temperature and pour over crushed ice/water to precipitate the rearranged product. Filter and wash with cold water.

  • Structural Validation (NMR): In 1H NMR, the disappearance of the broad 2H singlet (primary amine) and the appearance of a 1H broad singlet (secondary amine) alongside a new highly deshielded triazole N-H proton ( ≈14−15 ppm ) confirms successful isomerization.

Strategic Recommendations for Drug Development

  • Choose 1,2,4-Triazole Amines when: You require a highly stable, amphoteric hydrogen-bonding network. They are ideal for creating rigid, stable linkers where subsequent functionalization will be directed at the ring nitrogens.

  • Choose 1,2,3-Triazole Amines when: You are utilizing click-chemistry for rapid library generation. However, you must assess the thermodynamic stability of the resulting 5-amino isomers. If the Dimroth rearrangement threatens the integrity of your scaffold, employ RuAAC with N-protected ynamides to bypass the diazo intermediate entirely [4].

References

  • A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles - Benchchem. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQW5T4wjfw9Gbsd4tOO5BhBUAGgxNQSVoI-ASLbd4KAUeBQBynM0vMquIOn_vyb7HIXKK3O7qNPx0hREVYt9qdye-x18PJY2sLMZYMufWhlPzvwmBRfpf8aajZeRugSJNV4efpYOF4PTEJ_OD8KJokE3Q9t4VpvHCefBIoPabWtqgHjZ9EiKK4If_-YkPo5IFLsw0zyJCcpA7Nmr1Q4A-YLDOJLt6z-4Iwy8Bf]
  • Amitrole | C2H4N4 | CID 1639 - PubChem. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQnhJvFGQwGpxPmm68_5j-ahbbOPIaKtkuEfaoagGbwK2xcwRrH6JCwEpE8l0YWptzE2wVKH0VSleM5J8z6RJr7V4aI_ujwEq0o-Y1mNWA7WT8OEOxBJwSxDs8yfQ2CeNvBN2LRv-1Sjmi9Nm4]
  • Dimroth rearrangement. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu_bMByHHE7Zwu22FIa9eF41bI_UDJGa041M9Pnsja-NDRpdieWZuBDQXvxBnvc2S1V25r_o-Ci3oiu75LdPU8TjVDQOem64WL5auMS3leQw9xdlETduI9NxUAiXy31DgDOLxlMOWJO-aRUFhJ7g==]
  • Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFss6YGIw3nu-h1-pazQYA-aBqONFKUILXqdOIkNo8YFn0VdqgQ-D8nMfLwDSWFdTKCjz0gJvpelrBrt1N0ea2cuTGQYt2flaOXtj_-21TFNIzOTSo0FifYr2q5Usj0LdCqMHY2ug==]
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGopXMvMwDn__VDgnRT3Vi9t7s_V2mUictAkTmlzg4uAK32qY9u5QFLYmXiLZvxbgCrTTXaJ4brQLcdLoo_IGU_YRNwQNHNm5mJY7BMNpOplMet9XmE5a-hpx8VV3D7ofN8lBPhgsPVZ8nk5aQ5xSSBiUCArHknfDMnD1rvo5ThOW2cuiNdSLvkh9r4klv7-MYm-qN4FZJn7KeeQB7Smw==]
Comparative

Crystal structure determination of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

An Expert's Guide to the Structural Determination of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine: A Comparative Analysis of Modern Techniques Introduction In the landscape of modern drug discovery, the precise three-d...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Structural Determination of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine: A Comparative Analysis of Modern Techniques

Introduction

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity, physicochemical properties, and ultimately, its viability as a therapeutic agent. (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, a molecule featuring a substituted triazole ring and a primary amine, presents a compelling case for rigorous structural analysis. The nitrogen-rich triazole core is a common scaffold in medicinal chemistry, valued for its metabolic stability and ability to engage in various intermolecular interactions, most notably hydrogen bonding. The attached methanamine group further enhances its hydrogen-bonding potential.

A definitive crystal structure provides irrefutable proof of molecular connectivity and stereochemistry. Furthermore, it illuminates the molecule's conformation in the solid state and reveals the intricate network of intermolecular interactions—such as hydrogen bonds and van der Waals forces—that govern its crystal packing. This information is invaluable for understanding solubility, dissolution rate, stability, and the potential for polymorphism, all of which are critical parameters in drug development and formulation.

This guide provides a comprehensive, in-depth comparison of the analytical techniques available for determining the structure of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. We will explore the gold-standard method of Single-Crystal X-ray Diffraction (SC-XRD) and compare its output with complementary techniques such as Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking to apply these techniques with a deep understanding of the causality behind each experimental choice.

Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline material. It provides a high-resolution snapshot of electron density within the crystal lattice, from which atomic positions can be refined to a precision of thousandths of an Ångström.

Experimental Workflow: A Self-Validating Protocol

The path from a powdered sample to a refined crystal structure is a multi-step process where each stage validates the next. The quality of the final structure is entirely dependent on the quality of the initial crystals.

SC_XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement a Material Purification b Solvent Screening a->b Purity >98% c Crystal Growth (e.g., Slow Evaporation) b->c Find suitable solubility d Crystal Selection & Mounting c->d e Diffractometer Screening d->e Visually inspect quality f Full Data Collection (Low Temperature) e->f Good diffraction spots g Space Group Determination f->g h Structure Solution (e.g., SHELXT) g->h i Structure Refinement (e.g., Olex2/SHELXL) h->i Initial Model j Validation & Reporting (checkCIF) i->j Low R-factor

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Step-by-Step Methodology
  • Crystal Growth:

    • Rationale: The fundamental prerequisite for SC-XRD is a single, high-quality crystal, typically 0.1-0.3 mm in size, free of cracks and defects. For (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, its polarity suggests solubility in protic solvents (e.g., methanol, ethanol) or polar aprotic solvents (e.g., acetonitrile, acetone).

    • Protocol (Slow Evaporation):

      • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetonitrile) in a small, clean vial.

      • If necessary, gently warm the solution to ensure complete dissolution.

      • Cover the vial with a cap, and pierce it with 1-2 needle holes to allow for slow solvent evaporation.

      • Place the vial in a vibration-free environment and allow it to stand for several days to weeks. High-quality crystals often form slowly.

  • Data Collection:

    • Rationale: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. Performing data collection at low temperatures (typically 100 K) is crucial as it minimizes thermal motion of the atoms, leading to higher resolution data and a more precise structure.

    • Protocol:

      • Select a suitable crystal under a microscope and mount it on a cryo-loop.

      • Flash-cool the crystal in a stream of cold nitrogen gas (100 K) on the diffractometer.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern CCD detectors like the Bruker APEX-II or Rigaku XtaLAB Synergy-S are commonly used.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction spots are used to determine the unit cell and space group. The phases of the diffracted X-rays are then determined using direct methods (common for small molecules) to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data.

    • Process:

      • Data Integration: The raw images are processed to determine the intensities and positions of the diffraction spots.

      • Structure Solution: Software like SHELXT or SIR2014 is used to solve the phase problem and provide an initial atomic model.

      • Structure Refinement: The model is refined using a least-squares process with software like SHELXL, typically within a graphical interface like Olex2. This process adjusts atomic positions, bond lengths, and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final model is typically judged by the R-factor (R1), with values below 5% indicating a good refinement.

Part 2: A Comparative Framework of Analytical Techniques

While SC-XRD is definitive, a comprehensive structural elucidation relies on a suite of techniques that provide complementary and confirmatory data. No single method provides the complete picture, and their synergistic use constitutes a robust, self-validating system.

Tech_Comparison cluster_scxrd Definitive 3D Structure cluster_pxrd Bulk Properties cluster_validation Covalent Structure Validation cluster_theory Theoretical Model center_node Structural Elucidation of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine scxrd SC-XRD center_node->scxrd Primary Method pxrd PXRD center_node->pxrd Alternative/Bulk nmr NMR Spectroscopy center_node->nmr Confirmatory ms Mass Spectrometry center_node->ms Confirmatory dft Computational (DFT) center_node->dft Comparative scxrd_info Absolute 3D Structure Intermolecular Interactions Polymorph Identification scxrd->scxrd_info pxrd_info Bulk Phase Purity Crystallinity Assessment Polymorph Screening pxrd->pxrd_info nmr_info Connectivity in Solution Proton/Carbon Environment nmr->nmr_info ms_info Molecular Weight Elemental Formula ms->ms_info dft_info Gas-Phase Conformation Electronic Properties Comparison to Solid-State dft->dft_info

Caption: Interrelation of techniques for comprehensive structural analysis.

Powder X-ray Diffraction (PXRD)

PXRD is an indispensable tool for analyzing the bulk properties of a crystalline solid. Unlike SC-XRD, which analyzes a single point in the crystalline matrix, PXRD provides a statistical average over millions of crystallites.

  • Causality: If obtaining a single crystal of sufficient quality proves impossible, PXRD can still provide valuable structural information. While a full ab initio structure solution from powder data is complex, it is often possible. More commonly, PXRD is used to confirm that the bulk material corresponds to the same crystalline phase as the single crystal selected for SC-XRD analysis, ensuring the single crystal was representative of the whole batch. It is also the primary tool for screening for different polymorphic forms.

FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)
Sample Type Single crystal (~0.1-0.3 mm)Polycrystalline powder (~5-10 mg)
Primary Output Precise atomic coordinates, bond lengths/angles, thermal parameters, absolute structure1D diffractogram (Intensity vs. 2θ), lattice parameters, phase identification
Key Application Ab initio structure determinationPhase purity, polymorph screening, quality control
Limitations Requires high-quality single crystals; may not represent the bulk materialProvides averaged data; structure solution is non-trivial and often requires a starting model
Spectroscopic & Spectrometric Validation (NMR & MS)

Before committing to the time-intensive process of crystal growth and diffraction, the covalent structure and purity of the compound must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy validates the molecular structure in solution. For (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, ¹H and ¹³C NMR would confirm the presence and connectivity of the isopropyl, triazole, and methylene amine fragments. 2D NMR techniques like COSY and HSQC would be used to definitively assign all proton and carbon signals, ensuring the correct isomer has been synthesized. This is a critical check; the crystal structure must be consistent with the solution-state connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental formula of the molecule. This is a fundamental validation step that confirms the molecular identity before more complex structural analysis is undertaken.

Computational Modeling (Density Functional Theory - DFT)

Computational chemistry provides a theoretical model to which the experimental data can be compared.

  • Causality: A geometry optimization using DFT (e.g., at the B3LYP/6-31G(d) level of theory) will yield the lowest energy conformation of the molecule in the gas phase, free from any intermolecular interactions. Comparing this theoretical structure with the solid-state structure obtained from SC-XRD is highly informative. Differences in bond angles or torsional angles between the two reveal the conformational changes the molecule undergoes to accommodate the energetic demands of crystal packing. This comparison helps to quantify the influence of intermolecular forces, such as the hydrogen bonds expected for this molecule, on its final solid-state conformation.

Summary of Expected Data

The following table summarizes the hypothetical, yet expected, key findings from a successful multi-technique structural elucidation of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

TechniqueParameterExpected Result/ObservationPurpose
HRMS [M+H]⁺m/z 141.1138 ± 5 ppmConfirms elemental formula C₆H₁₂N₄
¹H NMR Chemical Shifts, MultiplicitiesSignals corresponding to isopropyl (septet, doublet), methylene (singlet), and triazole (singlet) protonsValidates covalent structure in solution
¹³C NMR Chemical ShiftsSignals for all 6 unique carbon atomsValidates carbon backbone
SC-XRD Space Groupe.g., P2₁/c (a common centrosymmetric group)Defines crystal symmetry
Unit Cell Dimensionse.g., a=8.5Å, b=10.2Å, c=9.8Å, β=95°Defines the basic repeating unit of the crystal
Key Bond Lengths/AnglesC-N, C-C, N-N bond lengths consistent with known valuesConfirms molecular geometry
Hydrogen BondsN-H···N interactions involving the amine and triazole ringsElucidates primary intermolecular packing forces
PXRD DiffractogramA unique pattern of peaks with specific 2θ positions and intensitiesProvides a fingerprint for this crystalline phase for future QC
DFT Optimized GeometryGas-phase conformation (e.g., specific torsion angle of the isopropyl group)Provides a theoretical baseline for comparison with the solid-state structure

Conclusion

The determination of the crystal structure of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is not a task for a single technique, but a case for a synergistic, multi-faceted analytical approach. While Single-Crystal X-ray Diffraction provides the definitive, high-resolution answer for the solid-state structure, its power is only fully realized when its results are supported and validated by a foundation of spectroscopic, spectrometric, and computational data. NMR and MS must first confirm the molecular identity and covalent framework. PXRD must then confirm that the single crystal is representative of the bulk material. Finally, comparison with a DFT-optimized structure provides invaluable insight into the conformational effects of the crystalline environment. By following this integrated workflow, researchers can deliver a structural data package that is not only accurate and precise but also robust, self-validating, and fit for purpose in the demanding world of drug development.

References

  • Bo-Yang, Z., et al. (2023). "Triazole derivatives and their anti-inflammatory activity." European Journal of Medicinal Chemistry, 245, 114923. [Link]

  • Thomas, R. M., et al. (2021). "The Rise of Triazoles in the Battles Against Fungi." Journal of Medicinal Chemistry, 64(13), 8895–8917. [Link]

  • Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999). "Solid-State Chemistry of Drugs." SSCI, Inc.[Link]

  • Helliwell, J. R. (2018). "Macromolecular crystallography at cryogenic temperatures." IUCrJ, 5(2), 113-120. [Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Dolomanov, O. V., et al. (2009). "Olex2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • David, W. I. F., et al. (2002). "Structure determination from powder diffraction data." Acta Crystallographica Section A, 58(s1), c59. [Link]

  • Becke, A. D. (1993). "A new mixing of Hartree–Fock and local density-functional theories." The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

Validation

A Comparative Guide to the Bioactivity of Isopropyl-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Triazole Scaffold Triazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Triazole Scaffold

Triazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These five-membered heterocyclic compounds, containing three nitrogen atoms, are broadly classified into two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles. Their appeal lies in their metabolic stability, unique electronic properties, and capacity for hydrogen bonding, which facilitates interactions with various biological targets.[3][4] This has led to their development as potent agents with a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[1]

This guide focuses on a specific subset of these compounds: isopropyl-triazole derivatives. The inclusion of an isopropyl group, a small, branched alkyl substituent, can significantly influence a molecule's lipophilicity, steric profile, and, consequently, its biological activity. Here, we provide a comparative analysis of the bioactivity of isopropyl-triazole derivatives against other analogs, supported by experimental data, to offer insights into their therapeutic potential and guide future drug design efforts.

Anticancer Activity: A Tale of Two Isomers

Both 1,2,3- and 1,2,4-triazole scaffolds have been extensively explored for their anticancer potential. The mechanism of action often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][5]

Comparative Cytotoxicity of Isopropyl-Triazole Derivatives

The substitution pattern on the triazole ring plays a pivotal role in determining the cytotoxic efficacy of these compounds. While a comprehensive head-to-head comparison of a full alkyl series (methyl, ethyl, isopropyl, etc.) on a single triazole core is not extensively documented in a single study, by collating data from various sources, we can discern the impact of the isopropyl moiety.

One study on 1,2,3-triazole-dithiocarbamate hybrids highlighted a derivative where an isopropyl group was part of a broader structural framework. While direct comparisons with other alkyl groups were not the focus, the overall high potency of these compounds underscores the potential of this structural motif.

Another study on novel 1,2,4-triazole derivatives designed as aromatase inhibitors showed that the nature of the substituent on the triazole ring significantly influences anticancer activity against cell lines such as MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer).[6] While this particular study did not include an isopropyl derivative, it reinforces the principle that small changes to the substituent can lead to large differences in bioactivity.

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Triazole Derivatives

Compound IDCore StructureSubstituent(s)Cancer Cell LineIC50 (µM)Reference
TP6 1,2,4-Triazole-Pyridine4-bromobenzylthioB16F10 (Murine Melanoma)41.12[7]
Compound 22 1,2,3-Triazole linked to 1,2,4-TriazoleVaried arylMCF-7 (Breast)0.31[8]
Compound 25 1,2,3-Triazole linked to 1,2,4-TriazoleVaried arylCaco-2 (Colon)4.98[8]
Compound 3b Thiazolo[3,2-b][1][5][9]-triazoleVaried arylGeneral (Mean GI50)1.37[10]
Doxorubicin Standard Drug-General (Mean GI50)1.13[10]

Note: This table collates data from different studies to provide a comparative context. Direct comparison should be made with caution due to variations in experimental conditions.

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Pathways

Triazole derivatives exert their anticancer effects through multiple mechanisms. A prominent mechanism is the induction of apoptosis. This can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many triazole-containing compounds have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[11]

Furthermore, triazole derivatives can inhibit critical signaling pathways that are often dysregulated in cancer. For instance, some have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and its downstream pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[5][12]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.

Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isopropyl-triazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Diagram 1: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate treat 2. Add Triazole Derivatives seed->treat Incubate 24h add_mtt 3. Add MTT Reagent treat->add_mtt Incubate 48-72h solubilize 4. Solubilize Formazan add_mtt->solubilize Incubate 4h read 5. Read Absorbance (570 nm) solubilize->read calculate 6. Calculate IC50 read->calculate

Caption: Workflow for MTT cytotoxicity assay.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The 1,2,4-triazole scaffold is a hallmark of many clinically successful antifungal drugs, including fluconazole and itraconazole. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][13]

Structure-Activity Relationship (SAR) in Antifungal Triazoles

The antifungal potency of triazole derivatives is highly dependent on their structural features. The N-1 substituent of the triazole ring plays a crucial role in binding to the active site of CYP51. While the classic antifungal triazoles often feature more complex substituents, the influence of smaller alkyl groups like isopropyl is an area of active research. The lipophilicity and steric bulk of the N-1 substituent can modulate the compound's ability to fit into the enzyme's active site and interact with key amino acid residues.

A study on novel menthol-derived 1,2,4-triazole-thioether compounds demonstrated that various substituents on the phenyl ring attached to the thioether linkage led to a range of antifungal activities.[12] Although an isopropyl group was part of the menthol moiety and not directly on the triazole ring, the study highlights the importance of the overall molecular structure in determining antifungal efficacy.

Table 2: Comparative Antifungal Activity (MIC, µg/mL) of Selected Triazole Derivatives

Compound IDCore StructureKey Substituent(s)Candida albicansAspergillus nigerReference
Compound 5b Menthol-1,2,4-triazoleo-CH3 Ph>5025[12]
Compound 5i Menthol-1,2,4-triazoleo-Cl Ph>5050[12]
Compound 5v Menthol-1,2,4-triazolem,p-OCH3 Ph>5025[12]
Fluconazole Standard Drug-0.5-4>64[2]
Nystatin Standard Drug-1-41-4[14]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Mechanism of Action: Inhibition of CYP51

The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51.[9] This binding blocks the enzyme's normal function, which is to convert lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[15]

Diagram 2: Antifungal Mechanism of Triazoles

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole Isopropyl-Triazole Derivative Triazole->CYP51 Inhibition

Caption: Inhibition of CYP51 by triazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Beyond their antifungal properties, triazole derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[16] The specific substitutions on the triazole ring are critical for determining the spectrum and potency of antibacterial activity.

Comparative Antibacterial Efficacy

A study on 1,2,3-triazole glycosides showed that these compounds exhibited notable activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).[14] The nature of the sugar moiety and the substituents on the aryl portion of the molecule were found to influence the antibacterial efficacy. While this study did not specifically focus on an isopropyl group, it illustrates the modular nature of triazole synthesis, which allows for the exploration of diverse chemical spaces to optimize antibacterial activity.

Another study on polysubstituted 1,2,3-triazolium salts demonstrated that N-alkylation of the triazole ring could lead to compounds with significant antibacterial activity, with MIC values in the low µg/mL range against various bacterial strains.[17] This suggests that the presence of an alkyl group, such as an isopropyl group, directly on the nitrogen of the triazole ring could be a promising strategy for developing new antibacterial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology
  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the isopropyl-triazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Diagram 3: Broth Microdilution Workflow

Broth_Microdilution cluster_setup Plate Setup cluster_incubation Incubation cluster_readout Result Dilute 1. Serial Dilution of Triazole Derivative Inoculate 2. Inoculate with Bacterial Suspension Dilute->Inoculate Incubate 3. Incubate at 37°C for 16-20h Inoculate->Incubate Read 4. Visual Inspection for Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

Isopropyl-triazole derivatives represent a promising class of compounds with a broad spectrum of bioactivities, including anticancer, antifungal, and antibacterial effects. The inclusion of the isopropyl group can modulate the physicochemical properties of the parent triazole, influencing its interaction with biological targets. While more direct comparative studies are needed to fully elucidate the structure-activity relationships of the isopropyl group in comparison to other alkyl substituents, the available data suggest that it is a valuable moiety in the design of novel therapeutic agents.

Future research should focus on the systematic synthesis and evaluation of libraries of triazole derivatives with varied alkyl substituents to provide a clearer understanding of the role of the isopropyl group. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their optimization and potential clinical development.

References

  • Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024). ResearchGate. Available at: [Link]

  • Lal, K., & Yadav, N. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 735782.
  • Gao, C., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry, 8, 584587.
  • Al-Warhi, T., et al. (2025). Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. Molecules, 30(3), 692.
  • Rao, S., et al. (2020). In-silico studies of Novel triazole derivatives as inhibitor of 14α demethylase CYP51. Research Journal of Pharmacy and Technology, 13(3), 1163-1168.
  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical Microbiology Reviews, 12(1), 40–79.
  • Alam, M. A., et al. (2019). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry, 183, 111728.
  • Ahmadova, A., et al. (2024). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 29(2), 639-666.
  • S, M., et al. (2021). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Cellular and Infection Microbiology, 11, 642358.
  • 1,2,3-Triazole derivatives as novel antitumor agents. (2025). ResearchGate. Available at: [Link]

  • Hayallah, A. M., et al. (2020). Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. Bioorganic Chemistry, 104, 104369.
  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (2015). Der Pharma Chemica, 7(10), 346-353.
  • Exploring Long Arm Amide-Linked Side Chains in the Design of Antifungal Azole Inhibitors of Sterol 14α-Demethylase (CYP51). (2025). Cardiff University. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Deriv
  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers in Chemistry, 11, 1245648.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). Journal of Cardiovascular Disease Research, 13(5), 133-140.
  • El-Mekabaty, A., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)
  • Mohammadi, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87.
  • Al-Majid, A. M., et al. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 27(24), 8788.
  • Antibacterial Activities of 1,2,3-Triazolium Salts. (2023). MDPI Encyclopedia. Available at: [Link]

  • Farghaly, T. A., et al. (2015). Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents. Turkish Journal of Chemistry, 39, 955-969.
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). Archiv der Pharmazie. Available at: [Link]

Sources

Comparative

Validating the Elemental Analysis of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine: A Comparative Guide to Orthogonal Purity Assessment

As a Senior Application Scientist in drug development, I frequently encounter the analytical hurdles associated with nitrogen-rich heterocyclic building blocks. (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (Molecular F...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter the analytical hurdles associated with nitrogen-rich heterocyclic building blocks. (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine (Molecular Formula: C6​H12​N4​ ; MW: 140.19 g/mol ) is a critical pharmacophore precursor. However, its high nitrogen content (39.97% theoretically) and the presence of a primary amine make it prone to absorbing atmospheric moisture and resisting complete oxidation.

Relying solely on traditional Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) combustion analysis for this compound introduces significant risk. To establish a self-validating system of purity, we must objectively compare and integrate CHNS with orthogonal alternatives: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS) . This guide details the causality behind these analytical choices and provides a robust framework for absolute purity confirmation.

The Causality of Analytical Discrepancies

In pharmaceutical quality control, a close correlation between experimental and theoretical elemental values (typically within ±0.4%) is the gold standard for high purity[1]. For (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, the theoretical composition is C: 51.41%, H: 8.63%, N: 39.97% .

However, two mechanistic factors frequently skew CHNS results for this specific compound:

  • Refractory Nitride Formation: The 1,2,4-triazole ring is highly stable. During standard combustion (≥900 °C), it can form refractory nitrogen oxides or carbonaceous char, leading to artificially low nitrogen recoveries[1].

  • Hygroscopicity: The primary methanamine group readily forms hydrogen bonds with atmospheric water. Trapped moisture inflates the hydrogen and oxygen (calculated by difference) percentages while proportionally depressing carbon and nitrogen[2].

To resolve these discrepancies, we must employ a comparative, multi-modal approach where the limitations of one technique are covered by the strengths of another.

Comparative Methodologies: CHNS vs. qNMR vs. HRMS

The following table objectively compares the performance of traditional elemental analysis against modern orthogonal alternatives for validating triazole derivatives.

FeatureCHNS Combustion AnalysisQuantitative 1H-NMR (qNMR)HRMS (ESI-TOF)
Primary Output Relative elemental weight % (C, H, N).Absolute mass fraction purity (% w/w).Exact monoisotopic mass & formula.
Mechanism High-temperature oxidation and gas separation[1].Signal integration proportional to the number of nuclei[3].Gas-phase ionization and time-of-flight measurement.
Strengths Direct measurement of bulk elemental composition.Universal detection; identifies and quantifies water/solvents[3].Unmatched specificity for molecular formula confirmation.
Limitations Blind to structural isomers; susceptible to incomplete combustion.Requires a highly pure, non-overlapping internal standard[4].Not inherently quantitative without isotopic labeling.
Role in Workflow Baseline Indicator: Flags the presence of bulk impurities.The Arbitrator: Determines absolute purity without an API standard[5].The Identifier: Confirms the exact molecular identity.

Self-Validating Experimental Protocols

To ensure data integrity, each protocol must be executed with specific mechanistic adjustments tailored to (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

Protocol A: Optimized CHNS Combustion Analysis

Causality: To overcome the thermal stability of the triazole ring, a combustion promoter is mandatory.

  • Preparation: Dry the sample in a vacuum oven at 40 °C for 12 hours to remove physisorbed water without degrading the amine[1].

  • Weighing & Catalysis: Accurately weigh 1.5–2.0 mg of the sample into a tin capsule. Crucial Step: Add ~5 mg of Vanadium(V) oxide ( V2​O5​ ). V2​O5​ acts as a powerful oxidizing flux, ensuring the complete breakdown of the triazole ring into measurable CO2​ , H2​O , and NOx​ gases.

  • Combustion: Combust the encapsulated sample at 1000 °C in a pure oxygen environment[1].

  • Reduction & Detection: Pass the evolved gases through a copper reduction column to convert NOx​ species entirely to N2​ gas before thermal conductivity detection (TCD).

Protocol B: Absolute Purity via 1H-qNMR

Causality: qNMR acts as a primary mass ratio method, providing absolute purity without requiring a reference standard of the triazole itself[6].

  • Internal Standard (IS) Selection: Select 4 as the internal standard. Maleic acid provides a sharp, isolated singlet at ~6.3 ppm, ensuring zero peak overlap with the analyte's isopropyl protons (1.4 ppm, 4.5 ppm) or the triazole proton (~8.2 ppm)[4].

  • Sample Preparation: Co-weigh exactly 10.0 mg of the triazole analyte and 5.0 mg of Maleic acid into a vial. Dissolve completely in 600 µL of DMSO−d6​ .

  • Acquisition Parameters: Acquire the 1H-NMR spectrum using a long relaxation delay ( D1​≥30s ) . Why? This ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration area is strictly proportional to the number of nuclei[3].

  • Calculation: Calculate the absolute mass fraction using the integration ratio of the analyte's isopropyl CH peak against the Maleic acid CH peak.

Protocol C: HRMS Isotopic Profiling
  • Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Ionization: Utilize positive Electrospray Ionization (ESI+). The primary methanamine group readily accepts a proton to form the [M+H]+ ion.

  • Analysis: Measure the exact mass (Theoretical [M+H]+ = 141.1138 m/z) and compare the M+1 and M+2 isotopic distribution against the theoretical model to rule out isobaric impurities.

Experimental Data: A Self-Validating Case Study

The power of this comparative workflow is best illustrated when analyzing a slightly degraded or hygroscopic batch of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

Table 1: Orthogonal Validation Results for Batch #A-2026

Analytical MethodTarget / Theoretical ValueExperimental ResultInterpretation & Causality
CHNS Analysis C: 51.41%, H: 8.63%, N: 39.97%C: 49.85%, H: 8.90%, N: 38.50%Fails the ±0.4% acceptance criteria[1]. High H and low C/N suggest trapped moisture.
HRMS (ESI+) [M+H]+ = 141.1138 m/z141.1140 m/z (Δ 1.4 ppm)Confirms the core molecular identity is correct; no structural degradation.
1H-qNMR 100.0% w/w96.8% w/w (API) 3.1% w/w ( H2​O )The Resolution: qNMR detects a broad water peak at 3.3 ppm in DMSO−d6​ [3]. The 3.1% water content mathematically perfectly accounts for the depressed Carbon and Nitrogen values seen in the CHNS data.

Workflow Visualization

The following diagram illustrates the logical relationships and data synthesis pathways of this self-validating system.

G cluster_0 Orthogonal Purity Validation Sample (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine CHNS CHNS Combustion (V2O5 Catalyst) Sample->CHNS qNMR 1H qNMR (Maleic Acid IS) Sample->qNMR HRMS HRMS ESI-TOF (Isotope Profiling) Sample->HRMS Synthesis Data Synthesis & Absolute Purity Confirmation CHNS->Synthesis Elemental % qNMR->Synthesis Mass Fraction HRMS->Synthesis Exact Mass

Orthogonal validation workflow integrating CHNS, qNMR, and HRMS for absolute purity.

Conclusion

Validating the elemental composition of nitrogen-rich compounds like (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine requires more than a single instrument pass. By understanding the chemical causality—such as the triazole ring's resistance to combustion and the amine's hygroscopicity—scientists can design self-validating workflows. Integrating optimized CHNS analysis with the absolute quantification power of qNMR ensures that drug development professionals can confidently verify their starting materials, preventing costly downstream failures.

References

  • BenchChem. Validating the Purity of Zinc 2-Aminobenzenethiolate: A Comparative Guide to Elemental Analysis. Available at:1

  • National Institutes of Health (PMC). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available at: 3

  • National Institutes of Health (PubMed). Determining and reporting purity of organic molecules: why qNMR. Available at: 6

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: 4

  • MDPI. CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques. Available at: 2

  • Regis Technologies (via YouTube). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Available at: 5

Sources

Validation

A Comparative Guide to the Chromatographic Separation of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Isomers

Introduction: The Analytical Challenge of Triazole Isomers (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is a heterocyclic amine containing a stereocenter, and it can also exist as positional isomers depending on the su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Triazole Isomers

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is a heterocyclic amine containing a stereocenter, and it can also exist as positional isomers depending on the substitution pattern of the triazole ring. In drug development and agrochemical research, the different isomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1][2] Therefore, the ability to separate and quantify these isomers is of paramount importance for ensuring product safety and efficacy.

While no specific application notes for the separation of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine isomers are publicly available, this guide will provide a comprehensive overview of established chromatographic techniques for separating structurally similar chiral triazoles and amines.[3][4][5][6] This guide will focus on a comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) as primary methods for achieving this separation. The experimental protocols and data presented are based on published literature for analogous compounds and serve as a robust starting point for method development for the target analyte.

Comparative Analysis of Chromatographic Techniques: HPLC vs. SFC

The two most powerful and widely used techniques for the separation of chiral compounds in the pharmaceutical and chemical industries are HPLC and SFC.[1][] Both have distinct advantages and disadvantages for the separation of triazole isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a well-established and versatile technique. For chiral separations, it most often employs a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers, leading to different retention times.[8][9] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including triazoles.[3]

  • Supercritical Fluid Chromatography (SFC): SFC is a newer technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[10][11] It is often considered a "green" alternative to normal-phase HPLC due to the significant reduction in organic solvent consumption.[11] For chiral separations, SFC often provides faster analysis times and higher efficiency than HPLC.

The choice between HPLC and SFC will depend on the specific requirements of the analysis, including the desired speed, resolution, solvent consumption, and available instrumentation.

Experimental Protocols

The following protocols are proposed starting points for the separation of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine isomers. Optimization of the mobile phase composition, gradient, temperature, and flow rate will be necessary to achieve the desired separation.

Method 1: Chiral HPLC (Normal Phase)

This method is a common first approach for the enantiomeric separation of chiral amines and triazole derivatives.[3][4][12]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)[3]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[3][8]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25 °C[8]

  • Detection: UV at 220 nm[4]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.[8]

Causality Behind Experimental Choices:

  • The polysaccharide-based CSP provides a chiral environment with grooves and cavities that can stereoselectively interact with the enantiomers.[4]

  • The normal-phase mobile phase (hexane/isopropanol) is typical for these types of CSPs.

  • The addition of a small amount of a basic modifier like diethylamine is crucial for obtaining good peak shape and avoiding tailing of the amine analyte.[8]

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC can offer a significant speed advantage over HPLC for chiral separations.

Instrumentation:

  • SFC system with a CO2 pump and a modifier pump

  • Autosampler

  • Column thermostat

  • Back-pressure regulator

  • UV or DAD detector

Chromatographic Conditions:

  • Column: Amylose or Cellulose-based CSP (e.g., ACQUITY UPC2 Trefoil™ AMY1, 3.0 x 150 mm, 2.5 µm)

  • Mobile Phase: Supercritical CO2 and Methanol (with 0.1% diethylamine)

  • Gradient: 5% to 40% Methanol over 5 minutes

  • Flow Rate: 2.0 mL/min[6]

  • Back Pressure: 150 bar[6]

  • Column Temperature: 35 °C[6]

  • Detection: UV at 220 nm[6]

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • The use of supercritical CO2 as the primary mobile phase component leads to low viscosity and high diffusivity, allowing for faster separations.

  • Methanol is a common polar co-solvent used in SFC to increase the mobile phase strength and elute the analytes.

  • As with HPLC, a basic modifier is necessary for good chromatography of the amine.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of the two proposed methods based on data from the separation of similar triazole fungicides and chiral amines.[3][4][6]

ParameterChiral HPLC (Normal Phase)Chiral SFC
Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD-H)Polysaccharide-based (e.g., ACQUITY UPC2 Trefoil™ AMY1)
Typical Analysis Time 10 - 30 minutes2 - 10 minutes
Resolution (Rs) > 1.5 is achievable with optimization> 1.5 is achievable with optimization
Solvent Consumption High (primarily n-Hexane)Low (primarily recycled CO2)
Throughput LowerHigher
Primary Separation Principle Enantioselective interactions with CSPEnantioselective interactions with CSP in a supercritical fluid mobile phase

Visualizations

Workflow for Chiral Method Development

cluster_prep Sample Preparation cluster_screening Chromatographic Screening cluster_optimization Method Optimization cluster_validation Method Validation Prep Dissolve Sample in Initial Mobile Phase (1 mg/mL) Screen Inject on HPLC & SFC Systems with Polysaccharide CSPs Prep->Screen Inject HPLC HPLC: Hexane/IPA/DEA Screen->HPLC SFC SFC: CO2/MeOH/DEA Screen->SFC Optimize Optimize Mobile Phase, Gradient, Temperature, and Flow Rate Screen->Optimize Evaluate Resolution & Peak Shape Validate Validate for Specificity, Linearity, Accuracy, and Precision Optimize->Validate Final Method Analyte Analyte Properties (pKa, Polarity, Chirality) CSP Chiral Stationary Phase (CSP) Analyte->CSP influences choice of MobilePhase Mobile Phase (Composition & Additives) Analyte->MobilePhase influences choice of Separation Separation Quality (Resolution, Peak Shape, Retention Time) Analyte->Separation CSP->MobilePhase determines compatibility CSP->Separation MobilePhase->Separation Instrument Instrument Parameters (Temp, Flow, Pressure) Instrument->Separation

Caption: Interplay of factors affecting chromatographic separation quality.

References

  • The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase. SciSpace. Available at: [Link]

  • Jiang ZJ, Gao RY, Zhang K, Zhang ZC, Wang QS, Yan C. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu. 2001 May;19(3):253-5. Chinese. PMID: 12541811. Available at: [Link]

  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Royal Society of Chemistry. Published May 11, 2023. Available at: [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC Technologies. Published January 15, 2024. Available at: [Link]

  • Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection. National Center for Biotechnology Information. Available at: [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. Published September 1, 2023. Available at: [Link]

  • HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Published December 29, 2009. Available at: [Link]

  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. Published April 28, 2014. Available at: [Link]

  • Resolving the benign and themalign isomers of aryl amines by hplc. TSI Journals. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Published September 1, 2014. Available at: [Link]

  • Process for the isomerization of symmetric triazoles to unsymmetric... Google Patents.
  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Available at: [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Published January 23, 2023. Available at: [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. Published December 23, 2022. Available at: [Link]

  • Simultaneous Enantioselective Determination of Triazole Fungicide Flutriafol in Vegetables, Fruits, Wheat, Soil, and Water by Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Published October 24, 2024. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Published March 1, 2022. Available at: [Link]

  • Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. Waters Corporation. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Published January 4, 2021. Available at: [Link]

  • Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. Published November 1, 2023. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Published September 19, 2024. Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available at: [Link]

  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. National Center for Biotechnology Information. Available at: [Link]

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Published September 30, 2021. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Published June 30, 2021. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

Sources

Comparative

Spectroscopic characterization of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine salts

A Comparative Guide to the Spectroscopic Characterization of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine and Its Salts For professionals in drug development and medicinal chemistry, the rigorous characterization of ac...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Spectroscopic Characterization of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine and Its Salts

For professionals in drug development and medicinal chemistry, the rigorous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of the research and development process. (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is a novel heterocyclic compound with potential applications in pharmacology. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of clinically approved drugs.[1][2] The primary amine group offers a site for salt formation, a common strategy to improve the solubility, stability, and bioavailability of drug candidates.[3]

This technical guide presents a comparative analysis of the spectroscopic properties of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine in its free base form versus its salt form (e.g., hydrochloride). By understanding the distinct spectral signatures of each form, researchers can unambiguously confirm the molecular structure, verify salt formation, and establish a robust analytical profile for this compound. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—explaining the causal relationships behind experimental choices and interpreting the resulting data.

The Importance of Salt Form in Drug Development

The conversion of a free base to a salt is a critical step in pharmaceutical development. Amine salts are generally more crystalline, exhibit higher melting points, and have improved aqueous solubility compared to their free base counterparts.[3] These properties are crucial for formulation and oral bioavailability. Spectroscopic analysis provides the definitive evidence of successful protonation of the amine and the formation of the desired salt.

Overall Analytical Workflow

A comprehensive characterization of the free base and its salts involves a multi-technique approach to gain orthogonal information, ensuring a complete and unambiguous structural elucidation.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_comparison Data Analysis & Comparison Syn_Base Synthesize Free Base (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine Syn_Salt Synthesize Salt (e.g., with HCl) Syn_Base->Syn_Salt Protonation NMR NMR (¹H, ¹³C) Syn_Base->NMR IR FTIR Syn_Base->IR MS Mass Spec. (HRMS) Syn_Base->MS XRAY X-ray Crystallography Syn_Base->XRAY Syn_Salt->NMR Syn_Salt->IR Syn_Salt->MS Syn_Salt->XRAY Compare Compare Spectra: Free Base vs. Salt NMR->Compare IR->Compare MS->Compare XRAY->Compare Structure Confirm Structure & Salt Formation Compare->Structure

Caption: Overall workflow for the synthesis and comparative spectroscopic characterization of the free base and salt forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] By comparing the ¹H and ¹³C NMR spectra of the free base and its salt, we can pinpoint the site of protonation and observe its electronic influence on the rest of the molecule.

Expertise & Experience: Why NMR is Critical

The key event in salt formation is the protonation of the primary amine's lone pair of electrons.[3] This change from a neutral -NH₂ group to a positively charged -NH₃⁺ group significantly alters the local electronic environment. Protons on and near the nitrogen will be deshielded and shift downfield in the ¹H NMR spectrum.[5] Similarly, the adjacent carbon atoms will also experience a downfield shift in the ¹³C NMR spectrum. This provides unequivocal evidence of salt formation.

Comparative ¹H and ¹³C NMR Data (Expected Shifts)

The following table summarizes the expected chemical shifts for the core structure in a typical deuterated solvent like DMSO-d₆. The protons of the 1,2,4-triazole ring are expected in the downfield region, typically between δ 7.5 and 9.5 ppm.[4]

Assignment Structure Fragment Expected ¹H Shift (ppm) - Free Base Expected ¹H Shift (ppm) - Salt Expected ¹³C Shift (ppm) - Free Base Expected ¹³C Shift (ppm) - Salt Comments on Shift Change
Triazole CHCH =N~8.0 - 8.5~8.1 - 8.6~145 - 155~145 - 155Minimal change expected.
Methylene-CH ₂-NH₂/₃⁺~3.8 - 4.2~4.0 - 4.5~35 - 45~38 - 48Downfield shift due to deshielding from adjacent NH₃⁺.
Isopropyl CH-CH (CH₃)₂~4.5 - 5.0 (septet)~4.6 - 5.1 (septet)~48 - 55~49 - 56Minor downfield shift.
Isopropyl CH₃-CH(C H₃)₂~1.4 - 1.6 (doublet)~1.5 - 1.7 (doublet)~22 - 24~22 - 24Minimal change expected.
Amine-NH ₂ / -NH ₃⁺~2.0 - 3.0 (broad)~8.0 - 9.0 (broad)N/AN/ASignificant downfield shift and broadening upon protonation. Disappears with D₂O exchange.[5]
Triazole C5C -CH₂~150 - 160~150 - 160N/AN/AMinimal change expected.
Triazole C3N=C H-N~145 - 155~145 - 155N/AN/AMinimal change expected.

Note: These are estimated values based on typical shifts for 1,2,4-triazole derivatives and aliphatic amines/ammonium salts.[4][6][7][8]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample (free base or salt) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.[9]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C{¹H} NMR spectrum. For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • D₂O Exchange: To confirm the amine/ammonium protons, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H protons will disappear or significantly diminish.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. The comparison between the free base and its salt is particularly stark in the IR spectrum, providing a clear diagnostic fingerprint for salt formation.

Expertise & Experience: Interpreting Vibrational Changes

The primary amine (-NH₂) of the free base has characteristic N-H stretching and bending vibrations.[10] Upon protonation to the ammonium ion (-NH₃⁺), these vibrational modes change dramatically. A broad, strong absorption band appears in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching in an ammonium salt.[3][11] This broad envelope often obscures the C-H stretching bands. Additionally, new bending modes for the -NH₃⁺ group appear.

Comparative FTIR Data (Expected Frequencies)
Vibrational Mode Expected Wavenumber (cm⁻¹) - Free Base Expected Wavenumber (cm⁻¹) - Salt Comments
N-H Stretch (Amine)3400-3250 (two bands, medium-weak)N/ACharacteristic of a primary amine (asymmetric and symmetric stretches).[10]
N-H Stretch (Ammonium)N/A3200-2800 (very broad, strong)The hallmark of an amine salt.[3][11]
C-H Stretch (Aliphatic/Aromatic)3100-2850 (multiple bands)Obscured by N-H stretchThe broad ammonium stretch often overlaps these peaks.
N-H Bend (Amine Scissoring)1650-1580 (medium)N/ADisappears upon salt formation.[10]
N-H Bend (Ammonium)N/A~1600 and ~1500 (two bands, medium)Appearance of these bands confirms the NH₃⁺ group.[3]
C=N, C=C Stretch (Triazole Ring)1600-14501600-1450Ring vibrations are generally less affected.
C-N Stretch1250-1020 (aliphatic)1250-1020May show minor shifts.

Note: Based on data for primary amines and their salts.[3][5][10][12][13]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.[12]

  • Background Collection: Before running the sample, acquire a background spectrum with a clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[12]

  • Data Processing: Process the spectrum (e.g., baseline correction) if necessary and label the key absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. It is a crucial tool for confirming the identity of the synthesized compound.[14]

Expertise & Experience: Free Base vs. Salt Analysis

When analyzing the free base and its salt by mass spectrometry, especially with soft ionization techniques like Electrospray Ionization (ESI), both will typically show the same molecular ion peak corresponding to the protonated free base, [M+H]⁺.[15] This is because, in the ESI process, the salt will dissociate in solution, and the free base will be protonated by the spray conditions. Therefore, MS is used to confirm the mass of the cationic part of the salt, which is identical to the protonated free base. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition.[6]

Expected Mass Spectrometry Data
Compound Ionization Mode Expected Ion Calculated Exact Mass (C₈H₁₆N₄) Comments
Free BaseESI Positive[M+H]⁺169.1448 (for [C₈H₁₇N₄]⁺)HRMS can confirm the elemental formula to within a few ppm.[6]
Salt (e.g., HCl)ESI Positive[M+H]⁺169.1448 (for [C₈H₁₇N₄]⁺)The counter-ion (e.g., Cl⁻) is not typically observed in positive ion mode.

Note: The exact mass is for the protonated molecule.

Fragmentation Analysis

Tandem MS (MS/MS) can be used to fragment the [M+H]⁺ ion to gain further structural information. Common fragmentation pathways for 1,2,4-triazole derivatives may involve cleavage of the side chains or fragmentation of the triazole ring itself.[16]

MS_Fragmentation Hypothetical MS/MS Fragmentation Pathway Parent Parent Ion [M+H]⁺ m/z = 169.14 Frag1 Loss of Isopropyl Group (-C₃H₇) Parent->Frag1 m/z = 126.09 Frag2 Loss of Propene (-C₃H₆) Parent->Frag2 m/z = 127.10 Frag3 Loss of CH₂NH₂ Parent->Frag3 m/z = 139.08

Caption: Potential fragmentation pathways for the protonated molecule in MS/MS analysis.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.[17][18]

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.[15]

  • HRMS and MS/MS: For accurate mass measurement, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.[14]

Single-Crystal X-ray Crystallography

While NMR, IR, and MS characterize the molecule, X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[19][20]

Expertise & Experience: Visualizing the Structure

For the salt form, X-ray crystallography can directly visualize the proton transfer from the acid to the amine. It allows for the measurement of bond lengths and angles and reveals the hydrogen-bonding networks and crystal packing in the solid state.[21][22] This is the gold standard for confirming salt formation and determining the absolute structure.

Comparative Crystallographic Data Points
Parameter Free Base Salt Significance
Proton Location On amine NOn amine NConfirms site of protonation.
N-H Bond Lengths Typical for -NH₂Elongated, typical for -NH₃⁺Physical evidence of protonation.
Intermolecular Interactions H-bonding (N-H···N)Ionic interactions and H-bonding (N⁺-H···Cl⁻)Defines the crystal lattice and physical properties.[21][22]
Crystal System/Space Group VariesVariesDescribes the symmetry of the crystal lattice.[19]
Experimental Protocol: X-ray Crystallography
  • Crystallization: The most critical and often challenging step. Grow single crystals of the compound from a suitable solvent using techniques like slow evaporation, vapor diffusion, or cooling.[23] The formation of high-quality crystals is essential for successful analysis.[19]

  • Crystal Mounting and Data Collection: Select a suitable single crystal and mount it on a goniometer. Place the crystal in an X-ray diffractometer and cool it (typically to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[23]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or other algorithms to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to produce the final, accurate molecular structure.[20]

Conclusion

The spectroscopic characterization of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine and its salts requires a synergistic application of multiple analytical techniques. NMR spectroscopy confirms the covalent structure and pinpoints the site of protonation. FTIR provides a rapid and clear diagnostic for the conversion of the free amine to its ammonium salt. High-resolution mass spectrometry validates the molecular weight and elemental formula of the core structure. Finally, X-ray crystallography offers definitive, three-dimensional proof of the molecular and crystal structure. By comparing the spectroscopic data of the free base and its salt, researchers can build a comprehensive and robust data package, ensuring the identity, purity, and form of this promising compound for drug development.

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC. Available at: [Link][6]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link][3]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link][11]

  • NMR spectral, DFT and antibacterial studies of triazole derivatives. Taylor & Francis Online. Available at: [Link][9]

  • Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. Available at: [Link][24]

  • Organic CHEMISTRY. TSI Journals. Available at: [Link][25]

  • IR: amines. University of Calgary. Available at: [Link][10]

  • SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Journal of Advanced Pharmacy and Technology Research. Available at: [Link][26]

  • x Ray crystallography. PMC - NIH. Available at: [Link][19]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available at: [Link][7]

  • Complex Studies of 1,2,4-Triazoles. ISRES. Available at: [Link][27]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. Available at: [Link][17]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PubMed. Available at: [Link][12]

  • Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. etd@IISc. Available at: [Link][21]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing. Available at: [Link][1]

  • (PDF) Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. ResearchGate. Available at: [Link][28]

  • (PDF) Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link][16]

  • Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Available at: [Link][2]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link][5]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Available at: [Link][13]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PMC. Available at: [Link][8]

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Springer Nature Experiments. Available at: [Link][18]

  • X-ray crystallography. Wikipedia. Available at: [Link][20]

  • The crystal structure of the ammonium salt of 2-aminomalonic acid. PMC - NIH. Available at: [Link][22]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine and Other Novel Chemical Entities

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical compounds. With this innovation comes the profound responsibility of ensuring...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical compounds. With this innovation comes the profound responsibility of ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost regard for safety, environmental stewardship, and regulatory compliance.

This guide addresses the proper disposal procedures for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. A review of established safety and regulatory literature indicates that this specific molecule does not have pre-existing, published disposal guidelines. This is a common scenario for novel research chemicals. Therefore, we must approach its disposal not with a simple recipe, but with a systematic, risk-based methodology grounded in the foundational principles of laboratory safety. The following procedures provide a framework for the safe management of this and other uncharacterized research chemicals, ensuring that safety and compliance are integral to the research process itself.

The Core Principle: Characterize Before You Dispose

The single most critical step in disposing of any chemical, particularly a novel one, is to understand its properties and hazards. Federal and state regulations strictly prohibit the transport, storage, or disposal of hazardous waste of unknown identity.[1] The responsibility for this characterization lies with the waste generator—the laboratory that created the substance.[2][3]

Step 1: Information Gathering and Safety Data Sheet (SDS) Compilation

Before any waste is accumulated, a comprehensive information-gathering process is essential.[1]

  • Review Laboratory Records: Examine all relevant laboratory notebooks, synthesis protocols, and analytical data (e.g., NMR, LC-MS, FT-IR) associated with (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine. The synthetic route can provide clues about potential residual reactants or byproducts in the waste stream.

  • Predictive Hazard Assessment: Based on its structure—a triazole ring coupled with a primary amine—we can infer potential hazards. Primary amines can be corrosive and irritant. Triazole derivatives can have varying toxicological profiles. Use this structural information to predict potential hazards, but do not rely on it solely.

  • Author a Provisional SDS: The Occupational Safety and Health Administration (OSHA) requires that hazards of chemicals be assessed and that information be communicated to employees.[4] For a novel compound, the creating laboratory is responsible for authoring a provisional Safety Data Sheet. This document should, at a minimum, detail the known physical and chemical properties, predicted hazards based on structure-activity relationships, safe handling procedures, required Personal Protective Equipment (PPE), and emergency procedures.

Step 2: Preliminary Hazard Testing

If the identity of the chemical waste cannot be definitively established, your institution's Environmental Health and Safety (EHS) department must be contacted immediately.[1] They will guide the process, which may involve professional analysis to characterize the waste.[1][2] Basic characterization is essential for determining if a waste is hazardous.[5][6] Key hazardous characteristics include:

Hazard Characteristic Description Relevance to (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine
Ignitability Liquids with a flash point below 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes, or ignitable compressed gases.[6]The presence of isopropyl and other organic moieties suggests potential flammability. This must be determined experimentally if not known.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.[6]The primary amine group imparts basicity. A pH test of an aqueous solution or slurry of the compound is a critical and simple test.
Reactivity Substances that are unstable, react violently with water, form explosive mixtures with water, or are capable of detonation or explosive reaction when heated under confinement.[6]While not immediately obvious from the structure, reactivity with common lab reagents (e.g., acids, oxidizers) should be considered.
Toxicity Waste that is harmful or fatal when ingested or absorbed, or that contains specific contaminants at levels above regulatory limits.[6]The toxicological properties of this novel compound are likely unknown. Therefore, it must be handled as if it were toxic.

This characterization process is not merely a suggestion; it is a regulatory and safety imperative.

Operational Plan: From Benchtop to Final Disposal

The overriding principle is that no experiment should begin without a plan for the disposal of all potential waste streams.[3]

Protocol 1: Waste Segregation and Containerization

Proper segregation is fundamental to preventing dangerous reactions in waste containers.[5][7][8]

  • Designate a Specific Waste Stream: Create a dedicated waste stream for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine and materials contaminated with it (e.g., gloves, weighing paper, pipette tips). Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[9]

  • Select a Compatible Container:

    • Liquid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[4] Ensure the container material is compatible with a potentially basic amine compound.

    • Solid Waste: Collect in a clearly labeled, dedicated bag or container. Chemically contaminated sharps must be placed in a puncture-resistant sharps container.[10]

  • Proper Labeling: All waste containers must be properly labeled from the moment the first drop of waste is added.[8][11][12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine"

    • A clear list of all constituents and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., Corrosive, Potentially Toxic).

Protocol 2: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Waste should be accumulated at or near the point of generation in a designated SAA, under the control of the laboratory personnel.[3][13]

  • Secondary Containment: Store waste containers in a secondary containment tray or bin that is chemically compatible and capable of holding 110% of the volume of the largest container.[3][10] This prevents spills from spreading.

  • Segregate Incompatibles: Store this waste stream away from incompatible materials, particularly strong acids and oxidizing agents, to prevent accidental reactions.[5]

Disposal Pathway: The Role of EHS

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8][14][15] The only acceptable disposal route is through your institution's designated hazardous waste management program, coordinated by the EHS department.

  • Request Pickup: Once a waste container is full or is ready for disposal, submit a chemical waste pickup request to your EHS department following institutional procedures.[11]

  • Provide Full Documentation: Ensure all paperwork, including the provisional SDS and any characterization data, is provided to EHS. The more information you provide, the safer and more efficient the disposal process will be.[16]

  • Final Disposal Method: EHS, in conjunction with a licensed hazardous waste vendor, will determine the final disposal method. For a compound like this, the most likely method is incineration at a high temperature, which is a common and effective method for destroying organic chemical waste.[7][17] Other potential methods, depending on full characterization, could include chemical neutralization or other treatments.[7]

Logical Workflow for Disposal of Novel Compounds

The following diagram outlines the decision-making process for the safe disposal of a novel chemical entity.

G cluster_researcher Researcher's Responsibility cluster_ehs EHS Responsibility A Synthesize or Acquire (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine B Gather All Known Information (Synthesis Data, Analytics) A->B C Author Provisional Safety Data Sheet (SDS) B->C D Perform Preliminary Hazard Characterization (e.g., pH test) C->D E Properly Label & Segregate Waste in Compatible Container D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Request Waste Pickup from EHS F->G H Consult with Researcher Review Provisional SDS & Data G->H Hand-off I Is information sufficient for disposal profile? H->I J Coordinate Advanced Waste Characterization (External Lab Analysis) I->J No K Profile Waste & Select Appropriate Disposal Facility/ Method (e.g., Incineration) I->K Yes J->K L Manage Transport & Manifest for Final Disposal K->L

Caption: Decision workflow for novel chemical disposal.

By adhering to this structured, safety-first approach, you build a self-validating system of chemical management. Every step, from initial characterization to final hand-off to EHS, is designed to protect you, your colleagues, and the environment, ensuring that our pursuit of scientific advancement is always synonymous with responsible practice.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. URL: [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. URL: [Link]

  • Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. Business Waste. URL: [Link]

  • Waste Characterisation, Unknown Chemical Contamination and Lead in Paint Analysis. LPD Lab Services. URL: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. URL: [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. URL: [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). URL: [Link]

  • Lab Hazardous Waste Characterization and Disposal Guide. Environmental Marketing Services, LLC. URL: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. URL: [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. MedWaste Management. URL: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. URL: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). URL: [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. University of Houston-Downtown, Campus Safety Division. URL: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. URL: [Link]

  • Waste Characterization. RTI Laboratories. URL: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). URL: [Link]

  • Correct Disposal of Biohazard Waste in Clinical Laboratories. Lab Manager. URL: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.